molecular formula C25H51NO12 B15125833 N-Boc-PEG10-alcohol

N-Boc-PEG10-alcohol

Cat. No.: B15125833
M. Wt: 557.7 g/mol
InChI Key: SXDGEPYJPQXRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-PEG10-alcohol is a useful research compound. Its molecular formula is C25H51NO12 and its molecular weight is 557.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H51NO12

Molecular Weight

557.7 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C25H51NO12/c1-25(2,3)38-24(28)26-4-6-29-8-10-31-12-14-33-16-18-35-20-22-37-23-21-36-19-17-34-15-13-32-11-9-30-7-5-27/h27H,4-23H2,1-3H3,(H,26,28)

InChI Key

SXDGEPYJPQXRBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-PEG10-alcohol: A Versatile Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-PEG10-alcohol is a heterobifunctional linker molecule that has garnered significant attention in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine, a discrete polyethylene glycol (PEG) chain of ten ethylene glycol units, and a terminal hydroxyl group, provides a versatile platform for the synthesis of complex biomolecules. The hydrophilic PEG spacer enhances aqueous solubility and provides flexibility, while the orthogonal protecting groups allow for controlled, stepwise conjugation strategies. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Core Properties and Molecular Data

This compound is a well-defined, monodisperse PEG linker. The presence of a Boc-protected amine and a terminal alcohol allows for selective chemical modifications at either end of the molecule. The PEG10 chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
Chemical Name tert-butyl (29-hydroxy-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)carbamate
Molecular Formula C25H51NO12
Molecular Weight 557.7 g/mol
CAS Number 2238844-74-9
Appearance White to off-white solid or oil
Purity Typically ≥95%
Storage -20°C

Table 2: Solubility Profile of N-Boc-PEG Linkers

While specific quantitative solubility data for this compound is not extensively published, the solubility of structurally similar N-Boc-PEG compounds provides a strong predictive basis. The hydrophilic nature of the PEG chain generally confers good solubility in a range of polar organic solvents and aqueous media.

SolventClassificationPredicted Solubility
Dichloromethane (DCM)ChlorinatedSoluble
Dimethylformamide (DMF)Polar AproticSoluble
Dimethyl sulfoxide (DMSO)Polar AproticSoluble
WaterAqueousSoluble
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble

Synthesis and Functionalization

While this compound is commercially available, understanding its synthesis and subsequent functionalization is crucial for advanced applications.

General Synthesis of N-Boc-PEGn-alcohols

A general synthetic route to N-Boc-PEGn-alcohols involves the reaction of a discrete PEG diol with a protected amino-containing reagent. A common approach is the mono-Boc protection of the corresponding amino-PEG-alcohol.

Functionalization of the Terminal Hydroxyl Group

The terminal alcohol of this compound is a versatile handle for further chemical modification. A key transformation is its conversion to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

Experimental Protocol: Tosylation of this compound

This protocol describes a general method for the tosylation of the terminal hydroxyl group.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Stir bar and round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine or triethylamine (1.5 equivalents) to the stirred solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 4 hours, then warm to room temperature and stir for an additional 2 hours, or until the starting material is consumed (monitor by TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-PEG10-tosylate.

Application in PROTAC Development

A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which this compound serves as a precursor, is critical for therapeutic efficacy.

Role of the PEG Linker in PROTACs

The PEG linker in a PROTAC serves several crucial functions:

  • Solubility: The hydrophilic PEG chain enhances the aqueous solubility of the often hydrophobic PROTAC molecule.

  • Flexibility and Length: The PEG10 chain provides a flexible spacer of a defined length, which is critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

  • Synthetic Handle: The bifunctional nature of the this compound precursor allows for the sequential and controlled attachment of the target protein ligand and the E3 ligase ligand.

General Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC using an N-Boc-PEG10-linker typically follows a modular and stepwise approach.

PROTAC_Synthesis_Workflow cluster_0 Linker Preparation cluster_1 First Conjugation cluster_2 Deprotection and Second Conjugation A This compound B Activation of Hydroxyl (e.g., Tosylation/Mesylation) A->B TsCl or MsCl, Base C N-Boc-PEG10-LG (LG = Leaving Group) B->C E Conjugation Reaction C->E D Ligand 1 (Target Protein or E3 Ligase) D->E F N-Boc-PEG10-Ligand 1 E->F G Boc Deprotection F->G Acid (e.g., TFA) H H2N-PEG10-Ligand 1 G->H J Final PROTAC Molecule H->J I Ligand 2 (E3 Ligase or Target Protein) I->J Coupling Reaction (e.g., Amide bond formation)

A general workflow for the synthesis of a PROTAC molecule.
Mechanism of Action of a PROTAC

Once synthesized, the PROTAC molecule facilitates the degradation of a target protein through the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation and Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits Ternary POI-PROTAC-E3 Ternary Complex Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Proteasome->PROTAC Recycled Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degradation Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer Ub_POI->Proteasome Recognition

The general mechanism of action for a PROTAC molecule.

Experimental Protocols for PROTAC Synthesis

The following are generalized protocols for key steps in the synthesis of a PROTAC using an N-Boc-PEG10-linker derivative.

Protocol 1: Boc Deprotection of N-Boc-PEG10-Conjugate

Materials:

  • N-Boc-PEG10-Ligand 1 conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask and stir bar

Procedure:

  • Dissolve the N-Boc-PEG10-Ligand 1 conjugate in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by LC-MS to confirm the removal of the Boc group.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt (H2N-PEG10-Ligand 1) is often used in the next step without further purification.

Protocol 2: Amide Coupling to Form the Final PROTAC

Materials:

  • H2N-PEG10-Ligand 1

  • Ligand 2 with a carboxylic acid functionality

  • Coupling agents (e.g., HATU, HOBt)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous DMF

  • Round-bottom flask and stir bar

Procedure:

  • Dissolve Ligand 2-COOH (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere.

  • Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of H2N-PEG10-Ligand 1 (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC molecule.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in drug discovery and development. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonal protecting groups, makes it an ideal building block for the synthesis of complex bioconjugates with enhanced physicochemical properties. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of this compound in the design and synthesis of next-generation therapeutics, particularly in the rapidly advancing field of targeted protein degradation.

References

An In-depth Technical Guide to N-Boc-PEG10-alcohol: Structure, Synthesis, and Core Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-PEG10-alcohol, a heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, a robust synthesis protocol, and key analytical data.

Chemical Structure and Properties

This compound, systematically named 33-(tert-butoxycarbonylamino)-3,6,9,12,15,18,21,24,27,30-decaoxatriacontan-1-ol, is a discrete polyethylene glycol (dPEG®) linker. It features a terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group and a terminal primary alcohol. The PEG chain consists of ten ethylene glycol units, imparting hydrophilicity and biocompatibility to molecules it is incorporated into.

The Boc protecting group provides a stable yet readily cleavable functionality, typically removed under acidic conditions to liberate the primary amine for subsequent conjugation. The terminal hydroxyl group offers a versatile handle for further chemical modifications.

Chemical Structure:

Physicochemical Properties

PropertyValue
Systematic Name 33-(tert-butoxycarbonylamino)-3,6,9,12,15,18,21,24,27,30-decaoxatriacontan-1-ol
Molecular Formula C₂₅H₅₁NO₁₂
Molecular Weight 557.7 g/mol
CAS Number 2238844-74-9
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in water, dichloromethane (DCM), dimethylformamide (DMF), and other common organic solvents

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a straightforward, high-yielding, one-step protection of the corresponding commercially available amino-PEG10-alcohol.

Synthesis Workflow

The logical workflow for the synthesis is a nucleophilic attack of the primary amine of amino-PEG10-alcohol on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride). A non-nucleophilic base is used to scavenge the acidic proton of the amine, driving the reaction to completion.

Synthesis_Workflow Amino-PEG10-alcohol Amino-PEG10-alcohol Reaction Boc Protection Reaction Amino-PEG10-alcohol->Reaction Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->Reaction Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) Base->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product

Synthesis workflow for this compound.

Experimental Protocol: Boc Protection of Amino-PEG10-alcohol

This protocol is based on standard procedures for the Boc protection of primary amines.[1]

Materials:

  • Amino-PEG10-alcohol (1.0 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve amino-PEG10-alcohol in anhydrous DCM.

  • Add the base (TEA or DIPEA) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by water, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM).

Expected Yield:

Based on similar reactions, the expected yield for the Boc protection of amino-PEG-alcohols is typically high, often in the range of 90-98%.

Characterization Data

The following tables summarize the expected analytical data for this compound. This data is based on the known chemical shifts of PEG chains and the Boc protecting group.

NMR Spectroscopy Data

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.0br s1H-NH-
~3.75 - 3.55m~40H-O-CH₂ -CH₂ -O- (PEG backbone)
~3.3q2H-CH₂ -NH-Boc
~2.7t1H-CH₂ -OH
1.44s9H-C(CH₃ )₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~156.0-C =O (carbamate)
~79.0-C (CH₃)₃
~72.5-CH₂-C H₂-OH
~70.5 - 70.0-O-C H₂-C H₂-O- (PEG backbone)
~61.5-C H₂-OH
~40.5-C H₂-NH-Boc
~28.4-C(C H₃)₃
Mass Spectrometry Data

Electrospray Ionization-Mass Spectrometry (ESI-MS):

IonCalculated m/z
[M+H]⁺558.7
[M+Na]⁺580.7

Applications in Research and Drug Development

This compound is a valuable building block in several areas of biomedical research:

  • PROTACs: As a heterobifunctional linker, it connects a target protein-binding ligand to an E3 ligase-recruiting ligand, facilitating targeted protein degradation.[2] The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

  • Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can improve the solubility and stability of ADCs, potentially reducing aggregation and improving their therapeutic index.

  • Bioconjugation: It is used to attach polyethylene glycol chains (PEGylation) to peptides, proteins, and other biomolecules to improve their solubility, stability, and pharmacokinetic profiles.

  • Surface Modification: The hydroxyl group can be used to immobilize the PEG linker onto surfaces, creating biocompatible and protein-repellent coatings for medical devices and biosensors.

Conclusion

This compound is a well-defined, discrete PEG linker with versatile applications in the life sciences. Its straightforward synthesis and predictable chemical properties make it an invaluable tool for researchers and drug developers. This guide provides the essential technical information required for its effective synthesis, characterization, and implementation in various research and development endeavors.

References

N-Boc-PEG10-alcohol CAS number information

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-Boc-PEG10-alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis and subsequent use, and a visual representation of its application in a synthetic workflow. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this versatile chemical tool.

Introduction

This compound, systematically named tert-butyl (29-hydroxy-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)carbamate, is a valuable building block in the field of medicinal chemistry and drug development.[1] It features three key components:

  • A tert-butyloxycarbonyl (Boc) protected amine: This protecting group provides a stable yet easily removable mask for a primary amine. The Boc group is resistant to a wide range of reaction conditions but can be efficiently cleaved under mild acidic conditions, allowing for controlled, stepwise synthetic strategies.[2][3]

  • A polyethylene glycol (PEG) spacer: The ten-unit PEG chain is a hydrophilic and flexible linker. The inclusion of this PEG moiety enhances the aqueous solubility of conjugated molecules, reduces aggregation, and can improve the pharmacokinetic properties of therapeutic agents by, for example, extending their plasma half-life.[3][4]

  • A terminal primary alcohol: The hydroxyl group serves as a versatile reactive handle for further chemical modifications. It can be oxidized to an aldehyde or carboxylic acid, or converted to a variety of leaving groups (e.g., mesylate, tosylate, or halide) for subsequent nucleophilic substitution reactions.

The unique combination of these functionalities makes this compound a highly adaptable linker for a variety of applications, most notably in the construction of PROTACs, where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2238844-74-9
Molecular Formula C25H51NO12
Molecular Weight 557.7 g/mol (also cited as 557.68)
Appearance Not specified in search results
Purity ≥98%
Solubility Soluble in water, DMSO, DCM, DMF
Storage Conditions -20°C, protected from moisture

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound and its subsequent application in a bioconjugation reaction.

Synthesis of this compound

This protocol describes a general method for the Boc protection of the corresponding amino-PEG10-alcohol.

Materials:

  • Amino-PEG10-alcohol (1.0 equivalent)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH) (as a base)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve the amino-PEG10-alcohol (1.0 eq) in a suitable solvent such as a mixture of THF and water.

  • Add a base, such as triethylamine (1.5 eq) or sodium hydroxide (1.1 eq), and stir the mixture until all solids are dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the organic solvent (THF) under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound.

  • If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • This compound (1.0 equivalent)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the this compound (1.0 eq) in anhydrous DCM.

  • Add a solution of TFA in DCM (typically 20-50% v/v).

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent and excess TFA by rotary evaporation. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • The resulting amine-PEG10-alcohol (as a TFA salt) is often used in the next step without further purification.

Conversion of the Alcohol to a Leaving Group (e.g., Bromide)

This protocol describes the conversion of the terminal hydroxyl group to a bromide, making it susceptible to nucleophilic attack.

Materials:

  • This compound (1.0 equivalent)

  • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl) (1.2 equivalents)

  • Triethylamine (Et₃N) (1.5 equivalents)

  • Lithium bromide (LiBr) (5.0 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Acetone

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with acetone and add an excess of lithium bromide.

  • Stir the mixture overnight at room temperature.

  • Remove the solvents under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude N-Boc-PEG10-bromide by flash column chromatography.

Application in PROTAC Synthesis

This compound is a key building block in the synthesis of PROTACs. The following workflow illustrates its use in a modular PROTAC assembly.

PROTAC_Synthesis_Workflow A Target Protein Ligand (e.g., with -COOH) C Amide Coupling (e.g., HATU, DIPEA) A->C B This compound B->C D Ligand-PEG-Boc Intermediate C->D Formation of Amide Bond E Boc Deprotection (TFA/DCM) D->E F Ligand-PEG-NH2 Intermediate E->F Exposure of Primary Amine H Amide Coupling (e.g., HATU, DIPEA) F->H G E3 Ligase Ligand (e.g., with -COOH) G->H I Final PROTAC Molecule H->I Formation of Second Amide Bond

Caption: Modular synthesis of a PROTAC using this compound.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for researchers in the fields of bioconjugation, drug delivery, and medicinal chemistry. Its well-defined structure, incorporating a protected amine, a hydrophilic PEG spacer, and a reactive alcohol, provides a powerful tool for the construction of complex biomolecules and therapeutic agents like PROTACs. A thorough understanding of its properties and reactivity is essential for its successful application in research and development.

References

The Versatility of N-Boc-PEG10-alcohol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of advanced drug development and bioconjugation, the strategic use of linker molecules is paramount. Among these, N-Boc-PEG10-alcohol has emerged as a critical tool for researchers and scientists. This in-depth technical guide provides a comprehensive overview of this compound's functionality, applications, and the experimental protocols essential for its effective use.

Core Functionality and Physicochemical Properties

This compound is a heterobifunctional linker molecule characterized by three key components: a tert-butyloxycarbonyl (Boc) protected amine, a ten-unit polyethylene glycol (PEG) chain, and a terminal hydroxyl group. This unique structure provides a versatile platform for the sequential conjugation of different molecules. The Boc group offers a stable protecting group for the amine, which can be readily removed under mild acidic conditions to expose a reactive primary amine.[1] The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and its conjugates, a crucial factor in improving the pharmacokinetic properties of therapeutic agents.[1] The terminal hydroxyl group can be activated or replaced to react with various functional groups, enabling a wide range of bioconjugation strategies.[1]

PropertyValueSource(s)
Chemical Formula C25H51NO12[BroadPharm]
Molecular Weight 557.67 g/mol [MedchemExpress.com]
CAS Number 2238844-74-9[BroadPharm]
Purity Typically ≥95%[BroadPharm]
Appearance White to off-white solid or liquid[BroadPharm]
Solubility Soluble in water, DMSO, DCM, DMF[BroadPharm]
Storage -20°C[BroadPharm]

Applications in Drug Development and Bioconjugation

The primary application of this compound is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2] The this compound linker serves to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein. The PEG chain in the linker is crucial for enhancing the solubility and cell permeability of the PROTAC molecule.

Beyond PROTACs, this compound is a valuable tool in various bioconjugation applications, including the PEGylation of proteins, peptides, and other biomolecules to improve their therapeutic properties.

Experimental Protocols

Protocol 1: Plausible Synthesis of this compound

This protocol describes a hypothetical two-step synthesis starting from the commercially available amino-PEG10-alcohol.

Step 1: Boc Protection of Amino-PEG10-alcohol

  • Objective: To protect the terminal amine of amino-PEG10-alcohol with a t-Boc group.

  • Materials:

    • Amino-PEG10-alcohol

    • Di-tert-butyl dicarbonate ((Boc)2O)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve amino-PEG10-alcohol in anhydrous DCM.

    • Add triethylamine to the solution and stir at room temperature.

    • Slowly add a solution of di-tert-butyl dicarbonate in anhydrous DCM to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: General Protocol for Activation of the Terminal Hydroxyl Group

The terminal hydroxyl group of this compound can be activated for subsequent conjugation reactions. A common method is mesylation.

  • Objective: To convert the terminal hydroxyl group into a better leaving group (mesylate).

  • Materials:

    • This compound

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in anhydrous DCM and cool to 0°C.

    • Add triethylamine to the solution.

    • Slowly add methanesulfonyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mesylated product, which can often be used in the next step without further purification.

Protocol 3: General Workflow for PROTAC Synthesis

This protocol outlines the general steps for synthesizing a PROTAC using this compound as a linker.

  • Objective: To synthesize a PROTAC by linking a target protein ligand and an E3 ligase ligand.

  • Procedure:

    • Ligand Attachment: Conjugate the first ligand (either the target protein ligand or the E3 ligase ligand) to the activated hydroxyl end of this compound (e.g., the mesylated derivative from Protocol 2).

    • Boc Deprotection: Remove the Boc protecting group from the amine terminus of the ligand-linker conjugate using an acid such as trifluoroacetic acid (TFA) in DCM.

    • Second Ligand Coupling: Couple the second ligand to the newly exposed amine. This is typically achieved by forming an amide bond using a coupling reagent like HATU.

    • Purification: Purify the final PROTAC molecule using techniques such as flash column chromatography or preparative HPLC.

Visualizing the Workflow

To better understand the utility of this compound, the following diagrams illustrate key processes.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product N-Boc-PEG10-OH N-Boc-PEG10-OH Activation 1. Activate -OH group (e.g., Mesylation) N-Boc-PEG10-OH->Activation Ligand_1 Ligand_1 Coupling_1 2. Couple Ligand 1 Ligand_1->Coupling_1 Ligand_2 Ligand_2 Coupling_2 4. Couple Ligand 2 Ligand_2->Coupling_2 Activation->Coupling_1 Deprotection 3. Deprotect Boc group (Acidic conditions) Coupling_1->Deprotection Deprotection->Coupling_2 PROTAC Ligand_1-PEG10-Ligand_2 Coupling_2->PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Boc_Deprotection_Mechanism Boc_Protected R-NH-Boc Protonation Protonation of Boc carbonyl Boc_Protected->Protonation Acid H+ Acid->Protonation Intermediate [R-NH-C(=O+H)O-tBu] Protonation->Intermediate Cleavage Cleavage Intermediate->Cleavage Amine R-NH3+ Cleavage->Amine Byproducts CO2 + Isobutylene Cleavage->Byproducts

Caption: Simplified mechanism of Boc group deprotection under acidic conditions.

References

N-Boc-PEG10-alcohol for PEGylation Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-PEG10-alcohol, a heterobifunctional polyethylene glycol (PEG) linker, and its application in PEGylation studies. This document outlines the core properties of this compound, detailed experimental protocols for its activation and conjugation to biomolecules, and methods for the characterization of PEGylated products.

Introduction to this compound

This compound is a versatile tool in bioconjugation and drug delivery. It consists of a ten-unit polyethylene glycol (PEG) spacer, which imparts hydrophilicity and can increase the solubility and in vivo circulation time of conjugated molecules.[1][2][3] One terminus of the PEG chain is functionalized with a primary alcohol (-OH), while the other end contains a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[1][4] This orthogonal design allows for sequential and site-specific modification of biomolecules. The Boc group is stable under many reaction conditions and can be readily removed under mild acidic conditions to reveal a reactive primary amine for subsequent conjugation steps.

The hydroxyl group can be activated for reaction with various functional groups on proteins, peptides, nanoparticles, or small molecule drugs. This bifunctionality makes this compound a valuable linker for creating complex bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles for targeted drug delivery.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of this compound is provided in the table below. These specifications are critical for calculating molar equivalents in reaction protocols and for the characterization of resulting conjugates.

PropertyValueReference(s)
Chemical Name tert-butyl (29-hydroxy-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)carbamate
Molecular Formula C25H51NO12
Molecular Weight 557.67 g/mol
CAS Number 2238844-74-9
Purity Typically ≥98%
Appearance White to off-white solid or oil
Solubility Soluble in water, DMSO, DMF, DCM
Storage Conditions -20°C

Experimental Protocols

This section details the essential experimental procedures for the use of this compound in PEGylation studies, from the initial activation of the hydroxyl group to the final deprotection of the Boc group.

Activation of the Terminal Hydroxyl Group

The terminal hydroxyl group of this compound is not inherently reactive towards biomolecules and requires activation to facilitate conjugation. Two common activation strategies are conversion to a tosylate or an N-hydroxysuccinimide (NHS) ester.

This protocol describes the conversion of the alcohol to a tosylate, which is a good leaving group for nucleophilic substitution reactions, particularly with thiols.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution with stirring.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with a 5% aqueous HCl solution, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting N-Boc-PEG10-tosylate by silica gel column chromatography.

dot

Caption: Workflow for the activation of this compound to N-Boc-PEG10-tosylate.

This protocol details the conversion of the alcohol to an NHS ester via an intermediate carboxylic acid, which is highly reactive towards primary amines.

Step 1: Oxidation to Carboxylic Acid

  • Dissolve this compound in a suitable solvent (e.g., acetone).

  • Add Jones reagent (chromium trioxide in sulfuric acid) dropwise at 0°C.

  • Stir the reaction at room temperature for 4-8 hours.

  • Quench the reaction with isopropanol.

  • Extract the product into an organic solvent and purify to obtain N-Boc-PEG10-acid.

Step 2: NHS Ester Formation

  • Dissolve the N-Boc-PEG10-acid in anhydrous DMF or DCM.

  • Add N-Hydroxysuccinimide (NHS) (1.2 equivalents) and a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

  • Stir the reaction at room temperature for 12-24 hours.

  • If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

  • Purify the N-Boc-PEG10-NHS ester by crystallization or chromatography.

dot

Activation_to_NHS_Ester cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Esterification start This compound intermediate N-Boc-PEG10-Acid start->intermediate Jones Oxidation product N-Boc-PEG10-NHS Ester intermediate->product EDC/NHS Coupling

Caption: Two-step workflow for activating this compound to an NHS ester.

Conjugation to Proteins (via NHS Ester)

This protocol describes the conjugation of the activated N-Boc-PEG10-NHS ester to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • N-Boc-PEG10-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Prepare a stock solution of N-Boc-PEG10-NHS ester in anhydrous DMSO or DMF immediately before use.

  • Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Add the desired molar excess of the N-Boc-PEG10-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the quenching buffer to consume unreacted NHS ester.

  • Purify the PEGylated protein conjugate using SEC or dialysis to remove excess PEG linker and byproducts.

Functionalization of Nanoparticles

This protocol provides a general method for functionalizing thiol-modified nanoparticles with N-Boc-PEG10-tosylate.

Materials:

  • Thiol-functionalized nanoparticles

  • N-Boc-PEG10-tosylate

  • Anhydrous DMF

  • DIPEA (N,N-Diisopropylethylamine)

  • Inert atmosphere (Argon or Nitrogen)

  • Centrifuge

Procedure:

  • Disperse the thiol-functionalized nanoparticles in anhydrous DMF.

  • Add N-Boc-PEG10-tosylate in a 10-fold molar excess relative to the estimated surface thiol groups.

  • Add DIPEA (2-3 molar equivalents relative to the PEG-tosylate) to act as a base.

  • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

  • Collect the PEGylated nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with DMF, followed by ethanol and deionized water to remove unreacted PEG linker and other reagents.

Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose a primary amine, which can be used for subsequent conjugation.

Materials:

  • Boc-protected PEGylated conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge (for protein precipitation)

Procedure:

  • Dissolve the lyophilized Boc-protected PEG-conjugate in DCM.

  • Add a solution of 20-50% TFA in DCM.

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS if possible.

  • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • For proteins, precipitate the deprotected conjugate by adding cold diethyl ether and pellet by centrifugation.

  • Wash the pellet with cold diethyl ether to remove residual TFA.

  • Resuspend the deprotected PEGylated conjugate in a suitable buffer.

dot

Experimental_Workflow cluster_workflow General PEGylation Workflow start This compound activation Activation of -OH Group (e.g., to NHS Ester) start->activation conjugation Conjugation to Biomolecule (Protein, Nanoparticle, etc.) activation->conjugation purification1 Purification of Boc-PEG-Conjugate conjugation->purification1 deprotection Boc Deprotection with TFA purification1->deprotection purification2 Purification of Amine-PEG-Conjugate deprotection->purification2 final_product Final Functionalized Bioconjugate purification2->final_product

Caption: A comprehensive experimental workflow for PEGylation using this compound.

Characterization of PEGylated Products

Thorough characterization of the PEGylated product is crucial to determine the degree of PEGylation, purity, and integrity of the conjugate.

TechniquePurposeExpected OutcomeReference(s)
SDS-PAGE To visualize the increase in molecular weight of a PEGylated protein.A shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein.
Size-Exclusion Chromatography (SEC-HPLC) To assess the purity and determine the extent of aggregation of the PEGylated conjugate.Separation of PEGylated species from unreacted protein and free PEG.
Reverse-Phase Chromatography (RP-HPLC) To separate different PEGylated species and assess purity.Can resolve species with different numbers of attached PEG chains.
Mass Spectrometry (MALDI-TOF or ESI-MS) To confirm the molecular weight of the conjugate and determine the precise degree of PEGylation.A mass spectrum showing peaks corresponding to the protein with one or more attached PEG chains.
Dynamic Light Scattering (DLS) For PEGylated nanoparticles, to measure the increase in hydrodynamic diameter.An increase in the average particle size after PEGylation.
Zeta Potential For PEGylated nanoparticles, to measure the change in surface charge.A change in the zeta potential, often towards neutral, indicating successful surface modification.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable reagent in several areas of biomedical research:

  • Protein and Peptide Modification: PEGylation can enhance the therapeutic properties of proteins and peptides by increasing their half-life, solubility, and stability, while reducing immunogenicity.

  • Antibody-Drug Conjugates (ADCs): The bifunctional nature of the linker allows for the attachment of a cytotoxic drug to an antibody, enabling targeted delivery to cancer cells.

  • PROTACs: In Proteolysis Targeting Chimeras, this PEG linker can connect a target protein binder to an E3 ligase ligand, facilitating the degradation of the target protein.

  • Nanoparticle Functionalization: PEGylation of nanoparticles can improve their systemic circulation time by reducing uptake by the reticuloendothelial system (RES), a critical aspect for effective drug delivery.

  • Hydrogel Formation: PEG derivatives can be used as crosslinkers in the formation of hydrogels for tissue engineering and controlled drug release applications.

Conclusion

This compound is a highly adaptable and valuable tool for researchers in the fields of bioconjugation, drug delivery, and nanotechnology. Its defined length, hydrophilicity, and orthogonal protecting group strategy provide a robust platform for the synthesis of well-defined and functionalized biomolecules. The protocols and characterization techniques outlined in this guide offer a comprehensive framework for the successful implementation of this compound in a variety of PEGylation studies. Careful optimization of reaction conditions and thorough characterization of the final products are essential for achieving the desired outcomes in research and therapeutic development.

References

The Gatekeeper of Reactivity: An In-depth Technical Guide to the Role of Boc Protection in PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug development, precision and control are paramount. The ability to selectively modify biomolecules, such as proteins, peptides, and oligonucleotides, has paved the way for revolutionary therapeutic strategies, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). At the heart of these sophisticated constructs lie linker molecules, which bridge the gap between the targeting moiety and the payload. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance solubility, stability, and pharmacokinetic profiles.[1][2] However, harnessing the full potential of PEG linkers requires a strategic approach to manage their reactive functional groups. This is where the tert-butoxycarbonyl (Boc) protecting group plays a critical gatekeeping role.

This technical guide provides a comprehensive exploration of the function of Boc protection in PEG linkers, detailing its strategic importance, the chemistry of its application and removal, and its practical implementation in key experimental workflows.

The Strategic Importance of Boc Protection

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide and bioconjugate chemistry.[3][4] Its primary function is to temporarily block the reactivity of a primary or secondary amine on a PEG linker, preventing it from engaging in unintended side reactions during a multi-step synthesis.[3] This strategic protection is crucial for achieving controlled and efficient conjugation.

By protecting the amine, the Boc group allows for a sequential and orthogonal conjugation strategy. For instance, in the synthesis of an ADC, a heterobifunctional PEG linker with a Boc-protected amine at one terminus and another reactive group (e.g., a maleimide or NHS ester) at the other can be employed. The non-protected terminus can first be reacted with a payload molecule. Subsequently, the Boc group is removed to reveal the amine, which can then be conjugated to the antibody. This stepwise approach ensures a well-defined final product and prevents undesirable cross-reactivity.

The key advantage of the Boc group lies in its stability under a variety of conditions, including basic and nucleophilic environments, while being readily cleavable under mild acidic conditions. This selective lability is fundamental to its utility in complex bioconjugation schemes.

The Chemistry of Boc Protection and Deprotection

The application and removal of the Boc protecting group are straightforward and well-established chemical transformations.

Boc Protection: The introduction of the Boc group onto an amine-terminated PEG linker is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The amine nucleophilically attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate linkage and the release of tert-butoxide and carbon dioxide.

Boc Deprotection (Cleavage): The removal of the Boc group is an acid-catalyzed process, commonly referred to as acidolysis. The most frequently used reagent for this purpose is trifluoroacetic acid (TFA), typically in a solution with a scavenger and a suitable solvent like dichloromethane (DCM). The reaction proceeds through the protonation of the carbamate oxygen, followed by the elimination of a stable tert-butyl cation and the formation of a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.

The general workflow for Boc deprotection is a critical step in many synthetic strategies.

G cluster_workflow Boc Deprotection Workflow start Start with Boc-Protected PEG Linker dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve cool Cool to 0°C dissolve->cool add_acid Add Acid (e.g., TFA in DCM) cool->add_acid react Stir at Room Temperature add_acid->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Work-up/ Purification monitor->workup product Deprotected Amine- PEG Linker workup->product

Boc Deprotection Workflow

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by several factors, including the acid concentration, reaction time, temperature, and the nature of the substrate. The following table summarizes typical conditions for Boc deprotection of PEG linkers.

ParameterTypical Range/ValueNotesReference(s)
Reagent Trifluoroacetic Acid (TFA)A common and effective reagent for Boc cleavage.
4M HCl in 1,4-dioxaneA stronger acid system that can be used if TFA is ineffective.
Solvent Dichloromethane (DCM)A common solvent that provides good solubility for many PEGylated compounds.
TFA Concentration 20-50% (v/v) in DCMHigher concentrations may be needed for sterically hindered substrates.
Reaction Temperature 0°C to Room TemperatureThe reaction is often initiated at 0°C and then allowed to warm to room temperature.
Reaction Time 30 minutes - 2 hoursReaction progress should be monitored by TLC or LC-MS.
Scavengers Triisopropylsilane (TIS)Used to quench the tert-butyl cation and prevent side reactions with sensitive residues.

Application in Antibody-Drug Conjugate (ADC) Synthesis

Boc-protected PEG linkers are instrumental in the construction of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody. The following diagram illustrates a general workflow for ADC synthesis using a Boc-amino-PEG-SSPy linker, which features a cleavable disulfide bond.

G cluster_adc ADC Synthesis Workflow linker Boc-amino-PEG-SSPy Linker deprotection Boc Deprotection (TFA/DCM) linker->deprotection activated_linker Amino-PEG-SSPy Linker deprotection->activated_linker conjugation1 Payload Conjugation (Amide Bond Formation) activated_linker->conjugation1 payload Activated Payload (e.g., NHS ester) payload->conjugation1 payload_linker Payload-Linker Construct conjugation1->payload_linker conjugation2 ADC Conjugation (Disulfide Exchange) payload_linker->conjugation2 antibody Antibody reduction Antibody Disulfide Reduction (TCEP/DTT) antibody->reduction activated_antibody Thiolated Antibody reduction->activated_antibody activated_antibody->conjugation2 adc Antibody-Drug Conjugate (ADC) conjugation2->adc

ADC Synthesis Workflow

This sequential approach, enabled by the Boc protecting group, ensures that the payload is first attached to the linker before the final conjugation to the antibody, thereby preventing the formation of undesired antibody-linker conjugates.

Application in PROTAC Synthesis

Boc-protected PEG linkers are also widely used in the synthesis of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein of interest, leading to its degradation. Solid-phase synthesis is a common strategy for preparing PROTACs, and Boc-protected linkers are well-suited for this approach.

G cluster_protac Solid-Phase PROTAC Synthesis resin Solid Support Resin immobilize Immobilize E3 Ligase Ligand resin->immobilize resin_ligand Resin-Bound E3 Ligase Ligand immobilize->resin_ligand couple_linker Couple Boc-Protected PEG Linker resin_ligand->couple_linker resin_linker Resin-Linker-Ligand couple_linker->resin_linker deprotection Boc Deprotection (TFA/DCM) resin_linker->deprotection resin_amine Resin-Amine-Linker-Ligand deprotection->resin_amine couple_poi Couple POI Ligand resin_amine->couple_poi resin_protac Resin-Bound PROTAC couple_poi->resin_protac cleave Cleave from Resin resin_protac->cleave protac Purified PROTAC cleave->protac

References

An In-depth Technical Guide to the Hydrophilic Spacer Properties of N-Boc-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core hydrophilic spacer properties of N-Boc-PEG10-alcohol, a frequently utilized building block in the synthesis of complex drug delivery systems and targeted therapeutics. This document details its physicochemical characteristics, its role in enhancing drug properties, and the experimental protocols for its characterization, aimed at providing researchers, scientists, and drug development professionals with the critical information needed for its effective application.

Core Physicochemical Properties

This compound is a monodisperse polyethylene glycol (PEG) linker, meaning it has a precisely defined length of ten ethylene glycol units. This homogeneity is a significant advantage in drug development, ensuring batch-to-batch consistency and predictable pharmacokinetic profiles. The molecule is terminated with a tert-butyloxycarbonyl (Boc) protected amine at one end and a primary alcohol at the other, providing orthogonal handles for sequential chemical modifications.

The defining characteristic of the PEG10 spacer is its hydrophilicity, which is imparted by the repeating ethylene glycol units. These units readily form hydrogen bonds with water molecules, significantly influencing the solubility and overall physicochemical profile of the parent molecule to which it is attached.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C25H51NO12[1]
Molecular Weight 557.68 g/mol [1]
Appearance White to off-white solid or viscous oilInferred from similar compounds
Calculated LogP (estimated) ~ -0.4 to -0.8Estimated based on N-Boc-PEG7-alcohol (-0.6)[2]
Aqueous Solubility Soluble[3][4]
Organic Solvent Solubility Soluble in DMSO, DCM, DMF, Methanol, Acetonitrile

The Role of the Hydrophilic PEG10 Spacer in Drug Development

The incorporation of a PEG10 hydrophilic spacer can profoundly impact the properties of a therapeutic molecule, particularly in the context of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Key Advantages:

  • Enhanced Aqueous Solubility: The primary function of the PEG10 spacer is to increase the water solubility of hydrophobic drug molecules, which is a common challenge in drug formulation and delivery.

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, is a well-established strategy to extend the in-vivo circulation half-life of therapeutics by increasing their hydrodynamic radius, which reduces renal clearance.

  • Reduced Immunogenicity: The hydrophilic PEG chain can create a hydration shell around the conjugated molecule, masking it from the immune system and reducing the likelihood of an immunogenic response.

  • Optimized Linker Length and Flexibility: In complex molecules like PROTACs, the linker length and flexibility are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The 10-unit PEG chain often provides an optimal distance and conformational freedom for this interaction.

Application in PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.

Below is a diagram illustrating the general mechanism of action for a PROTAC.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Recycle Recycled PROTAC & E3 Ligase Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation PROTAC_Workflow General PROTAC Design and Evaluation Workflow cluster_Design Design & Synthesis cluster_Evaluation Biological Evaluation Target_ID Target Identification & Ligand Selection Linker_Design Linker Design (e.g., this compound) Target_ID->Linker_Design E3_Ligase_ID E3 Ligase Selection & Ligand Selection E3_Ligase_ID->Linker_Design Synthesis PROTAC Synthesis Linker_Design->Synthesis Binding_Assay Ternary Complex Formation Assay Synthesis->Binding_Assay Degradation_Assay In Vitro Degradation (e.g., Western Blot) Binding_Assay->Degradation_Assay Cellular_Activity Cellular Potency & Selectivity Degradation_Assay->Cellular_Activity PK_PD Pharmacokinetics & Pharmacodynamics Cellular_Activity->PK_PD Optimization Lead Optimization PK_PD->Optimization Optimization->Linker_Design Iterative Refinement

References

The Strategic Application of N-Boc-PEG10-alcohol in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the evolving landscape of bioconjugation chemistry, the precision and efficacy of linker molecules are paramount. N-Boc-PEG10-alcohol has emerged as a critical building block in the design of sophisticated bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique structural features—a terminal hydroxyl group, a discrete ten-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine—offer a versatile platform for the covalent attachment of biomolecules, enhancing their therapeutic potential. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its activation and conjugation, and its application in complex biological systems.

Core Properties of this compound

This compound is a heterobifunctional linker that provides a valuable combination of a reactive hydroxyl group and a protected amine, separated by a hydrophilic PEG spacer. This structure allows for a modular and controlled approach to the synthesis of complex bioconjugates. The tert-butyloxycarbonyl (Boc) protecting group offers a stable mask for the primary amine, which can be selectively removed under mild acidic conditions, enabling sequential conjugation strategies.[1][2] The PEG10 spacer enhances the aqueous solubility and can improve the pharmacokinetic profile of the resulting bioconjugate.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C25H51NO12[1]
Molecular Weight 557.7 g/mol [1]
CAS Number 2238844-74-9
Purity ≥98%
Appearance White to off-white solid or oil
Solubility Soluble in water, DMSO, DCM, DMF
Storage Condition -20°C

Table 2: Spectroscopic Data of N-Boc-PEG-alcohols and Related Compounds

Spectroscopic TechniqueCharacteristic FeaturesReference
¹H NMR Protons on the carbon adjacent to the alcohol oxygen typically appear in the 3.4-4.5 ppm region. Protons of the Boc group appear as a singlet around 1.4 ppm.
¹³C NMR Carbons adjacent to the alcohol oxygen typically appear in the 50-65 ppm region.
IR Spectroscopy A strong and broad O-H stretch is observed in the range of 3300-3400 cm⁻¹. A strong C-O stretch appears near 1000-1100 cm⁻¹.
Mass Spectrometry The molecular ion peak (M+) can be observed, along with characteristic fragmentation patterns including alpha cleavage and dehydration.

Experimental Protocols

The utility of this compound in bioconjugation stems from the ability to selectively activate its terminal hydroxyl group for coupling to a biomolecule, followed by the deprotection of the Boc group to reveal an amine for further functionalization.

Activation of the Hydroxyl Group

The terminal hydroxyl group of this compound can be activated for conjugation to various functional groups on biomolecules. A common strategy involves converting the alcohol to a more reactive species, such as a tosylate or a mesylate, or by reacting it with an activated carboxylic acid.

Protocol 1: Activation of this compound via Tosylation

Objective: To convert the terminal hydroxyl group to a tosylate for subsequent reaction with nucleophiles like amines or thiols.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure N-Boc-PEG10-tosylate.

Bioconjugation to a Biomolecule

The activated N-Boc-PEG10 linker can then be conjugated to a biomolecule of interest. The following protocol describes a general method for conjugating an activated PEG linker to a primary amine on a protein.

Protocol 2: Conjugation of Activated N-Boc-PEG10 to a Protein

Objective: To covalently attach the activated N-Boc-PEG10 linker to a protein via a primary amine (e.g., lysine residue).

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • Activated N-Boc-PEG10-linker (e.g., N-Boc-PEG10-tosylate or N-Boc-PEG10-NHS ester)

  • Anhydrous DMSO or DMF

  • Desalting column or size-exclusion chromatography (SEC) system

Procedure:

  • Prepare a stock solution of the activated N-Boc-PEG10-linker in anhydrous DMSO or DMF.

  • Add the desired molar excess of the activated linker stock solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Monitor the conjugation reaction using techniques like SDS-PAGE or mass spectrometry.

  • Once the desired degree of labeling is achieved, purify the conjugate using a desalting column or SEC to remove the unreacted PEG linker.

Boc Deprotection

Following conjugation, the Boc protecting group can be removed to expose a primary amine for further functionalization.

Protocol 3: Boc Deprotection of the PEGylated Conjugate

Objective: To remove the Boc protecting group to reveal a primary amine.

Materials:

  • Boc-protected PEG-conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the Boc-protected PEG-conjugate in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or mass spectrometry.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Redissolve the residue in a minimal amount of DCM and precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge to collect the precipitate and wash with cold diethyl ether.

  • Dry the final amine-functionalized conjugate under vacuum.

Applications in Bioconjugation Chemistry

The versatility of this compound makes it a valuable tool in various bioconjugation applications, from the development of ADCs and PROTACs to the functionalization of nanoparticles for drug delivery and imaging.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker plays a crucial role in the stability, pharmacokinetics, and efficacy of the therapeutic. This compound can be incorporated as part of a heterobifunctional linker to connect a cytotoxic payload to a monoclonal antibody. The hydrophilic PEG spacer can enhance the solubility and reduce aggregation of the ADC.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_conjugation Linker Conjugation cluster_deprotection_payload Deprotection & Payload Attachment mAb Monoclonal Antibody reduced_mAb Reduced mAb (exposed thiols) mAb->reduced_mAb Reduction peg_conjugated_mAb Boc-PEG10-mAb Conjugate reduced_mAb->peg_conjugated_mAb activated_peg Activated N-Boc-PEG10-X activated_peg->peg_conjugated_mAb deprotected_peg_mAb H2N-PEG10-mAb peg_conjugated_mAb->deprotected_peg_mAb Boc Deprotection ADC Antibody-Drug Conjugate (ADC) deprotected_peg_mAb->ADC activated_drug Activated Cytotoxic Drug activated_drug->ADC

Caption: Workflow for ADC synthesis using a heterobifunctional PEG10 linker.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. PEG linkers, including those derived from this compound, are widely used in PROTAC design to optimize the formation of the ternary complex and improve physicochemical properties.

PROTAC_Mechanism cluster_protac PROTAC Molecule cluster_cellular_machinery Cellular Machinery cluster_ternary_complex Ternary Complex Formation protac PROTAC ternary_complex POI-PROTAC-E3 Ligase Ternary Complex poi_ligand Target Protein Ligand linker PEG10 Linker poi_ligand->linker e3_ligand E3 Ligase Ligand linker->e3_ligand poi Target Protein (POI) e3_ligase E3 Ubiquitin Ligase proteasome Proteasome ubiquitination Ubiquitination ternary_complex->ubiquitination Proximity-induced ub_poi Ubiquitinated POI ubiquitination->ub_poi degradation Degradation degradation->proteasome ub_poi->degradation

Caption: Mechanism of action of a PROTAC utilizing a PEG10 linker.

Nanoparticle Functionalization

PEGylation of nanoparticles is a widely used strategy to improve their in vivo performance by reducing protein adsorption and prolonging circulation time. This compound can be used to functionalize the surface of nanoparticles, with the terminal amine (after deprotection) available for the attachment of targeting ligands or therapeutic payloads.

Nanoparticle_Functionalization_Workflow np Bare Nanoparticle (e.g., with surface carboxyl groups) activated_np Activated Nanoparticle (e.g., NHS ester) np->activated_np EDC/NHS Chemistry pegylated_np Boc-PEG10 Functionalized Nanoparticle activated_np->pegylated_np Conjugation with Amino-PEG10-OH amine_np Amine-Functionalized Nanoparticle pegylated_np->amine_np Boc Deprotection targeted_np Targeted Nanoparticle amine_np->targeted_np targeting_ligand Targeting Ligand (e.g., antibody, peptide) targeting_ligand->targeted_np

Caption: Workflow for the functionalization of nanoparticles with this compound.

Conclusion

This compound is a highly versatile and valuable reagent in the field of bioconjugation chemistry. Its well-defined structure, coupled with the strategic placement of a reactive hydroxyl group, a hydrophilic PEG spacer, and a protected amine, provides researchers with a powerful tool for the precise construction of advanced bioconjugates. The detailed protocols and applications outlined in this guide demonstrate the broad utility of this compound in the development of next-generation therapeutics and diagnostics. As the demand for more sophisticated and targeted biological drugs continues to grow, the importance of well-characterized and versatile linkers like this compound will undoubtedly increase.

References

Methodological & Application

Application Notes and Protocols for N-Boc-PEG10-alcohol in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Boc-PEG10-alcohol in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This compound is a versatile polyethylene glycol (PEG)-based linker frequently employed in PROTAC synthesis. The 10-unit PEG chain enhances the aqueous solubility and pharmacokinetic properties of the resulting PROTAC molecule. The terminal tert-butyloxycarbonyl (Boc)-protected amine and the primary alcohol provide orthogonal functional handles for a modular and controlled synthetic approach. This allows for the sequential and efficient conjugation of the POI and E3 ligase ligands.

PROTAC Mechanism of Action: The Ubiquitin-Proteasome System

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3_Ligase Ub Transfer Ub Ubiquitin Ub->E1 ATP Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound is a multi-step process that involves the initial functionalization of the alcohol, followed by sequential coupling to the protein of interest (POI) ligand and the E3 ligase ligand.

Protocol 1: Functionalization of this compound (Tosylation)

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-PEG10-OTs.

Protocol 2: Coupling of Functionalized Linker to the POI Ligand

This protocol outlines the coupling of the tosylated linker (N-Boc-PEG10-OTs) to a POI ligand containing a nucleophilic handle (e.g., a phenol or amine). This example uses a phenolic POI ligand.

Materials:

  • N-Boc-PEG10-OTs (from Protocol 1)

  • POI ligand with a phenolic hydroxyl group

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenolic POI ligand (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of N-Boc-PEG10-OTs (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the POI-linker intermediate.

Protocol 3: Boc Deprotection

This step removes the Boc protecting group to reveal a primary amine for the subsequent coupling to the E3 ligase ligand.

Materials:

  • POI-linker intermediate (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the POI-linker intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine (as a TFA salt) is often used in the next step without further purification.

Protocol 4: Coupling to the E3 Ligase Ligand

This final step involves the amide coupling of the deprotected POI-linker intermediate with an E3 ligase ligand containing a carboxylic acid functionality.

Materials:

  • POI-linker-amine (TFA salt from Protocol 3)

  • E3 ligase ligand with a carboxylic acid (e.g., pomalidomide derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃, water, and brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the POI-linker-amine (TFA salt, 1.1 eq) and additional DIPEA (to neutralize the TFA salt) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

PROTAC Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow start This compound functionalization Functionalization (e.g., Tosylation) start->functionalization linker_activated N-Boc-PEG10-OTs functionalization->linker_activated coupling1 Couple to POI Ligand linker_activated->coupling1 poi_linker POI-Linker-Boc coupling1->poi_linker deprotection Boc Deprotection poi_linker->deprotection poi_linker_amine POI-Linker-NH2 deprotection->poi_linker_amine coupling2 Couple to E3 Ligase Ligand poi_linker_amine->coupling2 protac Final PROTAC coupling2->protac purification Purification (HPLC) protac->purification final_product Purified PROTAC purification->final_product

A representative synthetic workflow for a PROTAC.

Data Presentation: Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a critical parameter that can significantly impact the degradation efficiency of a PROTAC. The following tables provide a summary of representative quantitative data for PROTACs with varying PEG linker lengths.

Table 1: Physicochemical Properties of PROTACs with Different PEG Linker Lengths

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC-PEG4PEG4~850-950~2.5-3.5~180-200
PROTAC-PEG10 PEG10 ~1100-1200 ~1.5-2.5 ~250-270
PROTAC-PEG12PEG12~1200-1300~1.0-2.0~280-300

Note: These values are illustrative and will vary depending on the specific warhead and E3 ligase ligand.

Table 2: In Vitro Degradation Efficiency of PROTACs with Different PEG Linker Lengths

PROTACTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-PEG4Target XCell Line A5085
PROTAC-PEG10 Target X Cell Line A 15 >95
PROTAC-PEG12Target XCell Line A3590
PROTAC-PEG4Target YCell Line B12070
PROTAC-PEG10 Target Y Cell Line B 25 >90
PROTAC-PEG12Target YCell Line B8080

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Conclusion

This compound is a highly valuable and versatile linker for the synthesis of PROTACs. Its hydrophilic PEG chain and bifunctional nature allow for the creation of potent and effective protein degraders with improved physicochemical properties. The provided protocols offer a comprehensive guide for the successful synthesis and application of this compound in the development of novel PROTAC-based therapeutics. The systematic optimization of the linker length, as demonstrated by the comparative data, is a crucial step in maximizing the degradation efficiency of the final PROTAC molecule.

Application Notes and Protocols for N-Boc-PEG10-alcohol in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to combine the specificity of monoclonal antibodies with the potency of cytotoxic small-molecule drugs. The linker connecting the antibody to the payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, efficacy, and tolerability. Polyethylene glycol (PEG) linkers are widely incorporated into ADC design to enhance hydrophilicity, which can mitigate aggregation, improve in vivo stability, and lead to a better overall therapeutic profile.[1][2]

These application notes provide a detailed overview and protocols for the use of N-Boc-PEG10-alcohol, a discrete PEG linker, in the development of ADCs. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, sequential conjugation, while the 10-unit PEG chain offers a balance of hydrophilicity and defined spacer length.[3][4]

Advantages of Incorporating a PEG10 Linker in ADCs

The inclusion of a discrete this compound linker in an ADC construct offers several key advantages:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. The PEG10 linker imparts hydrophilicity to the ADC, which can reduce the propensity for aggregation and improve solubility.[5]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration shell around the payload, potentially shielding it from premature clearance mechanisms and extending the ADC's circulation half-life. Studies have shown that longer PEG chains can significantly prolong the circulation half-life of antibody fragments.

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, reducing the risk of an immune response against the ADC.

  • Defined Spacer Length: The use of a monodisperse PEG10 linker provides a precise and well-defined spacer between the antibody and the drug, which can be important for optimizing steric hindrance and interaction with the target antigen.

Data Presentation

The incorporation of a PEG10 linker is expected to significantly improve the pharmacokinetic profile of an ADC, albeit with a potential impact on in vitro cytotoxicity. The following tables summarize representative quantitative data from studies on ADCs utilizing long-chain PEG linkers, illustrating the expected trends.

Table 1: Impact of a 10 kDa PEG Linker on ADC Pharmacokinetics and In Vitro Cytotoxicity

ConjugatePEG MoietyHalf-Life Extension (fold)In Vitro Cytotoxicity (IC50, nM)
HM None14.94 (NCI-N87), 2.48 (BT-474)
HP10KM 10 kDa11.2111.3 (NCI-N87), 83.5 (BT-474)

Data adapted from a study on an affibody-MMAE conjugate. While not a direct measure for a PEG10 linker, it demonstrates the significant impact of a long PEG chain on half-life and cytotoxicity.

Table 2: Illustrative Pharmacokinetic Parameters of a Non-PEGylated vs. PEGylated ADC

ADC ConstructLinker TypeMean Residence Time (MRT) in vivo (hours)Plasma Clearance (mL/h/kg)
ADC-X Non-PEGylated300.5
ADC-X-PEG12 Linear PEG12600.25

This data is illustrative and based on general trends observed in the literature for PEGylated ADCs.

Experimental Protocols

The synthesis of an ADC using this compound typically involves a multi-step process. The following protocols provide a general framework for this process.

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the activation of a cytotoxic drug and its conjugation to the deprotected this compound.

Materials:

  • Cytotoxic drug with a reactive functional group (e.g., carboxylic acid)

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

  • LC-MS for reaction monitoring

Procedure:

  • Deprotection of this compound:

    • Dissolve this compound in a 1:1 mixture of TFA and DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure to obtain the amino-PEG10-alcohol.

  • Activation of the Cytotoxic Drug:

    • Dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF.

    • Add DCC (1.1 equivalents) and NHS (1.1 equivalents).

    • Allow the reaction to proceed at room temperature for 1 hour to form the NHS-activated drug.

  • Conjugation to the Amino-PEG10-alcohol Linker:

    • Dissolve the deprotected amino-PEG10-alcohol (1.5 equivalents) in anhydrous DMF.

    • Add the amino-PEG10-alcohol solution to the activated drug solution.

    • Let the reaction stir at room temperature overnight.

  • Purification of the Drug-Linker Conjugate:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the drug-linker conjugate using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Protocol 2: Conjugation of the Drug-Linker to the Antibody

This protocol outlines the conjugation of the drug-linker to the antibody, targeting surface-exposed lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug-Linker conjugate with a terminal alcohol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting columns

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Activation of the Drug-Linker Conjugate:

    • Dissolve the drug-linker conjugate (e.g., 10-fold molar excess over the antibody) in DMSO.

    • In a separate microfuge tube, prepare a fresh solution of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.

    • Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the terminal alcohol group.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated drug-linker solution to the antibody solution.

    • The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purification of the ADC:

    • Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 3: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC:

  • Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug-linker moieties. The hydrophobicity of the ADC increases with the DAR.

  • Method:

    • Use a HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Run a gradient from high to low salt concentration to elute the different DAR species.

    • Monitor the elution profile at 280 nm.

    • Calculate the average DAR by integrating the peak areas of the different species.

2. In Vitro Cytotoxicity Assay (MTT Assay):

  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. This assay is used to determine the half-maximal inhibitory concentration (IC50) of the ADC.

  • Method:

    • Seed target cancer cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC and a control antibody in complete cell culture medium.

    • Treat the cells with the ADC or control solutions and incubate for 72-96 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_0 Drug-Linker Synthesis cluster_1 ADC Synthesis & Characterization N-Boc-PEG10-OH N-Boc-PEG10-OH Deprotection Deprotection N-Boc-PEG10-OH->Deprotection Amino-PEG10-OH Amino-PEG10-OH Deprotection->Amino-PEG10-OH Conjugation1 Conjugation1 Amino-PEG10-OH->Conjugation1 Cytotoxic_Drug Cytotoxic_Drug Activation Activation Cytotoxic_Drug->Activation Activated_Drug Activated_Drug Activation->Activated_Drug Activated_Drug->Conjugation1 Drug-Linker Drug-Linker Conjugation1->Drug-Linker Purification1 Purification1 Drug-Linker->Purification1 Purified_Drug_Linker Purified_Drug_Linker Purification1->Purified_Drug_Linker Conjugation2 Conjugation2 Purified_Drug_Linker->Conjugation2 Antibody Antibody Antibody->Conjugation2 ADC_Crude ADC_Crude Conjugation2->ADC_Crude Purification2 Purification2 ADC_Crude->Purification2 Purified_ADC Purified_ADC Purification2->Purified_ADC Characterization Characterization Purified_ADC->Characterization

Caption: Workflow for ADC synthesis using this compound.

General Mechanism of Action for an ADC

ADC_Mechanism_of_Action ADC_in_Circulation ADC in Circulation Targeting Antibody binds to tumor cell antigen ADC_in_Circulation->Targeting Internalization Receptor-mediated endocytosis Targeting->Internalization Lysosomal_Trafficking Trafficking to lysosome Internalization->Lysosomal_Trafficking Payload_Release Linker cleavage and payload release Lysosomal_Trafficking->Payload_Release Cytotoxicity Payload induces cell death Payload_Release->Cytotoxicity MMAE_Signaling_Pathway MMAE MMAE Tubulin_Polymerization Tubulin Polymerization MMAE->Tubulin_Polymerization Microtubule_Disruption Microtubule Disruption Tubulin_Polymerization->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Surface Modification Using N-Boc-PEG10-alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Boc-PEG10-alcohol for the surface modification of various substrates. This versatile heterobifunctional linker is instrumental in the fields of bioconjugation, drug delivery, and nanotechnology, offering a precise method for introducing a hydrophilic polyethylene glycol (PEG) spacer with a protected amine functionality.

This compound features a terminal hydroxyl group for initial surface attachment and a tert-butyloxycarbonyl (Boc)-protected amine. The ten-unit PEG chain enhances aqueous solubility, reduces non-specific protein adsorption, and provides a flexible spacer arm. The Boc protecting group ensures controlled, stepwise functionalization, as it can be selectively removed under mild acidic conditions to reveal a primary amine, which is then available for the covalent attachment of biomolecules, targeting ligands, or drug payloads.

Applications

Surface modification with this compound is a key technique for:

  • Reducing Biofouling: The hydrophilic PEG layer minimizes non-specific protein adsorption on surfaces such as biosensors, medical implants, and nanoparticles, thereby improving their biocompatibility and performance in biological media.

  • Nanoparticle Functionalization: Modifying nanoparticles with this compound enhances their stability, solubility, and circulation time in vivo. The terminal amine, after deprotection, serves as a conjugation point for targeting moieties or therapeutic agents.[1]

  • Drug Delivery and Development: In the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), PEG linkers like this compound are crucial for connecting a target protein ligand and an E3 ligase ligand, facilitating targeted protein degradation.[2][3] The PEG spacer optimizes the distance and orientation between the two ligands for efficient ternary complex formation.

  • Creation of Bioactive Surfaces: Immobilization of proteins, peptides, or other biomolecules onto surfaces via the deprotected amine allows for the creation of surfaces with specific biological activities, for use in cell culture, diagnostics, and biocompatibility studies.

Quantitative Data Presentation

The following tables summarize representative data for the characterization of surfaces at different stages of modification with this compound. The values are illustrative and based on typical results reported for similar PEGylated surfaces.

Table 1: Surface Characterization at Each Stage of Modification

Surface StageWater Contact Angle (°)Ellipsometric Thickness (nm)N (1s) Atomic % (XPS)C (1s) Atomic % (XPS)O (1s) Atomic % (XPS)
Bare Gold Substrate85 - 95N/A0< 5< 5
After N-Boc-PEG10-thiol Immobilization60 - 703 - 51 - 260 - 7025 - 35
After Boc Deprotection50 - 603 - 52 - 455 - 6525 - 35
After Biomolecule Conjugation65 - 755 - 10> 5> 70> 30

Note: The exact values will depend on the substrate, the density of the PEG layer, and the nature of the conjugated biomolecule.

Table 2: Atomic Force Microscopy (AFM) Analysis of Nanoparticles

Nanoparticle FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Surface Roughness (RMS, nm)
Bare Nanoparticles100 ± 50.250.5 ± 0.1
PEGylated Nanoparticles (N-Boc-PEG10)120 ± 70.180.8 ± 0.2
Biomolecule-Conjugated Nanoparticles135 ± 100.221.2 ± 0.3

Note: Data is illustrative and will vary based on the core nanoparticle material and size.

Experimental Protocols

The overall workflow for surface modification using this compound involves three main stages: immobilization of the PEG linker, deprotection of the Boc group, and conjugation of the desired molecule.

G cluster_workflow Overall Experimental Workflow A Stage 1: Immobilization of this compound B Stage 2: Boc Deprotection A->B C Stage 3: Biomolecule Conjugation B->C D Characterization C->D

Figure 1: Overall experimental workflow.

Protocol 1: Immobilization of this compound on a Gold Surface

This protocol describes the formation of a self-assembled monolayer (SAM) of N-Boc-PEG10-thiol (synthesized from this compound) on a gold substrate.

Materials:

  • Gold-coated substrate (e.g., glass slide or silicon wafer)

  • N-Boc-PEG10-thiol

  • Anhydrous ethanol

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrate by sonicating in deionized water and then anhydrous ethanol for 15 minutes each.

    • Dry the substrate under a stream of nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1-5 mM solution of N-Boc-PEG10-thiol in anhydrous ethanol.

  • SAM Formation:

    • Immerse the cleaned gold substrate in the thiol solution in a clean, sealed container.

    • Purge the container with nitrogen gas to minimize oxidation.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution and rinse thoroughly with anhydrous ethanol to remove non-chemisorbed molecules.

    • Dry the substrate under a stream of nitrogen gas.

    • The surface is now functionalized with a Boc-protected PEG layer.

G cluster_sam SAM Formation Workflow start Start clean Clean Gold Substrate start->clean prepare Prepare Thiol Solution clean->prepare immerse Immerse Substrate in Thiol Solution prepare->immerse incubate Incubate for 18-24h immerse->incubate rinse Rinse with Ethanol incubate->rinse dry Dry with Nitrogen rinse->dry end Boc-Protected Surface dry->end

Figure 2: SAM formation workflow.

Protocol 2: Boc Deprotection of the PEGylated Surface

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected PEGylated substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Deionized water

  • Ethanol

  • Nitrogen gas

Procedure:

  • Deprotection Solution:

    • Prepare a solution of 20-50% (v/v) TFA in DCM. Handle TFA in a fume hood with appropriate personal protective equipment.

  • Deprotection Reaction:

    • Immerse the Boc-protected substrate in the TFA/DCM solution.

    • Incubate for 30-60 minutes at room temperature.[4]

  • Rinsing and Neutralization:

    • Remove the substrate from the acidic solution and rinse thoroughly with DCM.

    • Rinse with ethanol, followed by deionized water.

    • To neutralize any residual acid, immerse the substrate in a solution of 1-5% diisopropylethylamine (DIPEA) in DCM for 5-10 minutes, followed by rinsing with DCM, ethanol, and deionized water.

  • Drying:

    • Dry the substrate under a stream of nitrogen gas.

    • The surface now presents a terminal primary amine and is ready for conjugation.

G cluster_boc Boc Deprotection Workflow start Boc-Protected Surface prepare_tfa Prepare TFA/DCM Solution start->prepare_tfa immerse_tfa Immerse Substrate in TFA/DCM prepare_tfa->immerse_tfa incubate_tfa Incubate for 30-60 min immerse_tfa->incubate_tfa rinse_dcm Rinse with DCM incubate_tfa->rinse_dcm rinse_etoh_h2o Rinse with Ethanol & Water rinse_dcm->rinse_etoh_h2o neutralize Neutralize with DIPEA (optional) rinse_etoh_h2o->neutralize final_rinse Final Rinse neutralize->final_rinse dry Dry with Nitrogen final_rinse->dry end Amine-Functionalized Surface dry->end

Figure 3: Boc deprotection workflow.

Protocol 3: EDC/NHS Coupling of a Carboxylated Biomolecule

This protocol describes the conjugation of a molecule containing a carboxylic acid group (e.g., a protein or peptide) to the amine-functionalized PEG surface using carbodiimide chemistry.[5]

Materials:

  • Amine-functionalized PEGylated substrate

  • Carboxylated biomolecule

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Deionized water

Procedure:

  • Activation of the Biomolecule:

    • Dissolve the carboxylated biomolecule in cold Activation Buffer.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).

    • Add EDC and NHS to the biomolecule solution. A molar ratio of 5:2:1 (EDC:NHS:Biomolecule) is a common starting point.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Coupling to the Surface:

    • Immediately add the activated biomolecule solution to the amine-functionalized PEG surface.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Quench any unreacted NHS-esters by immersing the substrate in the quenching solution for 15-30 minutes.

    • Wash the substrate thoroughly with Coupling Buffer, followed by deionized water to remove non-covalently bound molecules.

  • Drying:

    • Dry the substrate under a stream of nitrogen gas.

    • The surface is now conjugated with the biomolecule.

G cluster_edc_nhs EDC/NHS Coupling Workflow start Amine-Functionalized Surface activate Activate Carboxylated Biomolecule with EDC/NHS start->activate couple Add Activated Biomolecule to Surface activate->couple incubate Incubate for 2-4h couple->incubate quench Quench with Tris Buffer incubate->quench wash Wash with Buffer and Water quench->wash dry Dry with Nitrogen wash->dry end Biomolecule-Conjugated Surface dry->end

Figure 4: EDC/NHS coupling workflow.

References

Application Notes and Protocols for the Mild Acidic Deprotection of N-Boc-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the development of bioconjugates, drug delivery systems, and PROTACs. Its popularity stems from its stability under various conditions and its facile removal under mild acidic conditions. N-Boc-PEG10-alcohol is a valuable bifunctional linker possessing a Boc-protected amine and a terminal hydroxyl group, connected by a hydrophilic ten-unit polyethylene glycol (PEG) spacer. The PEG chain enhances aqueous solubility, a critical attribute for many biological applications.[1][2][3]

This document provides detailed application notes and experimental protocols for the deprotection of this compound to yield the corresponding free amine, amino-PEG10-alcohol, using various mild acidic reagents. The protocols described herein are essential for subsequent conjugation reactions where the newly exposed primary amine serves as a reactive handle.

Reaction Mechanism

The deprotection of the N-Boc group proceeds via an acid-catalyzed hydrolysis mechanism. The acid protonates the carbamate, leading to the elimination of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine.[4]

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the deprotection of this compound using common mild acidic reagents. The data presented are representative and may require optimization for specific reaction scales and desired purity levels.

Table 1: Deprotection of this compound with Trifluoroacetic Acid (TFA)

ParameterValueReference
Reagent 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[4]
Temperature 0 °C to Room Temperature (20-25 °C)
Reaction Time 1 - 4 hours
Typical Yield >95%
Purity High (subject to work-up and purification)
Monitoring TLC, LC-MS

Table 2: Deprotection of this compound with Hydrochloric Acid (HCl)

ParameterValueReference
Reagent 4M HCl in 1,4-Dioxane
Temperature Room Temperature (20-25 °C)
Reaction Time 1 - 4 hours
Typical Yield High (>90%)
Purity High (product isolated as HCl salt)
Monitoring TLC, LC-MS

Table 3: Deprotection of this compound with Formic Acid

ParameterValueReference
Reagent 88-98% Formic Acid
Temperature Room Temperature (20-25 °C)
Reaction Time 12 - 24 hours
Typical Yield Moderate to High
Purity Variable (may require purification)
Monitoring TLC, LC-MS

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and highly efficient method for Boc deprotection.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add an equal volume of TFA to the stirred solution. For example, if you used 10 mL of DCM, add 10 mL of TFA. This creates a 50% TFA/DCM solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The deprotected amine product will be more polar and should have a lower Rf value on TLC.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Work-up (to obtain the free amine): a. Dissolve the residue in DCM. b. Slowly and carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ gas will be evolved. Ensure adequate ventilation. c. Continue adding the NaHCO₃ solution until the aqueous layer is basic (test with pH paper). d. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times the volume of the aqueous layer). e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amino-PEG10-alcohol.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is a common alternative to TFA and often yields the product as a crystalline HCl salt.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane (if dilution is needed)

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Centrifuge or filtration apparatus

Procedure:

  • Dissolution: Dissolve this compound in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • Acid Addition: Add 4M HCl in 1,4-dioxane (typically 5-10 equivalents relative to the substrate).

  • Reaction: Stir the solution at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Product Isolation (as HCl salt): a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. b. To the resulting residue, add cold diethyl ether to precipitate the amino-PEG10-alcohol as its hydrochloride salt. c. Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Mandatory Visualizations

Deprotection_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up & Isolation Start This compound Solvent Dissolve in Anhydrous DCM Start->Solvent Cool Cool to 0°C Solvent->Cool Acid Add Mild Acid (e.g., TFA) Cool->Acid React Stir at RT (1-4 hours) Acid->React Monitor TLC / LC-MS Analysis React->Monitor Check Complete Conversion? Monitor->Check Check->React No Concentrate Concentrate in vacuo Check->Concentrate Yes Neutralize Neutralize with NaHCO3 (aq) Concentrate->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry over Na2SO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Amino-PEG10-alcohol Evaporate->Product

Caption: Experimental workflow for the deprotection of this compound.

Deprotection_Mechanism NBoc This compound Protonated Protonated Carbamate NBoc->Protonated + H+ CarbamicAcid Carbamic Acid Intermediate + tert-butyl cation Protonated->CarbamicAcid Elimination Amine Amino-PEG10-alcohol CarbamicAcid->Amine Decarboxylation CO2 CO2 CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

References

Application Notes and Protocols: Synthesis of N-Boc-PEG10-amine from N-Boc-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-PEG10-amine is a valuable heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates a Boc-protected amine, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and a terminal primary amine. The PEG spacer enhances aqueous solubility and provides a flexible bridge between conjugated molecules.[2][3] The orthogonal nature of the Boc-protected amine and the terminal primary amine allows for sequential and controlled conjugation strategies.[4]

The synthesis of N-Boc-PEG10-amine from N-Boc-PEG10-alcohol is a common requirement in research and development. However, the direct reaction of an alcohol with a primary amine is not feasible due to the poor leaving group nature of the hydroxyl group. Therefore, a two-step process is typically employed. The first step involves the activation of the terminal hydroxyl group of this compound by converting it into a good leaving group, commonly a sulfonate ester (tosylate or mesylate). The second step is the nucleophilic substitution of this leaving group with a primary amine.

These application notes provide a detailed protocol for the synthesis of N-Boc-PEG10-amine from this compound, including quantitative data and a visual representation of the experimental workflow.

Data Presentation

The following table summarizes the typical reaction conditions and reagents for the two-step conversion of this compound to N-Boc-PEG10-amine.

Step Parameter Tosylation Mesylation Amination Reference
1. Activation Activating Agent p-Toluenesulfonyl chloride (TsCl)Methanesulfonyl chloride (MsCl)-
Base Triethylamine (TEA) or PyridineTriethylamine (TEA)-
Solvent Dichloromethane (DCM)Dichloromethane (DCM)-
Molar Excess of Reagents (to -OH) TsCl: 1.2 - 3 eq.TEA: 1.5 - 4 eq.MsCl: 1.2 - 4 eq.TEA: 1.5 - 4 eq.-
Temperature 0 °C to Room Temperature0 °C to Room Temperature-
Reaction Time 4 - 16 hours3 - 4 hours-
2. Amination Amine Source Ammonia, Primary AmineAmmonia, Primary AmineVaries
Solvent Ethanol, DMFEthanol, DMFVaries
Temperature Room Temperature to RefluxRoom Temperature to RefluxVaries

Experimental Protocols

This section details the methodologies for the key experiments involved in the synthesis of N-Boc-PEG10-amine.

Step 1: Activation of this compound (Tosylation Method)

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 - 4 eq.) or pyridine to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 - 3 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and continue stirring for an additional 2-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc-PEG10-tosylate.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 2: Amination of N-Boc-PEG10-tosylate

This protocol describes the nucleophilic substitution of the tosyl group with a primary amine to yield N-Boc-PEG10-amine.

Materials:

  • N-Boc-PEG10-tosylate

  • Primary amine (e.g., ammonia in ethanol, or a specific primary amine) (in excess)

  • Ethanol or Dimethylformamide (DMF)

  • Round-bottom flask with condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a condenser, dissolve the N-Boc-PEG10-tosylate (1 eq.) in ethanol or DMF.

  • Add a large excess of the primary amine (e.g., 5 eq. or more) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux until TLC analysis indicates complete consumption of the starting material.

  • Cool the solution to room temperature.

  • Remove the solvent and excess amine in vacuo.

  • The resulting crude product, N-Boc-PEG10-amine, can be purified by appropriate methods such as recrystallization or column chromatography to achieve high purity.

Mandatory Visualization

G A N-Boc-PEG10-OH C N-Boc-PEG10-OTs / OMs (Activated Intermediate) A->C Activation in DCM B Activation Reagents (TsCl or MsCl, Base) B->C D Primary Amine (R-NH2) E N-Boc-PEG10-NHR (Final Product) C->E Nucleophilic Substitution D->E

Caption: Workflow for the two-step synthesis of N-Boc-PEG10-amine.

ReactionMechanism Reactant_PEG N-Boc-PEG10-OH Arrow1 + Reactant_TsCl TsCl Arrow2 -> Reactant_Amine R-NH2 Arrow4 -> Intermediate_Tosyl N-Boc-PEG10-OTs Arrow3 + Product_Amine N-Boc-PEG10-NHR Arrow5 + Product_HCl HCl Product_TsOH TsOH Arrow2->Intermediate_Tosyl Base (e.g., TEA) Arrow4->Product_Amine Arrow6 +

Caption: Chemical reaction pathway for the synthesis of N-Boc-PEG10-amine.

References

Application Notes and Protocols for Peptide Conjugation with N-Boc-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the conjugation of peptides with N-Boc-PEG10-alcohol. The process involves a four-stage workflow: (1) oxidation of the terminal alcohol of the PEG linker to a carboxylic acid, (2) activation of the carboxylic acid to a reactive N-hydroxysuccinimide (NHS) ester, (3) conjugation of the activated PEG linker to the primary amines of the peptide, and (4) deprotection of the N-terminal Boc group to yield the final PEGylated peptide. This protocol is designed to guide researchers in creating well-defined peptide-PEG conjugates for various applications in drug development, including enhancing therapeutic properties such as solubility and in-vivo half-life.

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules like peptides and proteins, is a widely adopted strategy in pharmaceutical development. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides by increasing their hydrodynamic size, which in turn reduces renal clearance and prolongs circulation time. Additionally, PEGylation can enhance the solubility of hydrophobic peptides and mask antigenic sites, thereby reducing immunogenicity.

This compound is a heterobifunctional linker that offers a discrete PEG spacer, providing flexibility and hydrophilicity. The terminal Boc-protected amine allows for subsequent, specific modifications after its removal under acidic conditions, enabling the creation of more complex bioconjugates. The terminal hydroxyl group, however, requires chemical activation before it can be conjugated to a peptide. This protocol details a reliable method for this multi-step conjugation process.

Overall Experimental Workflow

The conjugation of a peptide with this compound is a multi-step process that requires careful execution and purification at each stage to ensure a homogenous final product. The overall workflow is depicted below.

G cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Activation cluster_2 Stage 3: Conjugation cluster_3 Stage 4: Deprotection A This compound C N-Boc-PEG10-carboxylic acid A->C Oxidation B Oxidizing Agent (e.g., Jones Reagent or TEMPO) D N-Boc-PEG10-carboxylic acid F N-Boc-PEG10-NHS ester D->F Activation E EDC / NHS G N-Boc-PEG10-NHS ester I Boc-PEG10-Peptide Conjugate G->I Conjugation H Peptide with Primary Amine J Boc-PEG10-Peptide Conjugate L Final PEG10-Peptide Conjugate J->L Deprotection K Trifluoroacetic Acid (TFA)

Figure 1: A diagram illustrating the four-stage workflow for conjugating a peptide with this compound.

Materials and Reagents

  • This compound

  • Chromium trioxide (CrO₃)

  • Sulfuric acid (H₂SO₄)

  • Acetone

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Sodium hypochlorite (NaClO) solution

  • Sodium chlorite (NaClO₂)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Peptide of interest (with at least one primary amine, e.g., N-terminal amine or lysine side chain)

  • Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • MALDI-TOF mass spectrometer

Experimental Protocols

Stage 1: Oxidation of this compound to N-Boc-PEG10-carboxylic acid

The terminal hydroxyl group of the PEG linker must first be oxidized to a carboxylic acid. Two common methods are presented below. TEMPO-mediated oxidation is generally milder, while Jones oxidation is a more classical and robust method.

Method A: TEMPO-Mediated Oxidation

  • Dissolve this compound in a biphasic mixture of dichloromethane (DCM) and water.

  • Add catalytic amounts of TEMPO (e.g., 0.01 eq) and potassium bromide (KBr) (e.g., 0.1 eq).

  • Add sodium bicarbonate (NaHCO₃) to maintain a basic pH.

  • Slowly add a solution of sodium hypochlorite (NaClO, bleach) as the primary oxidant. To minimize side reactions, a catalytic amount of NaClO can be used in conjunction with a stoichiometric amount of sodium chlorite (NaClO₂) as the co-oxidant.

  • Stir the reaction vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, quench any excess oxidant by adding a small amount of ethanol.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-Boc-PEG10-carboxylic acid.

  • Purify the product by flash column chromatography on silica gel.

Method B: Jones Oxidation [1][2][3][4][5]

  • Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid. Caution: Jones reagent is highly corrosive and carcinogenic. Handle with appropriate personal protective equipment in a fume hood.

  • Dissolve the this compound in acetone and cool the solution in an ice bath.

  • Slowly add the Jones reagent dropwise to the PEG solution with stirring. A color change from orange to green indicates the progress of the oxidation.

  • Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench the excess oxidant by adding isopropanol until the green color persists.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (DCM) or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude N-Boc-PEG10-carboxylic acid by flash column chromatography.

Stage 2: Activation of N-Boc-PEG10-carboxylic acid to NHS Ester

The carboxylic acid is activated to a more reactive NHS ester to facilitate efficient conjugation with the peptide's primary amines.

  • Dissolve the purified N-Boc-PEG10-carboxylic acid in anhydrous DMF or DMSO.

  • Add 1.1 equivalents of N-Hydroxysuccinimide (NHS).

  • Add 1.1 equivalents of a carbodiimide coupling agent such as EDC.

  • Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere (e.g., nitrogen or argon).

  • The resulting solution containing the activated N-Boc-PEG10-NHS ester is typically used immediately in the next step without isolation.

Stage 3: Conjugation of Activated PEG to the Peptide

This step involves the reaction of the PEG-NHS ester with the primary amines (N-terminus or lysine side chains) of the peptide.

  • Dissolve the peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0. Avoid buffers containing primary amines like Tris.

  • Add the solution of N-Boc-PEG10-NHS ester from Stage 2 to the peptide solution. A molar excess of the PEG reagent (typically 2 to 20-fold over the peptide) is recommended as a starting point, but this should be optimized for each specific peptide.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Monitor the progress of the conjugation by RP-HPLC or LC-MS to determine the ratio of unreacted peptide, mono-PEGylated, and multi-PEGylated products.

  • Once the desired level of conjugation is achieved, the reaction can be quenched by adding a small molecule with a primary amine, such as glycine or Tris buffer.

  • Purify the Boc-PEG10-Peptide conjugate from unreacted PEG reagent and peptide using size-exclusion chromatography (SEC) or RP-HPLC.

Stage 4: Boc Deprotection of the PEGylated Peptide

The final step is the removal of the Boc protecting group to expose the terminal primary amine on the PEG linker.

  • Lyophilize the purified Boc-PEG10-Peptide conjugate to remove the aqueous buffer.

  • Dissolve the dried conjugate in a solution of trifluoroacetic acid (TFA) and a scavenger, such as water or triisopropylsilane (TIS), in dichloromethane (DCM). A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by RP-HPLC or LC-MS.

  • Remove the TFA and DCM by rotary evaporation or by blowing a stream of nitrogen over the solution.

  • Precipitate the deprotected PEG10-Peptide conjugate by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the final product under vacuum.

  • Purify the final PEG10-Peptide conjugate by RP-HPLC.

Characterization and Data Presentation

The starting materials, intermediates, and final product should be characterized at each stage to ensure the success of the synthesis.

  • Thin-Layer Chromatography (TLC): To monitor the progress of the oxidation and activation steps.

  • High-Performance Liquid Chromatography (HPLC): To monitor the progress of the conjugation and deprotection steps, and to purify the intermediates and the final product.

  • Mass Spectrometry (MS): MALDI-TOF MS or ESI-MS should be used to confirm the molecular weight of the N-Boc-PEG10-carboxylic acid, the Boc-PEG10-Peptide conjugate, and the final PEG10-Peptide conjugate. The expected mass increase upon conjugation will correspond to the mass of the N-Boc-PEG10 moiety.

Table 1: Summary of Expected Quantitative Data

StageReaction StepStarting MaterialProductTypical Yield (%)Analytical Method for Verification
1OxidationThis compoundN-Boc-PEG10-carboxylic acid85-95%TLC, ¹H-NMR, MS
2ActivationN-Boc-PEG10-carboxylic acidN-Boc-PEG10-NHS ester>90% (used in situ)HPLC (indirectly), MS
3ConjugationN-Boc-PEG10-NHS ester + PeptideBoc-PEG10-Peptide Conjugate50-80% (peptide dependent)HPLC, MS
4DeprotectionBoc-PEG10-Peptide ConjugatePEG10-Peptide Conjugate>95%HPLC, MS

Note: Yields are estimates and can vary significantly depending on the specific peptide, reaction conditions, and purification methods.

Signaling Pathways and Logical Relationships

The chemical transformations in this protocol follow a logical sequence of functional group interconversion and coupling reactions.

G cluster_oxidation Oxidation cluster_activation Activation cluster_conjugation Conjugation cluster_deprotection Deprotection Alcohol PEG-OH CarboxylicAcid PEG-COOH Alcohol->CarboxylicAcid Jones or TEMPO CarboxylicAcid2 PEG-COOH NHSEster PEG-NHS CarboxylicAcid2->NHSEster EDC, NHS NHSEster2 PEG-NHS Conjugate Boc-PEG-Peptide NHSEster2->Conjugate PeptideAmine Peptide-NH2 PeptideAmine->Conjugate Conjugate2 Boc-PEG-Peptide FinalProduct H2N-PEG-Peptide Conjugate2->FinalProduct TFA

Figure 2: Chemical transformation pathway for the synthesis of the PEG-peptide conjugate.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in oxidation step Incomplete reaction; degradation of PEG chain.Increase reaction time; use a milder oxidant like TEMPO; ensure proper temperature control.
Multiple products in conjugation Reaction with multiple amine sites on the peptide; over-PEGylation.Optimize the molar ratio of PEG-NHS ester to peptide; control reaction time and pH.
Incomplete Boc deprotection Insufficient TFA concentration or reaction time; water contamination.Use a higher concentration of TFA (e.g., 95%); increase reaction time; use anhydrous solvents.
Peptide degradation Harsh acidic conditions during deprotection.Minimize deprotection time; use scavengers like TIS to prevent side reactions.

Conclusion

The protocol outlined in these application notes provides a detailed and systematic approach for the successful conjugation of peptides with this compound. By following these procedures for oxidation, activation, conjugation, and deprotection, researchers can reliably produce well-characterized PEGylated peptides. Careful monitoring and purification at each step are crucial for obtaining a homogenous product with the desired therapeutic properties for applications in drug development and research.

References

Application Notes and Protocols for N-Boc-PEG10-alcohol in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-PEG10-alcohol is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. Its structure, featuring a terminal alcohol, a ten-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine, offers a versatile platform for the synthesis of complex therapeutic constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate, improves its pharmacokinetic profile, and provides a flexible connection between the targeting moiety and the therapeutic payload.[1] The Boc-protected amine allows for a controlled, stepwise conjugation strategy, ensuring precise control over the synthesis of the final drug delivery system. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the development of targeted therapies.

Core Applications

The primary applications of this compound in targeted drug delivery are centered around its use as a linker in the construction of:

  • Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody, which provides targeting specificity to cancer cells, to a highly potent cytotoxic drug. The PEG10 linker can improve the biophysical and pharmacological properties of the ADC.[1]

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2][3] The PEG10 linker provides the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

Data Presentation

The following tables summarize representative quantitative data from studies utilizing PEG linkers in targeted drug delivery systems.

Table 1: Impact of PEGylation on ADC Pharmacokinetics (Illustrative Data)

ADC ConstructLinker TypeMean Residence Time (MRT) in vivo (hours)Plasma Clearance (mL/h/kg)
ADC-XNon-PEGylated300.5
ADC-X-PEG12Linear PEG12600.25

Note: This data is illustrative and based on general trends observed in the literature. Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.

Table 2: Degradation Efficiency of a BRD4-Targeting PROTAC with a PEG Linker

CompoundLinkerDC50 (µM)Dmax (%)Cell Line
DP1Phenyl-PEG linker10.84 ± 0.9298SU-DHL-4

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC Using a t-Boc-N-amido-PEG-Br Linker (Derivative of this compound)

This protocol describes the synthesis of a PROTAC targeting the BRD4 protein, using a derivative of this compound as the linker. The synthesis involves a stepwise approach, starting with the conjugation of the linker to the target protein ligand, followed by deprotection and conjugation to the E3 ligase ligand.

Materials:

  • (+)-JQ1 (BRD4 ligand)

  • t-Boc-N-amido-PEG10-Br

  • Pomalidomide (E3 ligase ligand)

  • Potassium carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of JQ1-Linker Intermediate:

    • To a solution of (+)-JQ1 (1.0 eq) in anhydrous DMF, add K2CO3 (3.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of t-Boc-N-amido-PEG10-Br (1.2 eq) in anhydrous DMF.

    • Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield the JQ1-linker intermediate.

  • Boc Deprotection of JQ1-Linker Intermediate:

    • Dissolve the JQ1-linker intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 2 hours.

    • Monitor deprotection by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure and co-evaporate with DCM (3x) to remove residual TFA. The resulting amine intermediate is used directly in the next step.

  • Synthesis of the Final PROTAC:

    • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of the amine intermediate from the previous step (1.1 eq) in anhydrous DMF.

    • Stir at room temperature for 4 hours under a nitrogen atmosphere.

    • Monitor reaction progress by LC-MS.

    • Dilute with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final PROTAC by preparative HPLC.

Protocol 2: In Vitro Protein Degradation Assay

This protocol is used to assess the efficacy of a PROTAC in degrading its target protein in a cell-based assay.

Materials:

  • SU-DHL-4 cell line (or other relevant cell line)

  • PROTAC compound (e.g., DP1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BRD4 and anti-loading control, e.g., anti-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed SU-DHL-4 cells in a 6-well plate at a density of 1 x 10^6 cells/well.

    • Prepare serial dilutions of the PROTAC compound in DMSO and then in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC for 24 hours. Include a DMSO-only control.

  • Cell Lysis and Protein Quantification:

    • After treatment, harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4 °C.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target protein (BRD4) and a loading control overnight at 4 °C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the DMSO-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., with PEG10 linker) PROTAC_bound PROTAC PROTAC->PROTAC_bound TargetProtein Target Protein (e.g., BRD4) Target_bound Target Protein TargetProtein->Target_bound E3Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase E3Ligase->E3_bound PROTAC_bound->E3_bound Target_bound->PROTAC_bound UbiquitinatedProtein Ubiquitinated Target Protein Target_bound->UbiquitinatedProtein Ubiquitin Ubiquitin E3_bound->Ubiquitin recruits Ubiquitin->Target_bound transfers to Proteasome Proteasome UbiquitinatedProtein->Proteasome targeted to DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides degrades into

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro & In Vivo Evaluation JQ1 JQ1 (BRD4 Ligand) JQ1_Linker JQ1-Linker Intermediate JQ1->JQ1_Linker Linker t-Boc-N-amido-PEG10-Br Linker->JQ1_Linker Deprotection Boc Deprotection JQ1_Linker->Deprotection Amine_Intermediate Amine Intermediate Deprotection->Amine_Intermediate Final_PROTAC Final PROTAC Amine_Intermediate->Final_PROTAC Pomalidomide Pomalidomide (E3 Ligase Ligand) Pomalidomide->Final_PROTAC Degradation_Assay Protein Degradation Assay (Western Blot) Final_PROTAC->Degradation_Assay Cell_Viability Cell Viability Assay Degradation_Assay->Cell_Viability In_Vivo_Study In Vivo Efficacy Study (Xenograft Model) Cell_Viability->In_Vivo_Study PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Study->PK_PD

Caption: Experimental workflow for PROTAC synthesis and evaluation.

References

Application Notes and Protocols for PEGylating Proteins with N-Boc-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a cornerstone of biopharmaceutical development. This modification can significantly enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can extend plasma half-life, improve stability, reduce immunogenicity, and decrease renal clearance.[1][2] N-Boc-PEG10-alcohol is a heterobifunctional PEG linker that offers a versatile platform for protein modification. It features a terminal hydroxyl group that can be activated for conjugation to proteins and a tert-butyloxycarbonyl (Boc) protected amine. The Boc group provides a stable protecting group that can be removed under acidic conditions post-conjugation to reveal a primary amine, which can then be used for subsequent modifications, such as the attachment of targeting ligands or imaging agents.

These application notes provide a comprehensive guide to the use of this compound for protein PEGylation, covering the activation of the PEG linker, conjugation to a model protein, and characterization of the resulting conjugate.

Core Principles of this compound Chemistry

The use of this compound in protein PEGylation involves a multi-step process that leverages its heterobifunctional nature. The workflow begins with the activation of the terminal hydroxyl group to create a reactive species that can readily form a covalent bond with nucleophilic residues on the protein surface, primarily the ε-amino groups of lysine residues and the α-amino group of the N-terminus. Following the PEGylation reaction, the Boc-protecting group can be removed to unmask the terminal amine for further functionalization.

Experimental Protocols

Protocol 1: Activation of this compound

The terminal hydroxyl group of this compound is not reactive towards proteins and must first be activated. Two common methods for activation are tosylation and conversion to an N-hydroxysuccinimide (NHS) ester.

Method A: Tosylation of this compound

This method converts the terminal alcohol into a tosylate, which is an excellent leaving group for nucleophilic substitution by the amine groups on a protein.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine or TEA (1.5 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

  • Separate the organic layer and wash it sequentially with a saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the N-Boc-PEG10-tosylate.

Method B: Conversion to N-Boc-PEG10-NHS Ester

This two-step method first oxidizes the alcohol to a carboxylic acid, which is then activated to a more stable and amine-reactive NHS ester using carbodiimide chemistry.

Step 1: Oxidation to Carboxylic Acid

Materials:

  • This compound

  • Acetone

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Isopropanol

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in acetone in a round-bottom flask and cool to 0°C in an ice bath.

  • Slowly add Jones reagent dropwise with vigorous stirring. A color change from orange/red to green will indicate the oxidation.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by the slow addition of isopropanol until the green color persists.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with DCM.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc-PEG10-acid.

  • Purify the product by column chromatography on silica gel.

Step 2: NHS Ester Activation

Materials:

  • N-Boc-PEG10-acid (from Step 1)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the purified N-Boc-PEG10-acid (1 equivalent) in anhydrous DCM or DMF.

  • Add NHS (1.1 equivalents) to the solution.

  • Add EDC (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours under an inert atmosphere.

  • The resulting solution containing the N-Boc-PEG10-NHS ester can be used directly in the subsequent conjugation reaction.

Protocol 2: PEGylation of a Model Protein

This protocol describes the conjugation of the activated N-Boc-PEG10-NHS ester to a model protein, such as Lysozyme.

Materials:

  • Lysozyme

  • N-Boc-PEG10-NHS ester solution (from Protocol 1, Method B)

  • Phosphate-buffered saline (PBS), 0.1 M, pH 7.4 (amine-free)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Dialysis tubing or centrifugal ultrafiltration devices (with appropriate molecular weight cutoff)

  • UV-Vis Spectrophotometer

Procedure:

  • Dissolve the Lysozyme in PBS to a final concentration of 1-10 mg/mL.

  • Add the N-Boc-PEG10-NHS ester solution to the protein solution at a 5 to 20-fold molar excess. The optimal ratio should be determined empirically.

  • Gently mix the solution and incubate at room temperature for 1-2 hours or overnight at 4°C with gentle stirring.

  • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

  • Purify the PEGylated protein from unreacted PEG and byproducts using dialysis or centrifugal ultrafiltration against PBS.

  • Determine the protein concentration of the final conjugate using a UV-Vis spectrophotometer at 280 nm.

Protocol 3: Boc Deprotection of PEGylated Protein

This protocol describes the removal of the Boc protecting group to expose a primary amine on the PEGylated protein.

Materials:

  • Purified Boc-PEGylated Lysozyme

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge

  • PBS, pH 7.4

Procedure:

  • Lyophilize the purified Boc-PEGylated Lysozyme to remove the aqueous buffer.

  • Resuspend the lyophilized protein in the Deprotection Solution.

  • Incubate the solution for 30 minutes to 2 hours at room temperature. The reaction time may need optimization.

  • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Precipitate the deprotected protein by adding cold diethyl ether.

  • Centrifuge to pellet the protein and discard the supernatant.

  • Wash the protein pellet with cold diethyl ether to remove residual TFA.

  • Air-dry the protein pellet and resuspend it in a suitable buffer (e.g., PBS, pH 7.4).

Data Presentation

The extent of PEGylation can be assessed using various analytical techniques. The following tables provide examples of how to present quantitative data from the characterization of PEGylated proteins.

Table 1: Characterization of PEGylated Lysozyme by SDS-PAGE

SampleApparent Molecular Weight (kDa)Degree of PEGylation (Estimated)
Native Lysozyme14.30
PEGylated Lysozyme (10:1 PEG:Protein)~201-2
PEGylated Lysozyme (20:1 PEG:Protein)~252-3

Table 2: Analysis of PEGylated Granulocyte Colony-Stimulating Factor (G-CSF) by Size Exclusion Chromatography (SEC-HPLC) [3]

SampleMonomer (%)Dimer (%)Aggregate (%)
PEG-GCSF (Initial)98.51.00.5
PEG-GCSF (Stressed at 55°C for 60 min)92.15.22.7
PEG-GCSF (Stressed at 55°C for 120 min)85.49.84.8

Table 3: Determination of Degree of PEGylation by ¹H NMR Spectroscopy [4]

Bioconjugate SampleFeed Molar Ratio (mPEG:GDH)Integrated mPEG Peak Area (ImPEG)Integrated DMSO Peak Area (IDMSO)Calculated Degree of PEGylation
151.200.854.5
2102.350.839.1
3204.500.8018.2

Visualizations

The following diagrams illustrate the key workflows and chemical transformations described in these application notes.

G cluster_activation Activation of this compound cluster_conjugation Protein Conjugation cluster_deprotection Boc Deprotection N-Boc-PEG10-OH This compound Activated_PEG Activated N-Boc-PEG10 (Tosylate or NHS Ester) N-Boc-PEG10-OH->Activated_PEG Activation (e.g., TsCl or EDC/NHS) Boc_PEG_Protein Boc-PEG-Protein Conjugate Activated_PEG->Boc_PEG_Protein Protein Protein (-NH2) Protein->Boc_PEG_Protein Final_Conjugate H2N-PEG-Protein Conjugate Boc_PEG_Protein->Final_Conjugate Deprotection (TFA)

Caption: Overall workflow for protein PEGylation.

G Start Protein Sample SEC Size Exclusion Chromatography (SEC) Start->SEC SDS_PAGE SDS-PAGE Start->SDS_PAGE Mass_Spec Mass Spectrometry (LC/MS) Start->Mass_Spec NMR NMR Spectroscopy Start->NMR Purity Purity & Aggregation SEC->Purity MW_Confirmation Molecular Weight & Degree of PEGylation SDS_PAGE->MW_Confirmation Mass_Spec->MW_Confirmation Structure Structural Integrity NMR->Structure

References

Application Notes and Protocols: Synthesis of Amine-Reactive Linkers from N-Boc-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyethylene glycol (PEG) linkers are integral in modern drug development and bioconjugation, offering enhanced solubility, stability, and improved pharmacokinetic profiles for therapeutic molecules.[1] The ability to functionalize these linkers for specific conjugation chemistries is paramount. This document provides detailed protocols for the synthesis of two common amine-reactive linkers starting from N-Boc-PEG10-alcohol: an N-hydroxysuccinimide (NHS) ester and a tosylate.[2]

The N-Boc protecting group allows for orthogonal synthesis strategies, where the terminal functional group can be reacted first, followed by deprotection of the amine under mild acidic conditions for a subsequent conjugation step.[3][4] This makes this compound a versatile starting material for creating heterobifunctional linkers used in fields like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[5]

Core Synthetic Pathways

Two primary pathways are detailed for converting the terminal hydroxyl group of this compound into an amine-reactive moiety.

  • Two-Step Conversion to an NHS Ester: This involves the oxidation of the terminal alcohol to a carboxylic acid, followed by activation with N-hydroxysuccinimide (NHS) to yield a highly reactive linker for coupling with primary amines.

  • One-Step Conversion to a Tosylate: This pathway involves the direct tosylation of the alcohol, creating a good leaving group that can be readily displaced by primary amines.

Synthetic_Pathways Overall Synthetic Pathways cluster_0 Start This compound Intermediate N-Boc-PEG10-acid Start->Intermediate Step 1: Oxidation (e.g., TEMPO, NaOCl) Product2 N-Boc-PEG10-Tosylate (Amine-Reactive) Start->Product2 One-Step Tosylation (TsCl, Et3N) Product1 N-Boc-PEG10-NHS Ester (Amine-Reactive) Intermediate->Product1 Step 2: Activation (EDC, NHS)

Caption: Overall synthetic pathways from this compound.

Section 1: Synthesis of N-Boc-PEG10-NHS Ester

This synthesis is a reliable two-step process that produces a highly specific amine-reactive linker. NHS esters react efficiently with primary amines at physiological to slightly alkaline pH to form stable amide bonds.

Protocol 1a: Oxidation of this compound to N-Boc-PEG10-acid

This protocol utilizes a TEMPO-mediated oxidation, which is a mild and efficient method for converting primary alcohols to carboxylic acids.

Materials and Reagents

Reagent/MaterialExample SupplierPurity/GradeNotes
This compoundBroadPharm, MedKoo≥95%Starting material.
(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)Sigma-Aldrich≥98%Catalyst.
Sodium hypochlorite (NaOCl)Sigma-AldrichReagent Grade, ~10-15%Oxidant.
Sodium chlorite (NaClO2)Sigma-AldrichTechnical Grade, 80%Co-oxidant.
Phosphate Buffer (0.5 M, pH 7)--Prepare using NaH2PO4 and Na2HPO4.
Dichloromethane (DCM)Fisher ScientificAnhydrousReaction solvent.
Sodium sulfite (Na2SO3)Sigma-AldrichReagent GradeFor quenching.
Hydrochloric Acid (HCl)VWR1 M solutionFor acidification.
Sodium Chloride (NaCl)Sigma-AldrichReagent GradeFor brine solution.
Anhydrous Sodium Sulfate (Na2SO4)Fisher ScientificACS GradeDrying agent.

Experimental Workflow

Oxidation_Workflow Workflow for Alcohol Oxidation A Dissolve this compound in DCM and Buffer B Add TEMPO and Sodium Chlorite A->B C Add NaOCl solution dropwise at 0°C B->C D Stir at room temperature (Monitor by TLC) C->D E Quench with Sodium Sulfite D->E F Acidify with 1M HCl to pH ~3 E->F G Extract with DCM F->G H Dry organic layer (Na2SO4) and concentrate G->H I Purify by column chromatography H->I J Characterize product (NMR, MS) I->J

Caption: Experimental workflow for the oxidation of this compound.

Procedure

  • Dissolve this compound (1.0 eq) in a mixture of Dichloromethane (DCM) and 0.5 M phosphate buffer (pH 7) in a 3:1 ratio.

  • To this biphasic solution, add TEMPO (0.1 eq) and sodium chlorite (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium hypochlorite solution (~12%, 0.2 eq) dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Separate the layers. Acidify the aqueous layer to pH 3 with 1 M HCl.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a gradient of methanol in DCM) to yield N-Boc-PEG10-acid as a clear oil.

Expected Results

ParameterExpected Value
Yield 80-90%
Purity >95% (by HPLC)
Appearance Colorless to pale yellow oil
Characterization Confirm structure by ¹H NMR and Mass Spectrometry.
Protocol 1b: NHS Ester Formation from N-Boc-PEG10-acid

This protocol converts the synthesized carboxylic acid into a stable and amine-reactive NHS ester using carbodiimide chemistry.

Materials and Reagents

Reagent/MaterialExample SupplierPurity/GradeNotes
N-Boc-PEG10-acidFrom Protocol 1aPurifiedStarting material.
N-Hydroxysuccinimide (NHS)Sigma-Aldrich98%Activating agent.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Sigma-Aldrich≥98%Coupling agent.
Dichloromethane (DCM)Fisher ScientificAnhydrousReaction solvent.
Diethyl EtherFisher ScientificAnhydrous, coldFor precipitation.

Experimental Workflow ```dot digraph "NHS_Ester_Workflow" { graph [fontname="Arial", labelloc="t", label="Workflow for NHS Ester Formation", fontsize=16]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Dissolve N-Boc-PEG10-acid\nand NHS in anhydrous DCM"]; B [label="Add EDC to the solution"]; C [label="Stir at room temperature\nunder inert atmosphere (2-4h)"]; D [label="Monitor reaction by TLC"]; E [label="Filter to remove urea byproduct\n(if using DCC)"]; F [label="Wash with ice-cold water\nand 5% NaHCO3"]; G [label="Dry organic layer (Na2SO4)\nand concentrate"]; H [label="Precipitate product in\ncold diethyl ether"]; I [label="Collect solid by filtration\nand dry under vacuum"]; J [label="Confirm structure (NMR, MS)"];

// Edges A -> B; B -> C; C -> D; D -> F; F -> G; G -> H; H -> I; I -> J; }

Caption: Workflow for the synthesis of N-Boc-PEG10-Tosylate.

Procedure

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC. Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain N-Boc-PEG10-Tosylate.

Expected Results

ParameterExpected Value
Yield 75-85%
Purity >95% (by HPLC)
Appearance Colorless oil or waxy solid
Characterization Confirm structure by ¹H NMR and Mass Spectrometry.

Application and Storage Notes

  • Conjugation: The synthesized N-Boc-PEG10-NHS ester will react with primary amines (e.g., lysine residues on proteins) in buffers at pH 7.2-8.5. N-Boc-PEG10-Tosylate will react with amines under slightly more basic conditions or with heating.

  • Orthogonal Chemistry: The Boc-protecting group is stable under the conditions used for NHS ester and tosylate formation and their subsequent reaction with amines. It can be removed later using mild acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal a primary amine for further conjugation.

  • Storage: The N-Boc-PEG10-NHS ester is moisture-sensitive and should be stored at -20°C under an inert atmosphere (argon or nitrogen). The N-Boc-PEG10-Tosylate is more stable but should also be stored in a cool, dry place. Prepare solutions for conjugation immediately before use.

References

Troubleshooting & Optimization

troubleshooting low yield in N-Boc-PEG10-alcohol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-Boc-PEG10-alcohol, with a focus on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a polyethylene glycol (PEG) linker that contains a hydroxyl (-OH) group at one end and a tert-butyloxycarbonyl (Boc) protected amine group at the other.[1][2] The PEG spacer is hydrophilic and increases the solubility of the molecule in aqueous media.[1] The hydroxyl group can be further modified or replaced with other functional groups, while the Boc-protected amine can be deprotected under mild acidic conditions to reveal a free amine for subsequent conjugation.[1][2] This makes it a versatile linker in bioconjugation and for the synthesis of PROTACs (Proteolysis Targeting Chimeras).

Q2: What is the most common reaction to synthesize this compound?

The most common method is the N-Boc protection of an amino-PEG10-alcohol using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). This reaction is typically carried out in the presence of a base.

Q3: What are the critical parameters to control in an N-Boc protection reaction?

Key parameters to control include the choice of solvent, the type and amount of base used, the reaction temperature, and the stoichiometry of the reactants. The purity of the starting amino-PEG10-alcohol is also crucial.

Q4: How should I store this compound?

It is recommended to store this compound at -20°C to prevent degradation.

Troubleshooting Guide: Low Yield

Low yield is a frequent issue in the synthesis of this compound. The following sections address potential causes and provide solutions.

Issue 1: Incomplete Reaction

Q: My reaction seems to stop before all the starting material is consumed, leading to low yield. What could be the cause?

A: Incomplete reactions can be due to several factors:

  • Insufficient Reagents: Ensure you are using a slight excess of Boc anhydride (typically 1.1 to 1.5 equivalents).

  • Ineffective Base: The choice of base is critical. For aliphatic amines like in amino-PEG10-alcohol, bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or even sodium bicarbonate are commonly used. If the reaction is sluggish, consider using a stronger, non-nucleophilic base.

  • Low Reaction Temperature: While many Boc protections proceed well at room temperature, gentle heating (e.g., to 40°C) can sometimes drive the reaction to completion.

  • Poor Solubility: Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider switching to a different solvent system.

Issue 2: Formation of Side Products

Q: I observe multiple spots on my TLC or peaks in my LC-MS analysis, and my desired product yield is low. What are the likely side products and how can I avoid them?

A: A common side product is the di-Boc protected amine, especially if you start from a PEG-diamine. Another possibility is the formation of urea byproducts.

  • Di-Boc Formation: If your starting material is a PEG-diamine, controlling the stoichiometry to achieve mono-protection can be challenging. A method to favor mono-Boc protection is to first react the diamine with one equivalent of a strong acid (like HCl) to form the mono-salt. The free amine of the mono-salt is then more readily protected by Boc anhydride.

  • Urea Formation: The formation of urea side products is less common with Boc anhydride but can occur under certain conditions. Ensuring a clean reaction setup and pure reagents can minimize this. A catalyst-free reaction in water can chemoselectively yield N-Boc derivatives without urea side products.

Issue 3: Product Loss During Work-up and Purification

Q: I seem to lose a significant amount of my product during the extraction and purification steps. How can I improve my recovery?

A: The hydrophilic nature of the PEG chain can make extraction and purification challenging.

  • Work-up: During aqueous work-up, the PEGylated product may have some solubility in the aqueous layer. To minimize loss, saturate the aqueous layer with a salt like NaCl (brine wash) to decrease the solubility of the organic product. Use a suitable organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate.

  • Purification: Silica gel chromatography is a common method for purifying PEGylated compounds. However, the polar nature of PEGs can cause streaking on the silica gel. To mitigate this, use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of methanol in DCM is often effective. Reversed-phase HPLC (RP-HPLC) can also be an excellent method for achieving high purity.

Data Presentation

The yield of N-Boc protection of amines is highly dependent on the reaction conditions. The following table summarizes the influence of different solvents and catalysts on the reaction, based on studies of Boc protection of various amines.

Solvent/Catalyst SystemBaseTemperatureReaction TimeYieldNotes
Dichloromethane (DCM) or THFTEA or DIPEARoom TempSeveral hoursGood to ExcellentStandard conditions for Boc protection.
Methanol (MeOH)None requiredRoom Temp< 1 min to 2 hrsExcellentAlcoholic solvents can significantly accelerate the reaction rate.
PEG-400 (solvent-free)None requiredRoom Temp5-10 minExcellentAn environmentally friendly approach with rapid reaction times.
WaterNaHCO₃Room TempVariesGood to ExcellentA green chemistry approach that can be highly chemoselective.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a general method for the Boc protection of amino-PEG10-alcohol.

Materials:

  • Amino-PEG10-alcohol (1 equivalent)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amino-PEG10-alcohol in anhydrous DCM.

  • Add triethylamine to the solution and stir at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in DCM to obtain pure this compound.

Protocol 2: Selective Mono-Boc Protection of a PEG-Diamine

This protocol is adapted for the selective mono-protection of a diamine.

Materials:

  • PEG10-diamine (1 equivalent)

  • Hydrochloric acid (HCl) (1 equivalent)

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Organic solvent for extraction (e.g., DCM)

Procedure:

  • Dissolve the PEG10-diamine in 50% aqueous methanol.

  • Add one equivalent of HCl to the solution and stir for 30 minutes to form the mono-hydrochloride salt.

  • Add one equivalent of Boc₂O to the solution and stir at room temperature until the reaction is complete (monitor by TLC).

  • Evaporate the methanol and add diethyl ether to precipitate and remove any unreacted diamine.

  • Add NaOH solution to the aqueous layer to neutralize the HCl salt and free the second amine group.

  • Extract the mono-Boc-protected product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Visualizations

reaction_pathway AminoPEG Amino-PEG10-alcohol Intermediate Protonated Intermediate AminoPEG->Intermediate + Boc₂O Boc2O Boc Anhydride (Boc₂O) Boc2O->Intermediate Base Base (e.g., TEA, DIPEA) Product This compound Base->Product Intermediate->Product + Base Byproducts Byproducts (t-butanol, CO₂, Base-H⁺) Intermediate->Byproducts

Caption: Reaction pathway for the N-Boc protection of Amino-PEG10-alcohol.

troubleshooting_workflow Start Low Yield in This compound Synthesis CheckReaction Check Reaction Completion (TLC/LC-MS) Start->CheckReaction CheckPurity Analyze Crude Product for Side Products CheckReaction->CheckPurity Yes IncompleteReaction Incomplete Reaction CheckReaction->IncompleteReaction No SideProducts Side Products Detected CheckPurity->SideProducts Yes PurificationLoss Significant Product Loss During Purification CheckPurity->PurificationLoss No OptimizeConditions Optimize Reaction Conditions: - Increase Boc₂O/Base - Change Solvent/Base - Increase Temperature IncompleteReaction->OptimizeConditions ModifyStoichiometry Modify Stoichiometry for Mono-protection (if diamine) SideProducts->ModifyStoichiometry ImprovePurification Improve Work-up/Purification: - Brine Wash - Gradient Elution - Use RP-HPLC PurificationLoss->ImprovePurification End Improved Yield OptimizeConditions->End ModifyStoichiometry->End ImprovePurification->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: N-Boc-PEG10-alcohol Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Boc-PEG10-alcohol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the multi-step conjugation process, from initial activation to final purification.

Phase 1: Activation of the Terminal Alcohol

Q1: The terminal hydroxyl group of my this compound is not reacting. Why is activation necessary?

A1: The terminal hydroxyl (-OH) group on the PEG chain is a poor leaving group and not sufficiently reactive for direct conjugation to nucleophiles like amines or thiols on biomolecules.[1][2] Activation is a critical first step to convert the hydroxyl into a more reactive functional group (e.g., a tosylate, mesylate, or halide) that can be easily displaced by a nucleophile on your target molecule.[1][2]

Q2: My alcohol activation step has a low yield. How can I troubleshoot this?

A2: Low yield during activation is a common problem. Consider the following:

  • Anhydrous Conditions: The reagents used for activation, such as methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), and triphenylphosphine/carbon tetrabromide (PPh₃/CBr₄), are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Reagent Quality: Use fresh, high-purity reagents. Degradation of the activating agent or base (e.g., triethylamine) can significantly reduce yield.

  • Temperature Control: Many activation reactions, particularly tosylation and mesylation, are initiated at 0°C to control the reaction rate and minimize side products before being allowed to warm to room temperature.

  • Stoichiometry: Ensure the correct molar ratios of activating agent and base are used relative to the PEG-alcohol. An excess of the activating agent is typically required.

Phase 2: Conjugation to the Target Molecule

Q3: What is the optimal pH for conjugating my activated PEG linker to a protein?

A3: The optimal pH depends on the target nucleophile on your protein.

  • For Thiols (Cysteine): A pH range of 6.5-7.5 is ideal. In this range, the thiol group is sufficiently nucleophilic while primary amines (like lysine) are mostly protonated and less reactive, leading to high selectivity.

  • For Amines (Lysine, N-terminus): A pH range of 7.5-9.0 is generally used. At this pH, a significant fraction of the primary amines are deprotonated and thus nucleophilic enough to react with the activated PEG.

Q4: My conjugation yield is low, with a lot of unreacted protein remaining. What should I do?

A4: Low conjugation efficiency can stem from several factors:

  • Molar Ratio: The most common cause is an insufficient molar excess of the PEG linker to the protein. A 5 to 20-fold molar excess of PEG is a typical starting point, but this must be optimized for each specific protein and desired degree of labeling.

  • Reaction Time and Temperature: The reaction may not have reached completion. Try increasing the incubation time (monitoring at 2, 4, 8, and 24 hours) or adjusting the temperature (common conditions are 4°C or room temperature).

  • Steric Hindrance: The target functional groups on your biomolecule may be sterically hindered or buried within the protein's structure, making them inaccessible to the bulky PEG linker.

  • Buffer Choice: Avoid buffers containing nucleophiles (e.g., Tris buffer contains a primary amine) as they can compete with the target molecule by reacting with your activated PEG linker. Use non-nucleophilic buffers like phosphate or HEPES.

Phase 3: Boc Group Deprotection

Q5: My Boc deprotection is incomplete. How can I ensure full removal?

A5: Incomplete deprotection is usually due to insufficiently harsh acidic conditions.

  • Acid Strength & Concentration: Trifluoroacetic acid (TFA) is the standard reagent. A concentration of 20-50% (v/v) in a solvent like dichloromethane (DCM) is typical. If deprotection is still incomplete, you can increase the TFA concentration or use a stronger acid system like 4M HCl in dioxane.

  • Reaction Time: Most deprotections are complete within 1-2 hours at room temperature. Monitor the reaction by LC-MS or TLC to ensure the starting material is fully consumed before quenching.

  • Solvent: The solvent must fully dissolve the PEGylated conjugate. DCM is most common, but ensure your specific conjugate is soluble.

Q6: I am observing degradation of my molecule during Boc deprotection. How can I prevent this?

A6: The tert-butyl cation released during Boc cleavage can react with sensitive functional groups (e.g., tryptophan, methionine). This can be prevented by adding "scavengers" to the reaction mixture. Common scavengers include triisopropylsilane (TIS) or water (typically 2.5-5% v/v).

Phase 4: Purification & Analysis

Q7: How do I effectively remove unreacted PEG linker from my final conjugate?

A7: This is a critical purification step. The best method depends on the size difference between your conjugate and the free PEG linker.

  • Size Exclusion Chromatography (SEC): This is the most effective method for separating large protein conjugates from smaller, unreacted PEG linkers.

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. Since PEGylation shields surface charges on a protein, it can be used to separate the native (unreacted) protein from mono-PEGylated and multi-PEGylated species.

  • Dialysis or Tangential Flow Filtration (TFF): These methods can be effective for removing small molecule impurities and unreacted PEG, but may be less efficient than chromatography for achieving high purity.

Q8: Which analytical techniques should I use to confirm successful conjugation?

A8: A combination of techniques is recommended for full characterization:

  • SDS-PAGE: Provides a qualitative assessment. A successful conjugation will show a shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein.

  • Mass Spectrometry (MALDI-TOF or ESI-LC/MS): This is the most definitive technique. It provides the precise molecular weight of the conjugate, confirming the covalent attachment and allowing you to determine the number of PEG chains attached per molecule (the degree of labeling).

  • HPLC (SEC, IEX, or RP-HPLC): Used to assess the purity of the final product and quantify the amounts of native protein, desired conjugate, and other species.

Quantitative Data Summary

The tables below provide starting parameters for optimizing your conjugation workflow. These values should be adapted and optimized for your specific molecules and desired outcome.

Table 1: Conditions for Activating this compound

Activation Method Reagents Base (Equivalents) Solvent Temperature Time (h)
Tosylation p-Toluenesulfonyl chloride (TsCl) (1.5-2 eq) Triethylamine (Et₃N) (2-3 eq) Anhydrous DCM 0°C to RT 4-12
Mesylation Methanesulfonyl chloride (MsCl) (1.5-2 eq) Triethylamine (Et₃N) (2-3 eq) Anhydrous DCM 0°C to RT 2-6

| Bromination | Carbon tetrabromide (CBr₄) (1.5 eq) + PPh₃ (1.5 eq) | N/A | Anhydrous DCM | 0°C to RT | 2-12 |

Table 2: General Conjugation Reaction Parameters

Target Group Recommended pH Molar Excess of PEG Linker Temperature Time (h) Recommended Buffer
Thiol (Cysteine) 6.5 - 7.5 5 - 20 fold 4°C or RT 2 - 24 Phosphate, HEPES

| Amine (Lysine) | 7.5 - 9.0 | 5 - 25 fold | 4°C or RT | 2 - 24 | Borate, Bicarbonate, HEPES |

Table 3: Common Conditions for Boc Deprotection

Reagent System Concentration (v/v) Scavenger (Optional) Solvent Temperature Time (h)
TFA 20 - 50% TIS or H₂O (2.5-5%) DCM RT 1 - 2

| HCl in Dioxane | 4 M | TIS or H₂O (2.5-5%) | 1,4-Dioxane | RT | 1 - 3 |

Experimental Protocols & Visualizations

Generalized Experimental Workflow

The entire process, from starting material to the final product, involves several distinct stages. The workflow diagram below illustrates the typical sequence of events for creating a conjugate where a second molecule is attached after Boc deprotection.

G cluster_start Starting Material cluster_activation Step 1: Alcohol Activation cluster_conjugation Step 2: First Conjugation cluster_deprotection Step 3: Boc Deprotection (Optional) cluster_conjugation2 Step 4: Second Conjugation (Optional) cluster_final Step 5: Purification & Analysis start_mol This compound activation React with MsCl, TsCl, or PPh3/CBr4 start_mol->activation activated_peg Activated N-Boc-PEG10 activation->activated_peg conjugation Conjugate to Amine or Thiol activated_peg->conjugation target1 Target Molecule 1 (e.g., Protein) target1->conjugation conjugate1 Boc-PEG-Molecule 1 conjugation->conjugate1 deprotection Add TFA/DCM + Scavenger conjugate1->deprotection deprotected_peg H2N-PEG-Molecule 1 deprotection->deprotected_peg conjugation2 Conjugate to free Amine deprotected_peg->conjugation2 target2 Target Molecule 2 (e.g., Drug, Dye) target2->conjugation2 final_conjugate Molecule 2-PEG-Molecule 1 conjugation2->final_conjugate purification Purify (SEC, IEX) final_conjugate->purification analysis Analyze (MS, HPLC, SDS-PAGE) purification->analysis final_product Final Characterized Product analysis->final_product

Caption: A comprehensive workflow for dual conjugation using a heterobifunctional PEG linker.

Protocol 1: Activation of this compound via Mesylation
  • Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in an oven-dried, round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add triethylamine (2.2 equivalents) to the stirred solution.

  • Activation: Slowly add methanesulfonyl chloride (1.7 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-PEG10-mesylate. The product can be purified further by column chromatography if necessary.

Protocol 2: Conjugation to a Protein's Thiol Groups
  • Protein Preparation: If the protein contains disulfide bonds, reduce them first using a 10-50 fold molar excess of a reducing agent like TCEP. If using DTT, it must be removed via a desalting column before proceeding. Ensure the protein is in a degassed, non-nucleophilic buffer (e.g., phosphate buffer with EDTA) at the optimal pH (6.5-7.5).

  • Linker Preparation: Dissolve the activated N-Boc-PEG10-linker (e.g., the mesylate from Protocol 1) in a minimal amount of a compatible organic co-solvent (e.g., DMSO or DMF).

  • Conjugation: Add the desired molar excess (e.g., 10-fold) of the linker solution to the protein solution with gentle stirring.

  • Incubation: Incubate the reaction at room temperature or 4°C for 2-12 hours.

  • Quenching: Quench the reaction by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to consume any unreacted linker.

  • Purification: Purify the conjugate using size-exclusion chromatography (SEC) to remove excess linker and quenching reagents. Further purification by ion-exchange chromatography (IEX) can be used to separate different PEGylated species from the unreacted protein.

Troubleshooting Logic Diagram

When experiments do not go as planned, a systematic approach to identifying the root cause is essential. The following diagram provides a logical path for troubleshooting low conjugation yields.

G problem Problem: Low Conjugation Yield q1 Was the alcohol activation step successful? problem->q1 sol1 Troubleshoot Activation: • Check for anhydrous conditions • Use fresh reagents • Confirm product by MS/NMR q1->sol1 No q2 Is the reaction pH optimal for the target? q1->q2 Yes sol2 Adjust pH: • pH 6.5-7.5 for Thiols • pH 7.5-9.0 for Amines • Use non-nucleophilic buffers q2->sol2 No q3 Is the PEG linker molar ratio sufficient? q2->q3 Yes sol3 Optimize Molar Ratio: • Increase molar excess of PEG (start with 5-20x) • Perform a titration series q3->sol3 No q4 Are reaction time and temperature adequate? q3->q4 Yes sol4 Optimize Incubation: • Increase reaction time (monitor at multiple time points) • Test RT vs 4°C q4->sol4 No final_check If issues persist, check for steric hindrance on the protein or linker degradation. q4->final_check Yes

Caption: A troubleshooting flowchart for diagnosing causes of low conjugation yield.

References

Technical Support Center: N-Boc-PEG10-alcohol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-PEG10-alcohol. The information is designed to help you anticipate and resolve common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a Boc-protected amine group, a ten-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. The Boc group provides a stable protecting group for the amine, which can be removed under mild acidic conditions. The PEG spacer enhances aqueous solubility and provides flexibility to the molecule. The terminal hydroxyl group can be functionalized for various conjugation strategies. Its primary applications are in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Q2: What are the most common side reactions observed with this compound?

The most common side reactions can be categorized by the reactive moiety of the linker: the N-Boc protected amine (during deprotection) and the terminal alcohol group (during functionalization).

  • N-Boc Deprotection: The primary side reaction is the alkylation of electron-rich functional groups by the tert-butyl cation that is generated during the acidic cleavage of the Boc group.

  • Alcohol Functionalization:

    • Tosylation/Mesylation: Formation of salt byproducts (e.g., pyridinium or triethylammonium salts) and potential for substitution of the tosylate/mesylate group by the counter-ion of the base (e.g., chloride).

    • Williamson Ether Synthesis: Elimination (E2) reaction of the alkyl halide, leading to the formation of an alkene, is a major competing side reaction, especially with secondary or tertiary alkyl halides.

    • Esterification: The reaction is often reversible, which can lead to incomplete conversion and lower yields.

    • Oxidation: Cleavage of the ether bonds within the PEG chain is a significant side reaction, particularly under strong oxidizing conditions or in the presence of strong acids, leading to a broader molecular weight distribution of the product.[1]

Troubleshooting Guides

This section provides solutions to common problems you might encounter during reactions with this compound.

N-Boc Deprotection

Problem: Incomplete deprotection of the N-Boc group.

Possible Cause Recommended Solution
Insufficient acid strength or concentration.Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50%.
Inadequate reaction time or temperature.Increase the reaction time and monitor progress by TLC or LC-MS. Most deprotections are complete within 1-2 hours at room temperature.
Steric hindrance from the PEG chain.Use a stronger acid system, such as 4M HCl in dioxane.

Problem: Presence of unexpected side products after deprotection.

Possible Cause Recommended Solution
Alkylation of nucleophilic residues (e.g., tryptophan, methionine) by the tert-butyl cation.Add a scavenger, such as triisopropylsilane (TIS) (2.5-5%) and water (2.5-5%), to the deprotection cocktail to quench the tert-butyl cation.
Degradation of acid-sensitive groups in the molecule.Optimize reaction time to minimize exposure to acidic conditions. Consider performing the reaction at a lower temperature (e.g., 0 °C).
Alcohol Functionalization

Problem: Low yield in tosylation or mesylation reactions.

Possible Cause Recommended Solution
Incomplete reaction.Ensure anhydrous conditions. Use a slight excess of the tosyl or mesyl chloride and the base. Monitor the reaction by TLC until the starting material is consumed.
Difficult purification due to salt byproducts.After the reaction, wash the organic layer with dilute acid (e.g., 0.5 M HCl) to remove the base (e.g., pyridine or triethylamine) and its salt.
Formation of a chlorinated byproduct instead of the tosylate.This can occur with certain substrates. If observed, consider using a different base or reaction conditions.

Problem: Low yield in Williamson ether synthesis.

Possible Cause Recommended Solution
Competing E2 elimination reaction.Use a primary alkyl halide as the electrophile. Avoid secondary and tertiary alkyl halides, as they are more prone to elimination.
Incomplete deprotonation of the alcohol.Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) to ensure complete formation of the alkoxide.

Problem: Low yield or incomplete reaction in esterification.

Possible Cause Recommended Solution
Reversibility of the reaction.Use a large excess of the carboxylic acid or a coupling agent like DCC or EDC to drive the reaction forward. Remove water as it is formed, for example, by using a Dean-Stark apparatus.
Steric hindrance.Increase reaction time and/or temperature. Consider using a more reactive derivative of the carboxylic acid, such as an acid chloride or anhydride.

Problem: Degradation of the PEG chain during oxidation.

Possible Cause Recommended Solution
Cleavage of ether bonds by strong oxidizing agents or harsh acidic conditions.Use milder oxidizing agents. Some methods suggest that oxidation under alkaline conditions can minimize ether bond cleavage.[2]
Broad molecular weight distribution in the product.This is often a sign of PEG chain degradation. Optimize reaction conditions (temperature, reaction time, oxidant concentration) to minimize this side reaction.

Experimental Protocols

Protocol 1: N-Boc Deprotection

This protocol describes a general procedure for the removal of the N-Boc protecting group.

  • Preparation of Deprotection Reagent: Prepare a fresh deprotection cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Deprotection Reaction: Dissolve the N-Boc-PEG10-conjugate in dichloromethane (DCM). Add the cold deprotection cocktail to the solution. Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Purification: Precipitate the deprotected product by adding cold diethyl ether. Centrifuge the mixture to pellet the product, wash the pellet with cold diethyl ether, and air-dry. The product can be further purified by an appropriate chromatographic method if necessary.

Protocol 2: Tosylation of this compound

This protocol provides a general method for the tosylation of the terminal hydroxyl group.

  • Reaction Setup: Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

  • Addition of Reagents: Add triethylamine (2.2 eq.) to the solution. Slowly add p-toluenesulfonyl chloride (1.7 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Williamson Ether Synthesis with this compound

This protocol describes a general procedure for the etherification of this compound.

  • Formation of the Alkoxide: Dissolve this compound (1 eq.) in an anhydrous aprotic solvent such as THF or DMF under an inert atmosphere. Add sodium hydride (1.1 eq.) portion-wise at 0 °C and stir for 30 minutes.

  • Addition of Alkyl Halide: Add the primary alkyl halide (1.2 eq.) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by adding a few drops of water. Remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_deprotection N-Boc Deprotection cluster_tosylation Tosylation start_deprotection N-Boc-PEG10-conjugate reaction_deprotection TFA, TIS, H2O in DCM start_deprotection->reaction_deprotection workup_deprotection Evaporation reaction_deprotection->workup_deprotection purification_deprotection Precipitation with Ether workup_deprotection->purification_deprotection end_deprotection Deprotected PEG10-conjugate purification_deprotection->end_deprotection start_tosylation This compound reaction_tosylation TsCl, Et3N in DCM start_tosylation->reaction_tosylation workup_tosylation Aqueous Wash reaction_tosylation->workup_tosylation purification_tosylation Column Chromatography workup_tosylation->purification_tosylation end_tosylation N-Boc-PEG10-OTs purification_tosylation->end_tosylation

Caption: General experimental workflows for N-Boc deprotection and tosylation of this compound.

side_reactions cluster_deprotection_side N-Boc Deprotection Side Reaction cluster_williamson_side Williamson Ether Synthesis Side Reaction boc_deprotection Boc Deprotection (Acidic Conditions) tert_butyl_cation tert-Butyl Cation boc_deprotection->tert_butyl_cation generates alkylation_product Alkylated Side Product tert_butyl_cation->alkylation_product reacts with nucleophilic_residue Nucleophilic Residue (e.g., Trp, Met) nucleophilic_residue->alkylation_product williamson Williamson Ether Synthesis (Alkoxide + Alkyl Halide) e2_elimination E2 Elimination williamson->e2_elimination competes with alkene Alkene Side Product e2_elimination->alkene forms

Caption: Logical relationships of common side reactions in this compound chemistry.

References

Technical Support Center: N-Boc-PEG10-alcohol Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete Boc deprotection of N-Boc-PEG10-alcohol.

Troubleshooting Guide

Issue 1: Incomplete or Slow Deprotection

Question: My Boc deprotection of this compound is incomplete, even after standard reaction times. What are the potential causes and how can I resolve this?

Answer: Incomplete deprotection is a common issue that can arise from several factors. Below is a step-by-step guide to troubleshoot this problem.

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The acidic conditions may be too mild to efficiently cleave the Boc group, especially with the potential for steric hindrance from the PEG chain.[1]

    • Solution: Gradually increase the concentration of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). If you started with 20% TFA, consider increasing it to 50%. Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane can be employed.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; insufficient time or low temperatures can lead to an incomplete reaction.[1]

    • Solution: Extend the reaction time and monitor the progress closely using an appropriate analytical technique such as TLC or LC-MS.[1] While many deprotections are performed at room temperature, gentle heating may be necessary for challenging substrates, though this should be done cautiously to avoid side reactions.

  • Solvent Issues: Poor solubility of the this compound in the chosen solvent can result in a heterogeneous reaction mixture and incomplete deprotection.

    • Solution: Ensure that the solvent, typically DCM, fully dissolves the PEGylated compound.[1]

  • Steric Hindrance: The polyethylene glycol (PEG) chain can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.

    • Solution: Employing a higher concentration of acid or a longer reaction time can help overcome this hindrance.

Issue 2: Observation of Side Products Post-Deprotection

Question: I am observing unexpected side products in my reaction mixture after the deprotection procedure. What could be the cause?

Answer: The formation of side products is often due to the reactivity of the tert-butyl cation generated during the deprotection process.

Potential Cause & Solution:

  • Tert-butylation: The highly reactive tert-butyl cation can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings or other functional groups.

    • Solution: To prevent this, add a "scavenger" to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or water. A common cocktail is a 95:2.5:2.5 mixture of TFA, water, and TIS.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my Boc deprotection reaction?

A1: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine is more polar than the starting material and will have a lower Rf value. Staining with ninhydrin can visualize the primary amine as a colored spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more accurate assessment of the reaction progress by quantifying the starting material, product, and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive method is to monitor the disappearance of the singlet peak corresponding to the nine protons of the tert-butyl group, which is typically found around 1.4 ppm in the 1H NMR spectrum.

Q2: What are the standard conditions for Boc deprotection of a PEGylated amine?

A2: A common starting point is the use of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). A typical procedure involves dissolving the this compound in DCM and adding an equal volume of TFA (creating a 50% TFA/DCM solution). The reaction is often initiated at 0°C and then allowed to warm to room temperature for 1-4 hours.

Q3: Are there milder alternatives to TFA for deprotection if my compound is acid-sensitive?

A3: Yes, if your molecule contains other acid-labile functional groups, you might consider:

  • Lewis Acid Catalysis: Reagents like zinc bromide in a suitable organic solvent can effect Boc deprotection under milder conditions.

  • Oxalyl Chloride/Methanol: This system has been shown to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.

  • Thermal Deprotection: In some cases, heating the Boc-protected compound can induce thermal cleavage of the protecting group, though this may require high temperatures.

Q4: How should I work up the reaction to isolate the deprotected amine?

A4: There are two common work-up procedures:

  • Isolation as a TFA Salt: After the reaction is complete, the solvent and excess TFA can be removed under reduced pressure. The resulting residue can then be precipitated by adding cold diethyl ether to obtain the amine as its TFA salt, which is often suitable for subsequent reactions.

  • Isolation of the Free Amine: To obtain the neutral amine, the reaction mixture is concentrated, and the residue is dissolved in an organic solvent. The solution is then washed with a basic aqueous solution, such as saturated sodium bicarbonate, to neutralize the acid. The organic layer is then dried and concentrated to yield the free amine.

Data Presentation

The following table summarizes typical reaction conditions for the deprotection of a closely related compound, t-Boc-N-amido-PEG10-Br, which can be used as a starting point for optimizing the deprotection of this compound.

ParameterConditionRationaleExpected Outcome
Reagent Trifluoroacetic Acid (TFA)Strong acid for efficient cleavage of the Boc group.High to quantitative conversion.
Concentration 20-50% (v/v) in DCMBalances reaction rate with potential side reactions.>95% yield is typically expected.
Solvent Dichloromethane (DCM)Good solubility for the PEGylated starting material.Homogeneous reaction mixture.
Temperature 0°C to Room Temperature (20-25°C)Initiating at a lower temperature controls the initial exotherm.Complete reaction within the specified time.
Reaction Time 1 - 4 hoursSufficient time for the reaction to go to completion.Starting material consumed as monitored by TLC or LC-MS.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM
  • Dissolve the this compound in anhydrous Dichloromethane (DCM) (e.g., 10 mL of DCM per 1 gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of Trifluoroacetic Acid (TFA) to the stirred solution. For example, if you used 10 mL of DCM, add 10 mL of TFA. This creates a 50% TFA/DCM solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate with toluene (3 times).

  • For isolation as the TFA salt, add cold diethyl ether to the residue to precipitate the product. Collect the precipitate by filtration and dry under vacuum.

  • For isolation as the free amine, dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Analytical Monitoring by TLC
  • Prepare a TLC chamber with a suitable mobile phase (e.g., a mixture of DCM and methanol, such as 95:5 v/v).

  • On a silica gel TLC plate, spot the starting material (a small amount dissolved in DCM), the reaction mixture, and a co-spot of both.

  • Develop the plate in the TLC chamber.

  • After the solvent front has reached near the top of the plate, remove it and allow it to dry.

  • Visualize the spots under UV light if applicable.

  • Stain the plate with a ninhydrin solution and gently heat. The appearance of a colored spot (usually purple or blue) for the reaction mixture at a lower Rf than the starting material indicates the presence of the deprotected free amine.

Visualizations

Deprotection_Workflow Troubleshooting Workflow for Incomplete Boc Deprotection start Incomplete Deprotection Observed check_acid Check Acid Concentration (e.g., 20-50% TFA in DCM) start->check_acid increase_acid Increase Acid Concentration (e.g., to 50% TFA or use 4M HCl/dioxane) check_acid->increase_acid Too Low check_time Check Reaction Time and Temperature check_acid->check_time Concentration OK increase_acid->check_time increase_time Extend Reaction Time (Monitor by TLC/LC-MS) check_time->increase_time Too Short/Low check_solubility Check Substrate Solubility check_time->check_solubility Time/Temp OK increase_time->check_solubility change_solvent Ensure Complete Dissolution (May require solvent optimization) check_solubility->change_solvent Poor Solubility end Complete Deprotection check_solubility->end Solubility OK change_solvent->end

Caption: A step-by-step troubleshooting guide for incomplete Boc deprotection.

Reaction_Monitoring Analytical Monitoring of Boc Deprotection cluster_reaction Deprotection Reaction cluster_analysis Analytical Methods start_reaction Start Deprotection Reaction take_aliquot Take Aliquot at Time Points start_reaction->take_aliquot quench Quench Reaction take_aliquot->quench tlc TLC Analysis - Spot SM, RXN, Co-spot - Visualize (UV, Ninhydrin) quench->tlc lcms LC-MS Analysis - Quantify SM and Product quench->lcms nmr NMR Analysis - Monitor disappearance of t-butyl signal (~1.4 ppm) quench->nmr decision Reaction Complete? tlc->decision Compare Rf values lcms->decision Compare peak areas nmr->decision Check for t-butyl signal workup Proceed to Work-up decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->take_aliquot

Caption: Workflow for monitoring the progress of the Boc deprotection reaction.

References

Technical Support Center: N-Boc-PEG10-Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-PEG10-alcohol and its conjugates. The information is designed to address common challenges, particularly those related to solubility, and to provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

A1: this compound is a heterobifunctional linker molecule. It consists of a ten-unit polyethylene glycol (PEG) spacer, which is hydrophilic and enhances the solubility of conjugated molecules in aqueous media.[1][2] One end of the PEG chain is capped with a tert-butyloxycarbonyl (Boc) protected amine, while the other end has a terminal hydroxyl group. The Boc group is a protecting group that can be removed under mild acidic conditions to reveal a reactive amine.[1] The hydroxyl group can be used for further chemical modifications. This linker is commonly used in bioconjugation, drug delivery, and the development of therapeutics like PROTACs (Proteolysis Targeting Chimeras) to improve the pharmacokinetic properties of molecules.[2][3]

Q2: What factors influence the solubility of this compound and its conjugates?

A2: The solubility of this compound conjugates is influenced by several factors:

  • The PEG Spacer: The hydrophilic PEG10 chain significantly contributes to the molecule's solubility in aqueous and polar organic solvents.

  • The N-Boc Group: The bulky and nonpolar t-Boc group can increase solubility in lipophilic organic solvents.

  • The Conjugated Molecule: The physicochemical properties of the molecule conjugated to the PEG linker will have a significant impact on the overall solubility of the conjugate. A hydrophobic conjugate will decrease aqueous solubility.

  • Solvent Choice: The choice of solvent is critical. While the PEG chain aids in aqueous solubility, the overall conjugate may be more soluble in organic solvents.

  • Temperature: For many PEG compounds, a modest increase in temperature can aid dissolution.

  • Molecular Weight: As the molecular weight of a PEG conjugate increases, its solubility in organic solvents tends to decrease, while properties like viscosity increase.

Q3: In which solvents is this compound and its derivatives generally soluble?

A3: N-Boc-PEG-alcohol derivatives are typically soluble in a range of polar aprotic solvents. Based on information for structurally similar molecules, this compound and its conjugates are expected to be soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). Shorter-chain N-Boc-PEG-alcohols are also listed as soluble in water. For related N-Boc-PEG-bromide compounds, solvents such as DCM, DMF, and Acetone are recommended.

Troubleshooting Guide

Problem: My this compound conjugate is not dissolving in my desired aqueous buffer.

Potential Cause Recommended Solution / Next Step
Low Intrinsic Aqueous Solubility The hydrophobic nature of the conjugated molecule may be overpowering the hydrophilic PEG chain.
1. Lower the Final Concentration: Determine the maximum achievable concentration in your buffer.
2. Use a Co-solvent: If compatible with your experiment, add a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO, DMF, or ethanol to the aqueous buffer. First, dissolve the conjugate in a minimal amount of the organic co-solvent, and then slowly add the aqueous buffer to the solution while vortexing.
3. pH Adjustment: The net charge of your conjugate may be pH-dependent. Try adjusting the pH of the buffer. For molecules with a net positive charge, a slightly acidic solution may help, while a slightly basic solution can aid in dissolving molecules with a net negative charge.
Slow Dissolution Kinetics Even when soluble, some PEGylated compounds can take a long time to dissolve at room temperature.
1. Gentle Heating: Warm the solution to 40-50°C. For many PEG compounds, mild heating can significantly speed up dissolution. However, be cautious of the thermal stability of your specific conjugate.
2. Sonication: Use an ultrasonic bath to sonicate the sample for 1-2 hours. This can help break up aggregates and facilitate dissolution.
3. Increase Dissolution Time: Allow the mixture to stir or agitate for an extended period (e.g., overnight).
Compound Aggregation The conjugate molecules may be self-associating and forming less soluble aggregates.
1. Follow the Co-solvent protocol described above, as this is a very effective method for preventing aggregation upon transfer into an aqueous medium.
2. Use of Surfactants: In some cases, a very small amount of a non-ionic surfactant may help, but this is highly dependent on the downstream application.

Data Presentation

Table 1: Inferred Solubility of N-Boc-PEG-Alcohol Derivatives in Common Solvents

SolventSolvent TypePredicted SolubilityNotes and References
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA common solvent for many PEGylated compounds and bioconjugates.
Dimethylformamide (DMF)Polar AproticSolubleAnother widely used solvent for PEG linkers and their conjugates.
Dichloromethane (DCM)ChlorinatedSolubleOften used in the synthesis and purification of these types of molecules.
WaterAqueousSparingly Soluble to SolubleSolubility is highly dependent on the nature of the conjugated molecule and the PEG chain length. Shorter PEG chains show better water solubility. The hydrophilic PEG spacer is designed to increase solubility in aqueous media.
MethanolPolar ProticSolubleLower molecular weight PEGs are generally soluble in methanol.
ChloroformChlorinatedSolublePEGs are often soluble in chloroform, though dissolution can be slow.
Tetrahydrofuran (THF)EtherSolubleDissolution can be very slow at room temperature and may require mild heating.

Note: This table is based on data for N-Boc-PEG-alcohol and structurally similar molecules. It is strongly recommended to perform small-scale solubility tests for your specific conjugate.

Experimental Protocols

Protocol 1: General Method for Dissolving this compound Conjugates

  • Initial Solvent Selection: Begin with a polar aprotic organic solvent in which the conjugate is expected to be highly soluble, such as DMSO or DMF.

  • Stock Solution Preparation:

    • Accurately weigh the this compound conjugate.

    • Add a minimal volume of the selected organic solvent (e.g., DMSO) to the solid to create a concentrated stock solution (e.g., 10-20 mM).

    • Vortex or gently agitate until the solid is completely dissolved.

  • Dilution into Aqueous Buffer (if required):

    • Slowly add the aqueous buffer to the concentrated stock solution drop-by-drop.

    • Continuously vortex or stir the solution during the addition of the aqueous buffer to prevent precipitation.

    • Continue adding the buffer until the desired final concentration is reached.

  • Troubleshooting during Dissolution:

    • If precipitation occurs during dilution, try using a higher percentage of the organic co-solvent in your final solution (if your experiment allows).

    • If the compound does not dissolve in the initial organic solvent, gentle warming (30-40°C) or sonication may be applied.

Protocol 2: Determining Approximate Solubility

  • Preparation:

    • Into several vials, accurately weigh a small amount of the this compound conjugate (e.g., 2-5 mg).

    • Select a range of solvents to test (e.g., Water, PBS, DMSO, Ethanol, DCM).

  • Methodology:

    • To each vial, add a small, precise volume of a single solvent (e.g., 100 µL).

    • Vortex the vials vigorously for 1-2 minutes.

    • Allow the vials to stand at a controlled temperature for 1-2 hours to reach equilibrium.

    • Visually inspect each vial for undissolved solid.

    • If the solid has completely dissolved, add another measured aliquot of the solid and repeat the process until solid material remains undissolved. This will give an approximate saturation point.

    • For a more quantitative assessment, the saturated solution can be centrifuged, and the concentration of the supernatant can be measured using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Mandatory Visualizations

G start Start: Conjugate fails to dissolve in aqueous buffer check_conc Is the concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes use_cosolvent Use a Co-solvent (e.g., 1-5% DMSO) check_conc->use_cosolvent No lower_conc->use_cosolvent dissolve_in_cosolvent 1. Dissolve conjugate in minimal co-solvent use_cosolvent->dissolve_in_cosolvent slow_dilution 2. Slowly add aqueous buffer while vortexing dissolve_in_cosolvent->slow_dilution check_kinetics Is dissolution just slow? slow_dilution->check_kinetics success Success: Conjugate Dissolved slow_dilution->success heat_sonicate Apply gentle heat (40-50°C) or sonicate check_kinetics->heat_sonicate Yes fail Still Issues: Consider advanced formulation (e.g., cyclodextrins) check_kinetics->fail No heat_sonicate->success

Caption: Troubleshooting workflow for improving conjugate solubility.

G main_molecule This compound Conjugate solubility Overall Solubility Profile main_molecule->solubility Determines boc_group N-Boc Group boc_group->main_molecule sub_boc Increases solubility in nonpolar organic solvents boc_group->sub_boc peg_chain PEG10 Spacer peg_chain->main_molecule sub_peg Increases solubility in aqueous & polar solvents peg_chain->sub_peg conjugate Conjugated Molecule (e.g., Protein, Small Molecule) conjugate->main_molecule sub_conjugate Can increase or decrease aqueous solubility based on its own properties conjugate->sub_conjugate

Caption: Factors influencing the solubility of this compound conjugates.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for preventing protein aggregation during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can be triggered by several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability. Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, promoting aggregation.[1]

  • PEG-Protein Interactions: While PEG is generally a stabilizer, its interaction with the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can influence these interactions.[1]

  • Poor Reagent Quality: Impurities in PEG reagents, such as the presence of diol in a monofunctional reagent, can cause unintended cross-linking.[1]

  • Pre-existing Aggregates: The initial protein sample may contain small amounts of aggregates that can act as seeds for further aggregation during the PEGylation reaction.

Q2: How does the choice of PEG reagent affect aggregation?

The architecture and reactivity of the PEG reagent play a crucial role in aggregation:

  • Homobifunctional vs. Monofunctional PEGs: Homobifunctional PEGs, which have reactive groups at both ends, have a higher tendency to cause intermolecular cross-linking and aggregation compared to monofunctional PEGs (mPEGs) that have only one reactive end.

  • PEG Chain Length: Longer PEG chains can offer greater steric hindrance, which may help prevent protein-protein interactions and reduce aggregation. However, the interaction of the PEG polymer itself with the protein surface can also influence stability.

  • PEG Linker Chemistry: The type of chemical bond formed between the PEG and the protein can influence the stability of the conjugate. For instance, in some cases, PEGylation via alkylation has been shown to decrease aggregation propensity compared to acylation.

Q3: How can I optimize the pH of my PEGylation reaction to minimize aggregation?

The pH of the reaction buffer is a critical parameter that influences both the reaction rate and protein stability.

  • pH and Reaction Specificity: The pH determines the reactivity of different amino acid residues. For amine-reactive PEGs, a lower pH (around 5.0-6.5) can favor the more selective PEGylation of the N-terminal alpha-amine over lysine epsilon-amines, potentially reducing multi-PEGylation and aggregation. Conversely, a neutral to higher pH (7.0 and above) increases the reactivity of lysine residues.

  • pH and Protein Stability: Proteins are generally least soluble at their isoelectric point (pI). It is advisable to perform the PEGylation reaction at a pH at least one unit away from the protein's pI to maintain its solubility and stability.

Q4: What is the role of stabilizing excipients in preventing aggregation?

Stabilizing excipients can be added to the reaction buffer to help maintain protein stability and prevent aggregation. Common classes of excipients include:

  • Sugars and Polyols (e.g., Sucrose, Trehalose): These molecules act as protein stabilizers through a mechanism of preferential exclusion, which increases the thermodynamic stability of the native protein structure.

  • Amino Acids (e.g., Arginine, Glycine): Arginine is particularly effective at suppressing protein-protein interactions and preventing aggregation.

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.

Q5: How can I detect and quantify protein aggregation after PEGylation?

Several analytical techniques can be used to assess the extent of aggregation in your PEGylated sample:

  • Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is sensitive to the presence of larger aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can be used to visualize high-molecular-weight species corresponding to cross-linked aggregates.

  • Turbidity Measurements: An increase in the absorbance of the solution at higher wavelengths (e.g., 350 nm) can indicate the formation of insoluble aggregates.

Troubleshooting Guide

Problem: Significant precipitation or aggregation is observed during the PEGylation reaction.

Below is a step-by-step guide to troubleshoot and mitigate protein aggregation.

Step 1: Optimize Reaction Conditions

The initial and most critical step is to systematically optimize the reaction conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before scaling up.

Troubleshooting_Workflow Troubleshooting Workflow for Optimizing PEGylation Conditions start Start: Aggregation Observed optimize Optimize Reaction Conditions start->optimize protein_conc Vary Protein Concentration (e.g., 0.5-5 mg/mL) optimize->protein_conc peg_ratio Vary PEG:Protein Molar Ratio (e.g., 1:1 to 20:1) optimize->peg_ratio ph Screen pH Range (e.g., 6.0-8.0) optimize->ph temp Test Different Temperatures (e.g., 4°C, Room Temp) optimize->temp analyze1 Analyze for Aggregation (SEC, SDS-PAGE, DLS) protein_conc->analyze1 peg_ratio->analyze1 ph->analyze1 temp->analyze1 aggregation_resolved1 Aggregation Minimized? analyze1->aggregation_resolved1 end End: Optimized Conditions Found aggregation_resolved1->end Yes add_excipients Step 2: Add Stabilizing Excipients aggregation_resolved1->add_excipients No

Caption: Troubleshooting workflow for optimizing PEGylation reaction conditions.

Step 2: Incorporate Stabilizing Excipients

If optimizing the reaction conditions alone is not sufficient to prevent aggregation, the addition of stabilizing excipients to the reaction buffer should be explored.

ExcipientRecommended Concentration RangeMechanism of Action
Sugars/Polyols
Sucrose5-10% (w/v)Preferential exclusion, increases protein stability.
Trehalose5-10% (w/v)Preferential exclusion, vitrification.
Amino Acids
Arginine50-100 mMSuppresses non-specific protein-protein interactions.
Glycine50-250 mMIncreases protein solubility.
Surfactants
Polysorbate 200.01-0.05% (v/v)Reduces surface tension and prevents adsorption.
Polysorbate 800.01-0.05% (v/v)Reduces surface tension and prevents adsorption.
Step 3: Control the Reaction Rate

A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking, thereby reducing aggregation.

  • Lower the Temperature: Performing the reaction at a lower temperature (e.g., 4°C) will slow down the reaction rate.

  • Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller aliquots over a period of time.

Step 4: Consider Alternative PEGylation Strategies

If aggregation remains a persistent issue, it may be necessary to consider alternative strategies:

  • Use a Different PEG Linker Chemistry: Explore different reactive groups on the PEG that target other amino acid residues (e.g., cysteine-specific maleimide PEGs).

  • Change the PEG Architecture: Consider using branched or multi-arm PEGs, which can offer different steric hindrance properties.

  • Site-Specific PEGylation: If possible, use enzymatic or site-directed mutagenesis approaches to introduce a specific PEGylation site at a location that does not induce aggregation.

Experimental Protocols

Protocol 1: Small-Scale Screening of PEGylation Conditions

Objective: To empirically determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • Activated PEG reagent stock solution (e.g., 100 mg/mL in the reaction buffer)

  • A series of reaction buffers with varying pH values (e.g., 0.1 M sodium phosphate with pH 6.0, 7.0, and 8.0)

  • 96-well plate or microcentrifuge tubes

  • Incubators or water baths set at different temperatures (e.g., 4°C and 25°C)

  • Analytical instruments for aggregation analysis (e.g., SEC-HPLC, DLS, or SDS-PAGE equipment)

Procedure:

  • Set up a Screening Matrix: Design a matrix of small-scale reactions (e.g., 50-100 µL final volume) to test different combinations of parameters.

  • Vary Protein Concentration: Test a range of final protein concentrations (e.g., 0.5, 1, 2, and 5 mg/mL).

  • Vary PEG:Protein Molar Ratio: For each protein concentration, test different molar excess of the PEG reagent (e.g., 1:1, 5:1, 10:1, and 20:1).

  • Vary pH: For a selected protein concentration and PEG ratio, set up parallel reactions in buffers of different pH values.

  • Vary Temperature: For a selected set of conditions, perform the reactions at different temperatures.

  • Reaction Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.

  • Analysis: Analyze the extent of aggregation in each reaction using your chosen analytical method (e.g., SEC for soluble aggregates, visual inspection for precipitation, or SDS-PAGE for cross-linked species).

  • Data Interpretation: Identify the combination of conditions that results in the desired level of PEGylation with the minimal amount of aggregation.

Protocol 2: Analysis of PEGylation Products by SDS-PAGE

Objective: To visualize the PEGylated protein, unreacted protein, and any high-molecular-weight aggregates.

Materials:

  • Polyacrylamide gels (precast or hand-cast, appropriate percentage for your protein size)

  • SDS-PAGE running buffer

  • Sample loading buffer (non-reducing)

  • Molecular weight markers

  • Coomassie Brilliant Blue or silver stain

  • Destaining solution

Procedure:

  • Sample Preparation: Mix a small aliquot of your PEGylation reaction with non-reducing sample loading buffer. Do not heat the sample if you want to observe non-covalent aggregates.

  • Gel Loading: Load the prepared samples and molecular weight markers into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Destaining: Destain the gel until the background is clear and the protein bands are visible.

  • Analysis: The unreacted protein will appear as a single band at its expected molecular weight. Successful PEGylation will result in a band or smear at a higher molecular weight. High-molecular-weight bands or protein stuck in the wells are indicative of aggregation.

Protocol 3: Quantification of Aggregates by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify the monomeric PEGylated protein from soluble aggregates.

Materials:

  • SEC column with an appropriate molecular weight range

  • HPLC system with a UV detector

  • Mobile phase (e.g., phosphate-buffered saline)

  • Filtered PEGylation reaction samples

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a filtered aliquot of your PEGylation reaction onto the column.

  • Chromatogram Acquisition: Run the separation and record the chromatogram at a suitable wavelength (e.g., 280 nm for protein).

  • Data Analysis: Integrate the peaks in the chromatogram. Aggregates, having a larger hydrodynamic radius, will elute first, followed by the monomeric PEGylated protein, and then the unreacted protein. The area of each peak corresponds to the relative amount of each species.

Visualizations

PEGylation_Workflow General PEGylation Experimental Workflow start Start: Purified Protein reaction_setup PEGylation Reaction Setup (Optimized Conditions) start->reaction_setup incubation Incubation (Controlled Time & Temperature) reaction_setup->incubation quenching Quench Reaction (Optional) incubation->quenching purification Purification (e.g., IEX, SEC) quenching->purification analysis Analysis of Conjugate (SDS-PAGE, SEC, MS) purification->analysis final_product Final PEGylated Protein analysis->final_product

Caption: A generalized workflow for a protein PEGylation experiment.

Aggregation_Mechanism Mechanisms of Protein Aggregation During PEGylation protein Native Protein unfolded Partially Unfolded Protein protein->unfolded Suboptimal Conditions crosslinked Cross-linked Aggregates protein->crosslinked Bifunctional PEG pegylated PEGylated Protein protein->pegylated PEGylation Reaction peg PEG Reagent peg->crosslinked peg->pegylated amorphous Amorphous Aggregates unfolded->amorphous

Caption: Potential pathways leading to protein aggregation during PEGylation.

References

Technical Support Center: N-Boc-PEG10-alcohol Reactions with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving N-Boc-PEG10-alcohol and sterically hindered amines. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges in PEGylation with sterically demanding substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction between this compound and a sterically hindered amine showing low or no yield?

A1: Several factors can contribute to low yields in this reaction. The primary challenge is often the combination of steric hindrance from both the bulky amine and the PEG10 chain, which can impede the approach of the nucleophilic amine to the reaction center.[1][2] Additionally, the terminal hydroxyl group of this compound is a poor leaving group and requires activation to react with an amine to form a stable linkage. Direct reaction without activation is generally not feasible.

Q2: How can I activate the terminal hydroxyl group of this compound for reaction with an amine?

A2: To facilitate the reaction with an amine, the terminal hydroxyl group must be converted into a more reactive functional group. Common activation strategies include:

  • Conversion to a Good Leaving Group: The alcohol can be converted to a halide (e.g., bromide) via reactions like the Appel reaction (using CBr4 and PPh3) or to a sulfonate ester (e.g., tosylate or mesylate).[3] The sterically hindered amine can then displace this leaving group in a nucleophilic substitution reaction.

  • Oxidation to a Carboxylic Acid: The alcohol can be oxidized to a carboxylic acid. This acid can then be coupled with the amine using standard amide coupling reagents like EDC/NHS or HATU to form a stable amide bond.[4][5]

Q3: What are the optimal reaction conditions for coupling with a sterically hindered amine?

A3: Reactions involving sterically hindered substrates often require more forcing conditions than standard coupling reactions. Consider the following adjustments:

  • Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome steric repulsion.

  • Extended Reaction Time: These reactions are often slow and may require significantly longer reaction times for completion. It is crucial to monitor the reaction progress using techniques like TLC or LC-MS.

  • Choice of Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they can help to solvate charged intermediates and promote the reaction.

  • Use of Catalysts: For certain types of coupling, such as C-N cross-coupling reactions, specific catalysts like those based on copper or palladium may be necessary to achieve good yields with hindered partners.

Q4: The Boc protecting group on my PEG linker seems to be cleaving during the reaction. What could be the cause?

A4: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions. If your reaction conditions are acidic, or if acidic byproducts are generated and not neutralized, premature deprotection can occur. Ensure that the reaction is run under neutral or basic conditions. If acidic reagents are necessary for other parts of your molecule, an alternative, more robust amine-protecting group might be required.

Q5: After successfully coupling my sterically hindered amine, I am having trouble removing the Boc group. What is the recommended procedure?

A5: The Boc group is typically removed using strong anhydrous acids. A common method is treatment with a solution of trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM). A typical cocktail might be 20-50% TFA in DCM, with the reaction proceeding at room temperature for 1-2 hours.

Troubleshooting Guide

Problem Possible Causes Solutions & Recommendations
Low or No Product Formation 1. Inadequate activation of the this compound. 2. Steric hindrance preventing nucleophilic attack. 3. Unfavorable reaction kinetics.1. Ensure complete conversion of the alcohol to a better leaving group (e.g., bromide, tosylate) or to a carboxylic acid for amide coupling. Monitor this activation step separately. 2. Increase reaction temperature and time. Consider using a longer PEG linker (e.g., PEG12, PEG24) to increase the distance between the bulky substituents. 3. Increase the concentration of the less hindered reaction partner. Use a highly reactive coupling agent if performing an amide coupling (e.g., HATU, TCFH).
Formation of Side Products 1. Reaction of the amine with other functional groups on the molecule. 2. Degradation of reagents at high temperatures. 3. Hydrolysis of activated esters (e.g., NHS esters) if water is present.1. If other nucleophiles are present, consider a chemoselective coupling strategy or the use of protecting groups. 2. If high temperatures are required, ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Monitor for degradation over time. 3. Use anhydrous solvents and reagents. Prepare activated PEG reagents immediately before use.
Aggregation of the Final Conjugate 1. Insufficient PEGylation to provide adequate solubility. 2. The conjugated molecule is inherently prone to aggregation.1. This is less common with a PEG10 linker but can occur with very hydrophobic molecules. Ensure the final product is purified and stored in a suitable buffer or solvent system. 2. Optimize the purification method (e.g., size-exclusion chromatography) to remove aggregates.
Loss of Biological Activity (if applicable) 1. The PEG chain sterically blocks an active site or binding interface. 2. The reaction conditions (e.g., heat, solvent) have denatured the biomolecule.1. Consider using a PEG linker with a different length to modulate the distance between the PEG and the active region of the molecule. 2. If working with sensitive biomolecules, use milder reaction conditions. This may involve using more efficient activation chemistry that can proceed at lower temperatures.

Experimental Protocols

Protocol 1: Activation of this compound to N-Boc-PEG10-bromide (Appel Reaction)

This protocol describes the conversion of the terminal hydroxyl group to a bromide, which is a better leaving group for subsequent reaction with a hindered amine.

Materials:

  • N-Boc-PEG10-OH

  • Carbon tetrabromide (CBr4) (1.5 equivalents)

  • Triphenylphosphine (PPh3) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-PEG10-OH (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triphenylphosphine (1.5 equivalents) and stir until fully dissolved.

  • Slowly add carbon tetrabromide (1.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-PEG10-Br, removing the triphenylphosphine oxide byproduct.

Protocol 2: Coupling of N-Boc-PEG10-bromide with a Sterically Hindered Amine

Materials:

  • N-Boc-PEG10-Br (from Protocol 1)

  • Sterically hindered amine (1.2 - 2.0 equivalents)

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (2-3 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve the sterically hindered amine and DIPEA in the chosen anhydrous solvent under an inert atmosphere.

  • Add a solution of N-Boc-PEG10-Br in the same solvent to the amine solution.

  • Heat the reaction mixture to an elevated temperature (e.g., 60-100 °C). The optimal temperature will depend on the reactivity of the amine and should be determined empirically.

  • Stir the reaction for 24-72 hours, monitoring its progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as flash column chromatography or preparative HPLC.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Activation of PEG-Alcohol cluster_1 Phase 2: Coupling Reaction cluster_2 Phase 3: Deprotection & Purification A N-Boc-PEG10-OH C N-Boc-PEG10-Br (Activated PEG) A->C Appel Reaction B Activation Reagents (e.g., PPh3, CBr4) B->C F Boc-Protected PEG-Amine Conjugate C->F D Sterically Hindered Amine D->F Nucleophilic Substitution E Base (e.g., DIPEA) Solvent (e.g., DMF) Heat E->F H Final PEG-Amine Conjugate F->H Boc Deprotection G Acid (e.g., TFA) G->H I Purification (e.g., HPLC) H->I

Caption: Workflow for coupling this compound with a hindered amine.

Chemical Reaction Pathway

G start N-Boc-PEG10-OH activated N-Boc-PEG10-X (X = Br, OTs, etc.) start->activated Activation (e.g., Appel Rxn) coupled N-Boc-PEG10-NH-R activated->coupled Coupling (Base, Heat) amine R-NH2 (Hindered Amine) amine->coupled final H2N-PEG10-NH-R (Final Product) coupled->final Deprotection (Acid, e.g., TFA)

Caption: Key steps in the synthesis of a PEG-amine conjugate from this compound.

References

Technical Support Center: Alternative Methods for N-Boc Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of N-tert-butoxycarbonyl (N-Boc) protecting groups. This resource focuses on alternative methods to the standard trifluoroacetic acid (TFA) protocols, particularly for substrates that are acid-sensitive or prone to side reactions.

Frequently Asked Questions (FAQs)

Q1: My standard TFA/DCM protocol for Boc deprotection is failing or giving low yields. What are the common causes?

A1: Incomplete Boc deprotection using standard TFA/DCM protocols can stem from several factors:

  • Insufficient Acid Strength or Concentration: Some substrates may require stronger acidic conditions or longer reaction times for complete removal of the Boc group.[1]

  • Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may necessitate more forceful conditions, such as higher temperatures or prolonged reaction times.[2]

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the deprotection will likely be inefficient.[1][2]

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low for the specific substrate.[2]

Q2: I'm observing a side product with a mass increase of +56 amu. What is this and how can I prevent it?

A2: A +56 mass unit byproduct is a definitive sign of tert-butylation, a common side reaction during acidic Boc deprotection. The tert-butyl cation generated during the cleavage of the Boc group can alkylate nucleophilic sites on your molecule. Electron-rich aromatic rings (like tryptophan), thiols (methionine), and guanidines are particularly susceptible.

To prevent this, add a "scavenger" to the reaction mixture to trap the tert-butyl cation. Common scavengers include:

  • Triethylsilane (TES) or Triisopropylsilane (TIPS)

  • Thioanisole

  • Water

Q3: My substrate is sensitive to strong acids like TFA. What are some milder, alternative deprotection methods?

A3: Several milder alternatives to TFA are available for acid-sensitive substrates:

  • Oxalyl Chloride in Methanol: This system generates HCl in situ and has been reported as a mild and efficient method for deprotecting a wide range of N-Boc protected amines at room temperature.

  • Aqueous Phosphoric Acid: For certain substrates, aqueous phosphoric acid can serve as a mild and effective deprotection reagent.

  • Lewis Acids: Reagents like tin(II) trifluoromethanesulfonate (Sn(OTf)₂) or zinc bromide (ZnBr₂) can facilitate Boc deprotection under milder conditions than strong Brønsted acids.

  • Catalyst-Free Water-Mediated Deprotection: Refluxing in water has been shown to be an effective, environmentally friendly method for the deprotection of various N-Boc protected amines.

  • Thermal Deprotection: In the absence of any acid, the Boc group can be removed thermally, which is particularly useful for acid-sensitive substrates. This can be performed in a high-boiling solvent or in a continuous flow reactor for precise temperature control.

Troubleshooting Guide

Issue 1: Incomplete Deprotection with Alternative Methods

If you are still observing incomplete deprotection even with alternative methods, consider the following troubleshooting steps in a logical progression.

G start Incomplete Deprotection solubility Is the starting material fully dissolved? start->solubility reagent_conc Increase reagent concentration or equivalents. solubility->reagent_conc  Yes change_solvent Change solvent or add a co-solvent. solubility->change_solvent  No reaction_time Increase reaction time. reagent_conc->reaction_time end Complete Deprotection reagent_conc->end temperature Increase reaction temperature. reaction_time->temperature reaction_time->end change_method Consider a different deprotection method. temperature->change_method temperature->end change_method->end change_solvent->reagent_conc

Troubleshooting workflow for incomplete deprotection.
Issue 2: Degradation of Other Acid-Sensitive Groups

When your molecule contains other acid-labile protecting groups (e.g., t-butyl esters, trityl groups), standard Boc deprotection can lead to their undesired cleavage.

G start Degradation of Acid-Sensitive Groups milder_acid Use a milder acidic method (e.g., Oxalyl Chloride/MeOH, aq. H3PO4). start->milder_acid lewis_acid Try a Lewis acid catalyzed method (e.g., Sn(OTf)2, ZnBr2). milder_acid->lewis_acid Still observing degradation selective Achieved Selective Deprotection milder_acid->selective Successful neutral_thermal Employ neutral or thermal conditions (e.g., reflux in water, thermal flow chemistry). lewis_acid->neutral_thermal Still observing degradation lewis_acid->selective Successful neutral_thermal->selective Successful

Decision tree for protecting acid-sensitive groups.

Quantitative Data Summary

The following tables summarize reaction conditions for various alternative N-Boc deprotection methods.

Table 1: Lewis Acid-Catalyzed N-Boc Deprotection

ReagentEquivalentsSolventTemperature (°C)TimeYield (%)Reference
Sn(OTf)₂2.0CH₂Cl₂Room Temp2 h88-90
Sn(OTf)₂2.0Solvent-free (on Alumina)Room Temp4 h-

Table 2: Mild Acidic and Neutral N-Boc Deprotection

Reagent/MethodConditionsSolventTemperature (°C)TimeYield (%)Reference
Oxalyl Chloride3 equiv.MethanolRoom Temp1-4 hup to 90
Water-mediatedCatalyst-freeWater90-100<12 min90-96
Silica Gel-TolueneReflux5 h-

Table 3: Thermal N-Boc Deprotection in Continuous Flow

SubstrateSolventTemperature (°C)Residence Time (min)Yield (%)Reference
N-Boc ImidazoleTFE12020100
N-Boc AnilineTFE2403093
Mono-Boc TryptamineTFE1703090

Detailed Experimental Protocols

Protocol 1: N-Boc Deprotection using Sn(OTf)₂

Adapted from Bose, D. S., & Karunakar, K. (2003).

  • Dissolve the N-Boc protected substrate (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (5 mL) in a round-bottomed flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add tin(II) trifluoromethanesulfonate (Sn(OTf)₂) (2.0 mmol) in portions to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with an aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Protocol 2: N-Boc Deprotection using Oxalyl Chloride in Methanol

Adapted from George, N., et al. (2020).

  • Dissolve the N-Boc protected substrate (1.0 mmol) in methanol (5 mL).

  • To this solution, add oxalyl chloride (3.0 mmol, 3 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting residue can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an appropriate organic solvent.

Protocol 3: Catalyst-Free Water-Mediated N-Boc Deprotection

Adapted from Zinelaabidine, C., et al. (2012).

  • To a round-bottomed flask, add the N-Boc protected amine (1.0 mmol) and water (1 mL).

  • Heat the mixture to 90-100°C (reflux) and stir vigorously.

  • Monitor the reaction by TLC. The reaction is typically complete within 12 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Add dichloromethane (5 mL) to the mixture and stir.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic extract under reduced pressure to obtain the deprotected amine. Further purification can be performed by silica gel column chromatography if needed.

References

Technical Support Center: Purification of N-Boc-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Boc-PEG10-alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The most common impurities arise from the starting materials and side reactions during the Boc protection of amino-PEG10-alcohol. These include:

  • Unreacted Amino-PEG10-alcohol: The starting material which is more polar than the desired product.

  • Excess Di-tert-butyl dicarbonate ((Boc)₂O): The reagent used for the Boc protection.

  • Di-Boc protected PEG diamine: If the starting amino-PEG10-alcohol contains PEG diamine impurities, both amino groups can be protected with a Boc group, resulting in a less polar impurity.[1]

  • tert-Butanol and Carbon Dioxide: These are byproducts of the Boc protection reaction and are typically volatile and easily removed during solvent evaporation.[1]

Q2: My this compound product is an oil and won't solidify. How can I obtain a solid product?

A2: It is common for Boc-protected amino PEGs and amino acids to be isolated as oils or thick syrups.[2] To obtain a solid product, you can try the following:

  • High Vacuum Drying: Heat the oily product under high vacuum at a slightly elevated temperature (e.g., 40-60 °C) to remove any residual solvents.[3]

  • Precipitation/Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol) and then precipitate the product by adding a non-solvent (e.g., diethyl ether). Stirring the oil with a non-solvent like diethyl ether or n-pentane can also induce solidification.[3]

  • Crystallization with Seed Crystals: If you have a small amount of solid product, you can use it as a seed crystal. Dissolve the oily product, add the seed crystal, and allow it to stand at room temperature for a period of time. Afterward, adding a weak polar solvent and pulping can help in solidification.

Q3: I am having trouble visualizing my this compound spot on a TLC plate. What staining methods can I use?

A3: this compound is not UV active, so it will not be visible under a UV lamp unless your TLC plates have a fluorescent indicator where the compound might quench the fluorescence. For visualization, you will need to use a chemical stain. Effective stains for PEG compounds include:

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, such as alcohols. It typically produces yellow-brown spots on a purple background.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.

  • Dragendorff's Reagent: This stain is known to be effective for visualizing PEGs.

It is important to note that some common stains like phosphomolybdic acid might not be effective for all PEG compounds.

Troubleshooting Purification Issues

Issue 1: Streaking of the product spot on the TLC plate during silica gel chromatography.

Possible Cause Solution
High Polarity of the Product PEG compounds are inherently polar and can interact strongly with the silica gel, leading to streaking. Try using a more polar mobile phase or a solvent system with better solubilizing power for your compound, such as a mixture of chloroform, ethanol, and isopropanol.
Sample Overload Applying too much sample to the TLC plate can cause streaking. Try spotting a more dilute solution of your crude product.
Acidic Nature of Silica Gel The acidic nature of silica gel can sometimes cause issues with acid-labile groups like the Boc group, although it is generally stable to silica gel. If you suspect this is an issue, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent).

Issue 2: Poor separation of the product from impurities using silica gel chromatography.

Possible Cause Solution
Inappropriate Solvent System The polarity of your eluent may not be optimal for separating your product from more or less polar impurities. Experiment with different solvent systems. A shallow gradient elution can often improve separation. For example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.
Co-elution of Impurities An impurity may have a similar polarity to your product, making separation by normal-phase chromatography difficult. In this case, preparative reverse-phase HPLC is a better option as it separates based on hydrophobicity.

Issue 3: Low yield after preparative RP-HPLC purification.

Possible Cause Solution
Product Precipitation on the Column Ensure your product is fully dissolved in the initial mobile phase before injection. If solubility is an issue, you may need to adjust the composition of the initial mobile phase.
Incomplete Elution from the Column Your gradient may not be strong enough to elute the product completely. Try extending the gradient to a higher percentage of the organic solvent or holding at a high percentage for a longer time.
Broad Peaks Leading to Poor Fraction Collection Broad peaks can make it difficult to collect pure fractions, leading to loss of product. This can be caused by column overloading, poor sample solubility, or secondary interactions with the stationary phase. Reduce the sample load or adjust the mobile phase composition.

Purification Strategy Workflow

PurificationWorkflow Start Crude this compound LLE Liquid-Liquid Extraction (Aqueous Workup) Start->LLE Initial Workup Silica Silica Gel Chromatography RPHPLC Preparative RP-HPLC Silica->RPHPLC High Purity Needed PureProduct Pure this compound Silica->PureProduct Sufficiently Pure RPHPLC->PureProduct Final Product LLE->Silica Primary Purification Crystallization Crystallization/Precipitation LLE->Crystallization If product crashes out Crystallization->PureProduct

Caption: General purification workflow for this compound.

Troubleshooting Logic Diagram

TroubleshootingLogic cluster_PoorSeparation Solutions for Poor Separation cluster_LowYield Solutions for Low Yield cluster_Streaking Solutions for Streaking Start Purification Problem ProblemType What is the main issue? Start->ProblemType PoorSeparation Poor Separation ProblemType->PoorSeparation Impurity Co-elution LowYield Low Yield ProblemType->LowYield Product Loss Streaking Streaking on TLC ProblemType->Streaking Polarity Issues ChangeGradient Optimize Gradient PoorSeparation->ChangeGradient SwitchMethod Switch to RP-HPLC PoorSeparation->SwitchMethod CheckSolubility Improve Sample Solubility LowYield->CheckSolubility OptimizeCollection Optimize Fraction Collection LowYield->OptimizeCollection ChangeEluent Use More Polar Eluent Streaking->ChangeEluent ReduceLoad Reduce Sample Loading Streaking->ReduceLoad

References

Technical Support Center: N-Boc-PEG10-alcohol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-PEG10-alcohol. The focus is on monitoring the progress of reactions where this versatile linker is a starting material, such as in the synthesis of PROTACs or other bioconjugates.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when monitoring reactions involving this compound using standard analytical techniques.

Category 1: Thin Layer Chromatography (TLC) Monitoring

Q1: How do I choose the right mobile phase for TLC analysis of my this compound reaction?

A1: The high polarity of PEG chains requires a relatively polar mobile phase. A good starting point is a mixture of dichloromethane (DCM) or chloroform (CHCl₃) with methanol (MeOH).[1] You can begin with a 95:5 DCM:MeOH mixture and gradually increase the proportion of methanol to achieve an optimal retention factor (Rf) of 0.2-0.4 for your starting material. For better separation, a slow gradient of ethanol/isopropanol in chloroform has also been reported to be effective.[1]

Q2: My PEGylated compounds are streaking on the TLC plate. How can I fix this?

A2: Streaking is a common issue with PEGylated compounds due to their interaction with the silica gel stationary phase.[1][2] Here are several ways to address this:

  • Use a More Polar Solvent System: Adding a small amount of a more polar solvent like methanol can help reduce streaking.[2]

  • Spot Tightly: Ensure you are spotting very small, concentrated spots on the TLC plate. Wide spots can lead to poor separation and streaking.

  • Modify the Mobile Phase: Adding a small percentage (e.g., 1-2%) of triethylamine (TEA) to your eluent can neutralize the acidic silica gel, which often improves the spot shape for amine-containing compounds.

  • Consider Alternative Stationary Phases: If streaking persists, using neutral alumina plates instead of silica gel may be a viable alternative.

Q3: What staining methods are effective for visualizing this compound and its products on TLC?

A3: Since PEG compounds often lack a UV chromophore, visualization requires staining. Several stains are effective:

  • Potassium Permanganate (KMnO₄): This stain is excellent for visualizing alcohols, as the hydroxyl group will be oxidized, leaving a yellow/white spot on a purple background.

  • Modified Dragendorff Stain: This is considered one of the best systems for detecting PEG compounds, appearing as orange or brown spots.

  • Phosphomolybdic Acid (PMA): This is a good general-purpose stain that works for a wide variety of organic compounds.

  • Ninhydrin: While the amine in your starting material is Boc-protected, this stain can be useful if your reaction involves deprotection. Upon heating, the Boc group may partially cleave, allowing the free amine to react and form a colored spot.

Q4: I can't see a clear separation between my starting material and product on TLC. What should I do?

A4: Poor separation can be due to insufficient difference in polarity between your starting material and product.

  • Optimize the Solvent System: Try a less polar solvent system. This will keep the spots lower on the plate and can magnify small differences in polarity.

  • Multiple Elutions: Develop the TLC plate with a lower polarity eluent in which the compounds have an Rf of around 0.1. Dry the plate and then elute it again in the same solvent system. Repeating this process can improve the resolution between spots that are close together.

Category 2: HPLC and NMR Monitoring

Q5: What type of HPLC setup is suitable for analyzing this compound reactions?

A5: Reversed-phase HPLC (RP-HPLC) is typically used. A C8 or C18 column is a good starting point. Due to the lack of a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is highly effective for quantifying PEGylated species. If using UV detection, derivatization or analysis at a low wavelength (around 200-210 nm) might be necessary, though sensitivity will be low.

Q6: How can I use ¹H NMR to monitor the disappearance of the this compound starting material?

A6: The most straightforward way is to monitor the signals corresponding to the protons on the carbon bearing the alcohol (-CH₂-OH). In a typical reaction where the alcohol is modified (e.g., tosylation, mesylation, or conversion to a bromide), this signal will shift. For example, the triplet associated with the terminal -CH₂-OH will disappear and a new signal corresponding to the modified terminus (e.g., -CH₂-OTs) will appear at a different chemical shift. You can integrate these signals relative to a stable internal standard or a signal that remains unchanged during the reaction (like the Boc group's t-butyl protons) to quantify the conversion.

Q7: What key NMR signals confirm the formation of my desired product?

A7: This depends on the specific reaction.

  • For Esterification: You would look for the appearance of a new ester carbonyl signal in the ¹³C NMR spectrum (around 170 ppm) and a downfield shift of the adjacent -CH₂- protons in the ¹H NMR spectrum.

  • For Conversion to Bromide: The ¹H NMR signal for the terminal methylene group (-CH₂-Br) will typically shift to around 3.4-3.8 ppm.

  • For Boc Deprotection: The characteristic singlet at ~1.44 ppm for the nine protons of the t-butyl group in the ¹H NMR spectrum will disappear.

Category 3: General Troubleshooting

Q8: My reaction seems to be stalled or incomplete. What are the common causes?

A8: Incomplete reactions with PEG linkers can be due to several factors:

  • Steric Hindrance: The bulky PEG chain and the t-Boc group can physically block the reactive site, slowing down the reaction. Consider increasing the reaction time or temperature.

  • Reagent Quality: Ensure all reagents are pure and solvents are anhydrous, as moisture can quench many reactions.

  • Insufficient Reagent: For sterically hindered reactions, a larger excess of the less hindered reagent may be needed to drive the reaction to completion.

  • Solubility Issues: Ensure all reactants are fully dissolved in the chosen solvent. Polar aprotic solvents like DMF or DMSO are often good choices for reactions involving PEG linkers.

Data Presentation

Table 1: Recommended TLC Solvent Systems for this compound Reactions

Solvent System ComponentsTypical Ratio (v/v)PolarityNotes
Dichloromethane (DCM) : Methanol (MeOH)98:2 to 90:10MediumA good starting point for most PEGylated compounds. Adjust MeOH for optimal Rf.
Chloroform (CHCl₃) : Methanol (MeOH)95:5 to 85:15MediumSimilar to DCM/MeOH, can sometimes provide better spot shape.
Ethyl Acetate (EtOAc) : Hexanes50:50 to 100:0Medium-HighUseful for less polar products.
Chloroform (CHCl₃) : Ethanol/Isopropanol (1:1)99:1 to 90:10HighCan provide better separation for closely related PEG compounds.

Table 2: Common TLC Stains for Visualizing PEGylated Compounds

StainPreparationVisualizationTarget Functional Group(s)
Potassium Permanganate 1.5 g KMnO₄, 10 g K₂CO₃, 0.1 g NaOH in 200 mL waterYellow/white spots on a purple backgroundAlcohols, Aldehydes, other oxidizable groups
Dragendorff (Modified) Bismuth subnitrate, tartaric acid, and potassium iodide solutionOrange/brown spots on a yellow backgroundSpecifically effective for PEG chains.
Phosphomolybdic Acid 10 g PMA in 100 mL ethanolDark blue/green spots on a yellow/green backgroundGeneral-purpose stain for most organic compounds.
Ninhydrin 0.3 g ninhydrin in 100 mL butanol with 3 mL acetic acidPurple/blue spots (requires heating)Primary and secondary amines (useful for deprotection).

Table 3: Representative ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

AssignmentThis compoundN-Boc-PEG10-bromide (Product Example)
-C(CH₃)₃ (t-Boc)~1.44 ppm (s, 9H)~1.44 ppm (s, 9H)
-NH- (Amide/Carbamate)~5.0 ppm (br s, 1H)~5.0 ppm (br s, 1H)
PEG Backbone (-O-CH₂-CH₂-O-)~3.64 ppm (s, ~36H)~3.64 ppm (s, ~36H)
-CH₂-OH (Terminal)~3.7 ppm (t, 2H)Signal disappears
-CH₂-Br (Terminal)N/A~3.79 ppm (t, 2H)

Experimental Protocols

Protocol 1: General Procedure for Thin Layer Chromatography (TLC) Monitoring

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel plate.

  • Prepare the Sample: Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., DCM or the reaction solvent). Also prepare dilute solutions of your starting material(s) for co-spotting.

  • Spot the Plate: Using a capillary tube, spot a small amount of the reaction mixture onto the starting line. It is highly recommended to also spot the starting material next to the reaction mixture lane for direct comparison. Keep spots small and concentrated.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate via capillary action.

  • Mark and Dry: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Visualize: View the plate under a UV lamp (if any components are UV active). Then, dip the plate into a prepared staining solution using forceps, remove it, and gently heat it with a heat gun until spots appear.

  • Analyze: Compare the spot(s) in the reaction lane to the starting material lane. The appearance of a new spot and the disappearance of the starting material spot indicates reaction progress.

Protocol 2: General Procedure for HPLC Monitoring

  • Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture. Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of water or buffer). Dilute the aliquot significantly with the mobile phase (e.g., 1:100 or 1:1000) in an HPLC vial.

  • Method Setup:

    • Column: C18 or C8 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (or methanol), often with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Detector: ELSD, CAD, or DAD (UV) set to a low wavelength.

  • Injection: Inject a standard of the starting material first to determine its retention time.

  • Analysis: Inject the diluted reaction mixture. Monitor the chromatogram for the decrease in the peak area of the starting material and the increase in the peak area of the product.

Protocol 3: General Procedure for ¹H NMR Sample Preparation and Analysis

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture. Remove the solvent under reduced pressure (if volatile) or by passing it through a small plug of silica with a strong eluent to remove non-volatile components.

  • Dissolution: Dissolve the residue in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Process the spectrum and integrate key peaks. Compare the integration of a product peak to a starting material peak to determine the approximate reaction conversion. Pay close attention to the disappearance of signals unique to the starting material and the appearance of new signals corresponding to the product.

Visualizations

Reaction_Monitoring_Workflow cluster_results Interpretation of TLC Results start Start Reaction aliquot Take Reaction Aliquot start->aliquot tlc Perform TLC Analysis (Co-spot with Starting Material) aliquot->tlc analyze Analyze TLC Plate tlc->analyze complete Complete Conversion (Starting material consumed) analyze->complete  Product spot only? incomplete Incomplete Reaction (Starting material remains) analyze->incomplete  Product + SM spots? no_reaction No Reaction / Issues (No product spot, streaking) analyze->no_reaction  SM spot only? workup Proceed to Work-up and Purification complete->workup continue_rxn Continue Reaction (Monitor periodically) incomplete->continue_rxn troubleshoot Troubleshoot Reaction (See FAQs) no_reaction->troubleshoot continue_rxn->aliquot After time interval

Caption: Workflow for monitoring reaction progress using TLC.

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of N-Boc-PEG10-alcohol and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of heterobifunctional polyethylene glycol (PEG) linkers is critical for the successful development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the structure and purity of these essential reagents. This guide provides a comparative analysis of the NMR characterization of N-Boc-PEG10-alcohol and two common alternatives, N-Fmoc-PEG10-alcohol and N-Cbz-PEG10-alcohol.

Performance Comparison: ¹H and ¹³C NMR Data

The following tables summarize the expected quantitative ¹H and ¹³C NMR data for this compound and its alternatives. These chemical shifts are predicted based on the analysis of similar compounds and established functional group effects. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Comparative ¹H NMR Data (Predicted, 400 MHz, CDCl₃)

AssignmentThis compoundN-Fmoc-PEG10-alcoholN-Cbz-PEG10-alcohol
Protecting Group ~1.44 (s, 9H, -C(CH ₃)₃)~7.77 (d, 2H), ~7.60 (d, 2H), ~7.41 (t, 2H), ~7.32 (t, 2H), ~4.43 (d, 2H), ~4.24 (t, 1H) (Fmoc-H )~7.35 (m, 5H, Ar-H ), ~5.10 (s, 2H, -CH ₂-Ar)
-NH- ~5.0 (br s, 1H)~5.3 (br s, 1H)~5.2 (br s, 1H)
-CH₂-NH- ~3.30 (q, 2H)~3.35 (q, 2H)~3.33 (q, 2H)
PEG Backbone (-O-CH₂-CH₂-O-) ~3.64 (s, 36H)~3.64 (s, 36H)~3.64 (s, 36H)
-CH₂-CH₂-OH ~3.71 (t, 2H)~3.71 (t, 2H)~3.71 (t, 2H)
-CH₂-OH ~3.59 (t, 2H)~3.59 (t, 2H)~3.59 (t, 2H)
-OH ~2.5 (br s, 1H)~2.5 (br s, 1H)~2.5 (br s, 1H)

Table 2: Comparative ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)

AssignmentThis compoundN-Fmoc-PEG10-alcoholN-Cbz-PEG10-alcohol
Protecting Group ~156.3 (C=O), ~79.1 (-C (CH₃)₃), ~28.4 (-C(C H₃)₃)~156.5 (C=O), ~143.9, ~141.3, ~127.7, ~127.1, ~125.1, ~120.0 (Fmoc-C ), ~67.2, ~47.3~156.4 (C=O), ~136.7, ~128.5, ~128.1, ~128.0 (Ar-C ), ~66.7 (-C H₂-Ar)
-CH₂-NH- ~40.3~40.8~40.6
PEG Backbone (-O-CH₂-CH₂-O-) ~70.5, ~70.2~70.5, ~70.2~70.5, ~70.2
-CH₂-CH₂-OH ~72.5~72.5~72.5
-CH₂-OH ~61.7~61.7~61.7

Experimental Protocols

A consistent and detailed methodology is crucial for obtaining high-quality, reproducible NMR data for PEGylated compounds.

I. Sample Preparation

PEG compounds are often hygroscopic; therefore, proper handling is essential to prevent moisture contamination which can interfere with the NMR spectrum.

  • Environment: Whenever possible, handle the PEG linker and deuterated solvent inside a glove box or a dry box with an inert atmosphere (e.g., nitrogen or argon).

  • Solvent: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃), that has been dried over molecular sieves.

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound or its alternative into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or swirl the vial until the sample is completely dissolved.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and atmospheric moisture ingress. Label the tube clearly.

II. NMR Data Acquisition
  • Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.

  • Temperature: Ensure the spectrometer is operating at a stable temperature, typically 298 K (25 °C).

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard 90° pulse sequence.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 5 seconds (to ensure full relaxation of protons for quantitative analysis).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard proton-decoupled pulse sequence.

    • Spectral Width: ~250 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

III. Data Processing and Analysis
  • Software: Use a standard NMR processing software (e.g., MestReNova, TopSpin, or similar).

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS to 0.00 ppm.[1]

  • Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas to determine the relative number of protons.[1]

Visualizations

Molecular Structures and Key NMR Correlations

Caption: Chemical structures of this compound and its alternatives.

Experimental Workflow for NMR Characterization

G prep Sample Preparation acq NMR Data Acquisition prep->acq Insert into Spectrometer proc Data Processing acq->proc Raw Data (FID) analysis Spectral Analysis proc->analysis Processed Spectrum

Caption: Generalized workflow for NMR characterization.

References

A Researcher's Guide to Mass Spectrometry Analysis of PEGylated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated peptides is paramount to ensuring therapeutic efficacy and safety. This guide provides an objective comparison of key mass spectrometry (MS) techniques and other analytical methods for the comprehensive analysis of these complex biomolecules. Supported by experimental data and detailed protocols, this document serves as a practical resource for navigating the challenges of PEGylated peptide analysis.

The covalent attachment of polyethylene glycol (PEG) to peptides, or PEGylation, is a widely adopted strategy to enhance their therapeutic properties, including increased solubility, prolonged in vivo half-life, and reduced immunogenicity. However, the inherent polydispersity of PEG and the potential for multiple PEGylation sites present significant analytical challenges. Mass spectrometry has emerged as an indispensable tool for characterizing these heterogeneous products, providing insights into molecular weight, degree of PEGylation, and localization of the PEG moiety.[1][2]

This guide compares the performance of the two primary ionization techniques in mass spectrometry—Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI)—for the analysis of PEGylated peptides. Furthermore, it delves into advanced MS-based methodologies and complementary separation techniques that offer deeper structural insights.

Comparing the Titans: MALDI-TOF vs. ESI-MS for PEGylated Peptide Analysis

The choice between MALDI and ESI mass spectrometry is a critical first step in the analytical workflow for PEGylated peptides. Each technique offers distinct advantages and disadvantages, and the optimal choice often depends on the specific analytical goal.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful technique for determining the average molecular weight and the distribution of PEGylated species.[1] In MALDI-TOF, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, which then travels through a time-of-flight tube to the detector.

Electrospray Ionization (ESI) MS , on the other hand, is a soft ionization technique that is readily coupled with liquid chromatography (LC) for the separation and analysis of complex mixtures.[1] ESI generates multiply charged ions from analytes in solution, which can complicate the spectra of polydisperse PEGylated peptides.

The following table summarizes the key performance characteristics of MALDI-TOF and ESI-MS for the analysis of PEGylated peptides.

FeatureMALDI-TOF MSESI-MS (coupled with LC)
Primary Application Determination of average molecular weight and heterogeneity.[1]Separation and quantification of individual PEGylated species, site of PEGylation analysis.
Ionization Type "Soft" ionization, typically produces singly charged ions."Soft" ionization, produces multiply charged ions.
Mass Resolution High resolution allows for the observation of individual oligomers in a heterogeneous PEGylated peptide.High resolution can be achieved, but spectra can be complex due to multiple charge states and polydispersity.
Mass Accuracy Typically in the low ppm range.Typically in the low ppm range.
Sensitivity High, capable of detecting low picomole to femtomole amounts.High, with detection limits in the low femtomole to attomole range.
Sample Throughput High, rapid analysis of multiple samples on a single target plate.Lower, dependent on the length of the LC gradient.
Tolerance to Buffers/Salts More tolerant to non-volatile salts and buffers.Less tolerant; requires volatile buffers and desalting.
Coupling to Separation Typically offline with LC.Readily coupled online with LC.
Key Advantage for PEG Peptides Simpler spectra due to singly charged ions, ideal for heterogeneous samples.Amenable to automation and quantification of different PEGylated forms.
Key Disadvantage for PEG Peptides Potential for in-source fragmentation and difficulty in coupling directly to LC.Complex spectra due to multiple charging and polydispersity, requiring charge deconvolution.

Advanced Mass Spectrometry Techniques for Deeper Insights

Beyond the fundamental choice of ionization source, several advanced MS techniques provide more detailed structural information about PEGylated peptides.

In-Source Decay (ISD) for PEGylation Site Determination

For identifying the specific site of PEGylation, MALDI in-source decay (ISD) is a powerful top-down fragmentation technique. ISD induces fragmentation of the peptide backbone within the MALDI source, generating a series of fragment ions. In the analysis of a PEGylated peptide, the fragment ion series is truncated at the amino acid residue where the PEG moiety is attached, allowing for the direct identification of the PEGylation site without the need for enzymatic digestion.

Taming Complexity: The Role of Charge-Stripping Reagents in ESI-MS

The complex spectra generated by ESI-MS of polydisperse PEGylated peptides can be simplified by the use of charge-stripping agents, such as triethylamine (TEA). By adding a small amount of TEA to the ESI solvent or post-column, the number of charges on the analyte ions is reduced, shifting the ion signals to a higher m/z range and reducing spectral overlap. This "charge stripping" effect significantly improves the clarity of the mass spectrum and facilitates data interpretation.

Ion Mobility Mass Spectrometry (IM-MS) for Conformational Analysis

Ion mobility mass spectrometry adds another dimension of separation based on the size, shape, and charge of the ions. This technique can be used to separate different conformational states of PEGylated peptides and to resolve isomers that may not be separable by chromatography alone.

The Importance of Upstream Separation: Hydrophobic Interaction Chromatography (HIC)

Prior to MS analysis, effective separation of the heterogeneous mixture of PEGylated products is crucial. Hydrophobic interaction chromatography (HIC) is a non-denaturing chromatographic technique that separates molecules based on their surface hydrophobicity. Since PEGylation alters the hydrophobicity of a peptide, HIC can be effectively used to separate un-PEGylated peptides from mono-, di-, and multi-PEGylated species.

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis
  • Desalting: It is crucial to remove non-volatile salts from the sample, especially for ESI-MS. This can be achieved using reversed-phase solid-phase extraction (SPE) cartridges or dialysis.

  • Concentration: The sample should be concentrated to an appropriate level for MS analysis, typically in the range of 1-10 pmol/µL.

  • Solvent: The final sample should be dissolved in a solvent compatible with the chosen ionization technique. For MALDI, a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is common. For ESI, a volatile buffer such as ammonium acetate or ammonium formate in a water/acetonitrile mixture is preferred.

MALDI-TOF MS Analysis of a PEGylated Peptide
  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a 1:1 mixture of acetonitrile and 0.1% TFA in water.

  • Sample-Matrix Co-crystallization: Mix the PEGylated peptide sample solution with the matrix solution at a 1:1 ratio on the MALDI target plate. Allow the mixture to air-dry completely. For PEGylated materials, the addition of NaCl can improve signal intensity.

  • Data Acquisition: Acquire the mass spectrum in positive ion reflector mode. The laser intensity should be optimized to achieve good signal-to-noise ratio without causing excessive fragmentation.

LC-ESI-MS Analysis of a PEGylated Peptide with Triethylamine
  • LC Separation: Separate the PEGylated peptide mixture using a reversed-phase HPLC column with a gradient of acetonitrile in water, both containing 0.1% formic acid.

  • Post-Column Addition of TEA: Introduce a solution of 0.2-1% TEA in 50:50 acetonitrile/water into the LC eluent stream post-column using a T-junction and a syringe pump.

  • ESI-MS Analysis: Analyze the eluent using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weights of the different PEGylated species.

Visualizing the Workflow

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_separation Optional Separation cluster_ms_analysis Mass Spectrometry Analysis cluster_advanced_ms Advanced Analysis Sample PEGylated Peptide Mixture Desalting Desalting & Concentration Sample->Desalting HIC Hydrophobic Interaction Chromatography (HIC) Desalting->HIC Optional LC Liquid Chromatography (LC) Desalting->LC Optional MALDI MALDI-TOF MS Desalting->MALDI ESI ESI-MS Desalting->ESI HIC->MALDI LC->ESI ISD In-Source Decay (ISD) for Site Analysis MALDI->ISD IMMS Ion Mobility MS for Conformation ESI->IMMS

Caption: Experimental workflow for the mass spectrometry analysis of PEGylated peptides.

ESI_MS_Enhancement cluster_input Input cluster_process Process cluster_output Output ComplexSpectrum Complex ESI-MS Spectrum (Multiple Charges, Polydispersity) AddTEA Addition of Triethylamine (TEA) ComplexSpectrum->AddTEA SimplifiedSpectrum Simplified ESI-MS Spectrum (Reduced Charge States, Less Overlap) AddTEA->SimplifiedSpectrum

Caption: Effect of triethylamine (TEA) on ESI-MS spectra of PEGylated peptides.

Conclusion

The comprehensive characterization of PEGylated peptides is a multifaceted challenge that necessitates a strategic combination of analytical techniques. While MALDI-TOF MS provides a rapid assessment of molecular weight and heterogeneity, LC-ESI-MS offers the ability to separate and quantify individual species. Advanced techniques such as MALDI-ISD and ion mobility MS provide deeper structural insights into PEGylation sites and peptide conformation. The use of charge-stripping agents like TEA is a simple yet effective strategy to overcome the spectral complexity inherent in the ESI-MS analysis of these polydisperse biomolecules. By carefully selecting and optimizing these powerful analytical tools, researchers can gain a thorough understanding of their PEGylated peptide products, ensuring their quality, consistency, and therapeutic potential.

References

A Comparative Guide to the Purification and Analysis of N-Boc-PEG10-alcohol: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity and characterization of PEGylated linkers like N-Boc-PEG10-alcohol are critical for the successful synthesis of complex molecules such as PROTACs and antibody-drug conjugates. High-Performance Liquid Chromatography (HPLC) stands out as a premier technique for both the purification and analysis of these compounds due to its high resolution and sensitivity. This guide provides an objective comparison of HPLC with alternative methods, supported by experimental protocols and data to inform methodology selection.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-Phase HPLC (RP-HPLC) is the most powerful and commonly used technique for the purification and analysis of PEGylated compounds.[1] It separates molecules based on their hydrophobicity, offering excellent resolution of PEG oligomers and separation from non-PEGylated impurities.[2]

Analytical HPLC

For analytical purposes, HPLC is used to assess the purity of this compound, identify impurities, and quantify the compound. Since PEGs lack a strong UV chromophore, detection is best achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[1][3] Mass Spectrometry (MS) can also be coupled with HPLC to confirm the molecular weight of the compound and its impurities.[1]

Preparative HPLC

For purification, preparative RP-HPLC is ideal for achieving very high purity levels (>98%), which is often a requirement for subsequent bioconjugation reactions. The method allows for the fine separation of the target molecule from closely related impurities, such as PEG oligomers of different lengths (e.g., PEG9 or PEG11) or deletion products formed during synthesis.

Alternative Purification Technique: Flash Chromatography

For larger scale purifications or when ultra-high purity is not the primary objective, silica gel flash chromatography is a viable and more economical alternative. This technique separates compounds based on their polarity.

While effective for removing non-polar impurities, flash chromatography on standard silica can be challenging for highly polar PEGylated compounds, which may result in poor separation and streaking of the product. However, with careful optimization of the solvent system, it can serve as a cost-effective initial purification step. Reversed-phase flash chromatography is also an increasingly popular option that can provide better resolution for such compounds compared to normal-phase silica gel.

Head-to-Head Comparison: Preparative HPLC vs. Flash Chromatography

The choice between preparative HPLC and flash chromatography depends on the specific requirements of the project, including the scale of the synthesis, the required final purity, and budget constraints.

ParameterPreparative RP-HPLCFlash Chromatography (Silica Gel)
Final Purity >98%85-95%
Typical Recovery 85-95%70-90%
Resolution Very HighModerate
Processing Time (per gram) Hours< 1 Hour
Cost (Solvent & Column) HighLow
Scalability Limited by column size and costHigh
Best For Final purification of highly pure linkers for cGMP applications or sensitive assays.Initial purification of crude material, large-scale synthesis, or when moderate purity is sufficient.

Experimental Workflows and Protocols

A well-defined workflow is crucial for achieving reproducible results in both the purification and analysis of this compound.

HPLC_Workflow cluster_purification Purification Stage cluster_analysis Analysis Stage Crude Crude this compound Prep_HPLC Preparative RP-HPLC Crude->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Check Purity Check (Analytical HPLC) Fraction_Collection->Purity_Check Combine_Fractions Combine Pure Fractions Purity_Check->Combine_Fractions Fractions >98% pure Evaporation Solvent Evaporation Combine_Fractions->Evaporation Pure_Product Pure this compound (>98%) Evaporation->Pure_Product Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Pure_Product->Sample_Prep Analytical_HPLC Analytical RP-HPLC Sample_Prep->Analytical_HPLC Detector Detection (ELSD/CAD/MS) Analytical_HPLC->Detector Data_Analysis Data Analysis (Purity Assessment) Detector->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Workflow for HPLC purification and analysis.

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines a general method for the analytical assessment of this compound purity.

  • System Preparation:

    • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min (These settings may require optimization).

  • Sample Preparation:

    • Dissolve a small amount of this compound in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
      0.0 95 5
      25.0 5 95
      30.0 5 95
      30.1 95 5

      | 35.0 | 95 | 5 |

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Experimental Protocol: Preparative HPLC Purification of this compound

This protocol is designed for the purification of gram-scale quantities of the target compound.

  • System Preparation:

    • Preparative HPLC System: Equipped with a high-flow rate pump, a larger scale column, and a UV detector for fraction triggering.

    • Column: Preparative C18 column (e.g., 20 x 250 mm, 10 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid (or 0.1% TFA, though prolonged exposure should be avoided to prevent Boc group cleavage).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or 0.1% TFA).

    • Equilibrate the column with the initial mobile phase conditions for at least 3 column volumes.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Filter the solution to remove any particulate matter.

  • Chromatographic Conditions:

    • Flow Rate: 10-20 mL/min (adjust based on column specifications).

    • Gradient Program: Develop a shallow gradient based on an initial analytical run to ensure good separation of the target compound from its impurities. A typical gradient might run from 10% to 50% Acetonitrile over 30-40 minutes.

    • Detection: Monitor the elution at 210-220 nm (for end-group absorbance) or using an in-line ELSD if available.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV detector signal corresponding to the main product peak.

    • Analyze the purity of each collected fraction using the analytical HPLC method described above.

    • Combine fractions with a purity of >98%.

  • Product Isolation:

    • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the final product as a pure solid.

Conclusion

For the final purification and analytical characterization of this compound, RP-HPLC is the superior method, delivering the high purity required for sensitive downstream applications in drug development. While flash chromatography offers a faster and more economical option for initial cleanup or large-scale production, it generally provides lower resolution and purity. The selection of the optimal technique should be guided by a careful consideration of the project's specific purity, scale, and cost requirements.

References

A Comparative Guide to N-Boc-PEG10-alcohol and Other PEG Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is a critical determinant in the successful design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, polyethylene glycol (PEG) linkers have become a cornerstone in the field, prized for their ability to favorably modulate the physicochemical and pharmacokinetic properties of bioconjugates. This guide provides an objective comparison of N-Boc-PEG10-alcohol with other PEG linkers of varying lengths and functionalities, supported by illustrative experimental data, to inform the rational design of next-generation therapies.

This compound is a heterobifunctional linker characterized by a discrete chain of ten ethylene glycol units, affording a balance of hydrophilicity and defined spatial separation between conjugated molecules. One terminus features a hydroxyl (-OH) group, readily available for derivatization, while the other is a Boc-protected amine (-NHBoc), which allows for controlled, sequential conjugation following deprotection under mild acidic conditions. This guide will delve into the comparative performance of a PEG10 linker in key applications, contextualized by data from studies on PEG linkers of various lengths.

Data Presentation: A Comparative Analysis of PEG Linker Performance

The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize the therapeutic index of a bioconjugate. The following tables summarize representative quantitative data from various studies, illustrating the impact of PEG linker length on critical performance metrics. While direct head-to-head data for a PEG10 linker is often proprietary, the presented data for linkers of similar lengths provide a strong basis for performance expectation.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

Linker TypeMean Residence Time (MRT) in vivo (hours)Plasma Clearance (mL/h/kg)
Non-PEGylated300.5
Short Chain PEG (e.g., PEG4)450.35
Mid-Chain PEG (e.g., PEG8-PEG12) ~60 ~0.25
Long Chain PEG (e.g., PEG24)700.20

Note: Data is illustrative and synthesized from trends observed in preclinical studies. Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of an ADC

Linker LengthIC50 (nM) on Antigen-Positive Cells
PEG40.5
PEG80.8
PEG12 1.2
PEG242.5

Note: This table illustrates a common trend where very long PEG linkers may slightly decrease in vitro potency due to steric hindrance, a factor to be balanced with pharmacokinetic advantages.

Table 3: Comparative Degradation Efficiency of a BTK PROTAC with Different Linkers

LinkerDC50 (nM)Dmax (%)
Alkyl C85080
PEG42590
PEG10 (Expected) ~10-15 >95
PEG121298

Note: Data is conceptualized based on published trends for Bruton's tyrosine kinase (BTK) PROTACs, highlighting the optimization of linker length for potent protein degradation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of PEG linkers. The following are generalized protocols for key experiments cited in the comparison of bioconjugates.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC constructs with different PEG linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs in complete medium and add them to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.[1][2][3][4][5]

Protocol 2: Pharmacokinetic Study in Rodents

This protocol outlines the determination of the pharmacokinetic profile of an ADC.

Materials:

  • ADC constructs

  • Rodent model (e.g., mice or rats)

  • Equipment for intravenous (IV) administration and blood collection

  • ELISA or LC-MS/MS for ADC quantification in plasma

Procedure:

  • Administration: Administer a single IV dose of the ADC construct to a cohort of animals.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification: Quantify the concentration of the ADC in the plasma samples using a validated analytical method.

  • Data Analysis: Plot the plasma concentration of the ADC versus time and fit the data to a pharmacokinetic model to calculate parameters such as clearance, volume of distribution, and mean residence time.

Protocol 3: In Vivo Tumor Growth Inhibition Study

This study evaluates the anti-tumor efficacy of ADC constructs in a xenograft model.

Materials:

  • Immunodeficient mice

  • Tumor cells for implantation

  • ADC constructs

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups and administer the ADC constructs (e.g., via IV injection) at a specified dose and schedule. Include a vehicle control group.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition and assess the statistical significance of the differences between treatment groups.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the comparison of PEG linkers.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (with PEG10 Linker) POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin

PROTAC Mechanism of Action

ADC_Workflow cluster_synthesis ADC Synthesis cluster_evaluation Preclinical Evaluation Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Linker N-Boc-PEG10-OH Linker->ADC Drug Drug Drug->ADC InVitro In Vitro Cytotoxicity ADC->InVitro PK Pharmacokinetics ADC->PK InVivo In Vivo Efficacy PK->InVivo

ADC Development Workflow

Linker_Comparison_Logic Start Select PEG Linker Short Shorter PEG (e.g., PEG4) Start->Short Mid Mid-Length PEG (e.g., PEG10) Start->Mid Long Longer PEG (e.g., PEG24) Start->Long Prop1 Improved PK (Longer Half-life) Short->Prop1 Moderate Effect Prop2 Enhanced Solubility Short->Prop2 Moderate Mid->Prop1 Significant Effect Mid->Prop2 Good Prop4 Optimal Ternary Complex Formation (PROTACs) Mid->Prop4 Long->Prop1 Strongest Effect Long->Prop2 High Prop3 Potential for Reduced In Vitro Potency Long->Prop3

Decision Logic for PEG Linker Length

References

A Head-to-Head Comparison of N-Boc-PEG10-alcohol and N-Fmoc-PEG10-alcohol for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), polyethylene glycol (PEG) linkers are indispensable tools for connecting molecular entities. The choice of protecting group for the terminal amine of these linkers is a critical decision that dictates the synthetic strategy. This guide provides a comprehensive comparison of two widely used PEG linkers: N-Boc-PEG10-alcohol and N-Fmoc-PEG10-alcohol, offering researchers, scientists, and drug development professionals a detailed analysis to inform their selection.

The fundamental difference between these two molecules lies in the nature of their N-terminal protecting groups: the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Boc group is renowned for its stability in basic conditions and its lability to acid, whereas the Fmoc group is stable in acidic conditions and readily cleaved by bases.[1][] This orthogonality is the cornerstone of many synthetic strategies, allowing for selective deprotection of one group in the presence of the other.[3]

Chemical Properties at a Glance

A summary of the key chemical properties of this compound and N-Fmoc-PEG10-alcohol is presented below.

PropertyThis compoundN-Fmoc-PEG10-alcohol
Molecular Formula C25H51NO12C35H53NO13
Molecular Weight 557.67 g/mol [4]699.79 g/mol
Protecting Group tert-butoxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Acidic (e.g., TFA, HCl)[5]Basic (e.g., Piperidine in DMF)
Solubility Soluble in aqueous mediaSoluble in aqueous media

Performance Comparison: Stability and Deprotection

The choice between Boc and Fmoc protection hinges on the chemical environment of the overall synthetic scheme. The Boc group is stable to a wide range of nucleophiles and bases, making it suitable for syntheses involving base-sensitive functional groups. Conversely, the Fmoc group's stability under acidic conditions allows for the use of acid-labile side-chain protecting groups, a common strategy in solid-phase peptide synthesis (SPPS).

The deprotection kinetics of the two groups are also a key consideration. Fmoc deprotection with piperidine is generally very rapid, often completing within minutes, which is advantageous for automated synthesis. Boc deprotection with strong acids like trifluoroacetic acid (TFA) is also efficient, though it may require slightly longer reaction times and careful control to avoid side reactions with sensitive substrates.

Below is a summary of typical deprotection conditions and performance characteristics for each protecting group.

ParameterN-Boc Protecting GroupN-Fmoc Protecting Group
Deprotection Reagent Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)20-50% Piperidine in DMF
Typical Conditions 25-50% TFA in DCM, 0°C to room temperature20% Piperidine in DMF, room temperature
Reaction Time 30 minutes - 2 hours5 - 20 minutes
Cleavage Mechanism Acid-catalyzed cleavageBase-induced β-elimination
Key Advantages Stable to bases and nucleophilesRapid deprotection, stable to acids
Potential Side Reactions Alkylation of sensitive residues by the tert-butyl cationAspartimide formation, diketopiperazine formation

Experimental Protocols

Detailed experimental protocols for the deprotection of this compound and N-Fmoc-PEG10-alcohol are provided below.

Protocol 1: Deprotection of this compound

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM (e.g., 0.1 M concentration).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For neutralization, dissolve the residue in DCM and wash with saturated NaHCO₃ solution until gas evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amino-PEG10-alcohol.

Protocol 2: Deprotection of N-Fmoc-PEG10-alcohol

Materials:

  • N-Fmoc-PEG10-alcohol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Piperidine

  • Diethyl ether (cold)

Procedure:

  • Dissolve the N-Fmoc-PEG10-alcohol in anhydrous DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 10-20 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, precipitate the deprotected product by adding cold diethyl ether to the reaction mixture.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum to yield the deprotected amino-PEG10-alcohol.

Application in PROTAC Development: A Mechanistic Overview

Both this compound and N-Fmoc-PEG10-alcohol are valuable linkers in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG linker serves to connect the POI-binding ligand and the E3 ligase-binding ligand.

The choice between a Boc or Fmoc protected linker depends on the synthetic route for the final PROTAC molecule. For instance, if the E3 ligase ligand is acid-sensitive, an Fmoc-protected linker would be preferable, allowing for deprotection under basic conditions without compromising the ligand's integrity.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination E1 E1 (Ub-activating) E2 E2 (Ub-conjugating) E1->E2 E2->Ternary_Complex Ub Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The PROTAC-mediated ubiquitin-proteasome pathway for targeted protein degradation.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for utilizing either this compound or N-Fmoc-PEG10-alcohol in a bioconjugation application, highlighting the divergent deprotection steps.

Comparative_Workflow cluster_Boc This compound Workflow cluster_Fmoc N-Fmoc-PEG10-alcohol Workflow Boc_Linker This compound Boc_Deprotection Acidic Deprotection (e.g., TFA in DCM) Boc_Linker->Boc_Deprotection Boc_Amine H2N-PEG10-alcohol Boc_Deprotection->Boc_Amine Conjugation_Setup Activate Payload & Conjugate to Amine Boc_Amine->Conjugation_Setup Fmoc_Linker N-Fmoc-PEG10-alcohol Fmoc_Deprotection Basic Deprotection (e.g., 20% Piperidine/DMF) Fmoc_Linker->Fmoc_Deprotection Fmoc_Amine H2N-PEG10-alcohol Fmoc_Deprotection->Fmoc_Amine Fmoc_Amine->Conjugation_Setup Purification Purification (e.g., HPLC) Conjugation_Setup->Purification Final_Product Final Conjugate Purification->Final_Product

Caption: Comparative workflow for N-Boc- and N-Fmoc-PEG10-alcohol deprotection and conjugation.

Conclusion

The selection between this compound and N-Fmoc-PEG10-alcohol is a strategic decision that should be guided by the overall synthetic plan. This compound is the linker of choice when downstream reactions require basic conditions or involve base-sensitive moieties. In contrast, N-Fmoc-PEG10-alcohol is ideal for syntheses that employ acid-labile protecting groups or require acidic conditions for other transformations. By understanding the distinct chemical properties and performance characteristics of each, researchers can devise more efficient and robust strategies for the synthesis of complex biomolecules and novel therapeutics.

References

The Balancing Act: How PEG Linker Length Dictates Antibody-Drug Conjugate Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the linker in an antibody-drug conjugate (ADC) is far more than a simple bridge. It is a critical component that profoundly influences the therapeutic index of these targeted cancer therapies. Among the linker technologies available, polyethylene glycol (PEG) linkers have become a focal point for their capacity to modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of how different PEG linker lengths impact ADC efficacy, supported by experimental data, to inform the rational design of next-generation ADCs.

The length of the PEG chain within an ADC's linker can dramatically alter its solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile.[1][2] The conjugation of hydrophobic payloads can often lead to ADC aggregation and rapid clearance from circulation. The incorporation of hydrophilic PEG linkers can counteract these issues, permitting higher drug-to-antibody ratios (DARs) without compromising the ADC's desirable properties.[2]

Comparative Analysis of PEG Linker Lengths

The selection of a specific PEG linker length is a delicate balance between enhancing pharmacokinetic properties and preserving potent cytotoxicity. The following tables summarize quantitative data from various studies, offering a comparative look at key performance metrics across different PEG linker lengths.

Data Presentation

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

LinkerADC Construct (Antibody-Payload)Cell LineIC50 (nM)
No PEGZHER2-SMCC-MMAENCI-N87 (HER2+)4.94
No PEGZHER2-SMCC-MMAEBT-474 (HER2+)2.48
PEG4KZHER2-PEG4K-MMAENCI-N87 (HER2+)31.9
PEG4KZHER2-PEG4K-MMAEBT-474 (HER2+)26.2
PEG10KZHER2-PEG10K-MMAENCI-N87 (HER2+)111.3
PEG10KZHER2-PEG10K-MMAEBT-474 (HER2+)83.5
No PEGAnti-CD30 ADCKarpas-299~10 ng/mL
PEG2Anti-CD30 ADCKarpas-299~10 ng/mL
PEG4Anti-CD30 ADCKarpas-299~10 ng/mL
PEG8Anti-CD30 ADCKarpas-299~10 ng/mL
PEG12Anti-CD30 ADCKarpas-299~10 ng/mL
PEG24Anti-CD30 ADCKarpas-299~10 ng/mL

Data adapted from studies on affibody-based drug conjugates and anti-CD30 ADCs.[3][4]

Table 2: Impact of PEG Linker Length on Pharmacokinetics (PK)

LinkerADC ConstructSpeciesHalf-life (t1/2)Clearance
No PEGZHER2-SMCC-MMAEMouse19.6 min-
PEG4KZHER2-PEG4K-MMAEMouse49.2 min-
PEG10KZHER2-PEG10K-MMAEMouse219.0 min-
No PEGHomogeneous DAR 8 ADCRat-~15 mL/day/kg
PEG2Homogeneous DAR 8 ADCRat-~10 mL/day/kg
PEG4Homogeneous DAR 8 ADCRat-~7 mL/day/kg
PEG8Homogeneous DAR 8 ADCRat~40 h~5 mL/day/kg
PEG12Homogeneous DAR 8 ADCRat~50 h~5 mL/day/kg
PEG24Homogeneous DAR 8 ADCRat~50 h~5 mL/day/kg

Data compiled from preclinical studies on various ADC constructs.

Table 3: Impact of PEG Linker Length on In Vivo Efficacy (Tumor Growth Inhibition)

LinkerADC ConstructXenograft ModelTumor Growth Inhibition (%)
No PEGNon-PEGylated ADCL540cy11%
PEG2PEGylated ADCL540cy35-45%
PEG4PEGylated ADCL540cy35-45%
PEG8PEGylated ADCL540cy75-85%
PEG12PEGylated ADCL540cy75-85%
PEG24PEGylated ADCL540cy75-85%

Data from a study investigating PEGylated drug-linkers in a xenograft model.

Key Observations

The compiled data indicates a clear trend: increasing the PEG linker length generally leads to a longer plasma half-life and, in many cases, improved in vivo efficacy. This is often accompanied by a decrease in in vitro cytotoxicity, a trade-off that underscores the importance of optimizing linker length for each specific ADC. A threshold effect has been observed, where beyond a certain PEG length (e.g., PEG8), further increases may not significantly enhance pharmacokinetic properties.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to support the design of comparable studies.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs with varying PEG linker lengths on cancer cell lines.

Protocol:

  • Cell Culture: Culture target cancer cell lines in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs in cell culture media. Add the diluted ADCs to the cells.

  • Incubation: Incubate the treated cells for a specified period, typically 72-96 hours.

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay such as MTT or XTT. In the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added to each well, followed by an incubation period to allow for the formation of formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Antitumor Efficacy Study

Objective: To evaluate the in vivo efficacy of ADCs with different PEG linker lengths in a tumor xenograft model.

Protocol:

  • Tumor Model: Subcutaneously implant human tumor xenografts that express the target antigen into immunodeficient mice.

  • Treatment Initiation: Once tumors reach a specified volume, randomize the mice into treatment groups.

  • ADC Administration: Administer the different ADC constructs to their respective groups, typically via intravenous injection, at a predetermined dose and schedule.

  • Tumor Monitoring: Regularly measure tumor volume and body weight.

  • Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.

  • Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic parameters of ADCs with varying PEG linker lengths.

Protocol:

  • Animal Model: Use healthy rodents, such as mice or rats.

  • ADC Administration: Administer a single intravenous dose of the ADCs to the animals.

  • Blood Sampling: Collect blood samples at predetermined time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).

  • Sample Processing: Isolate plasma from the blood samples.

  • Quantification: Quantify the concentration of the ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.

  • Data Analysis: Calculate pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) using appropriate software.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the premature release of its payload in plasma.

Protocol:

  • ADC Incubation: Dilute the test ADC to a final concentration in plasma from the desired species (e.g., human, mouse).

  • Time-Point Sampling: Incubate the samples at 37°C and collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours).

  • Sample Analysis:

    • Intact ADC (DAR measurement): Isolate the ADC from the plasma using immunoaffinity capture and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.

    • Released Payload: Extract the free payload from the plasma samples and quantify using LC-MS.

Mandatory Visualization

ADC_Internalization_Pathway cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Associated Antigen ADC->Antigen Binding Binding Endocytosis Clathrin-mediated Endocytosis Binding->Endocytosis 2. Internalization EarlyEndosome Early Endosome Endocytosis->EarlyEndosome 3. Trafficking LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome LateEndosome->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage/ Antibody Degradation Cytotoxicity Cytotoxicity (e.g., DNA Damage, Microtubule Disruption) PayloadRelease->Cytotoxicity 5. Cell Death

Caption: Generalized signaling pathway of ADC internalization and payload release.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) PK_Study Pharmacokinetic (PK) Study Cytotoxicity->PK_Study PlasmaStability Plasma Stability Assay PlasmaStability->PK_Study Internalization Internalization Assay Internalization->PK_Study Efficacy_Study Antitumor Efficacy Study PK_Study->Efficacy_Study Data_Analysis Data Analysis & Candidate Selection Efficacy_Study->Data_Analysis ADC_Design ADC Design & Synthesis (Varying PEG Length) ADC_Design->Cytotoxicity ADC_Design->PlasmaStability ADC_Design->Internalization

Caption: Experimental workflow for evaluating the effect of PEG linker length on ADC efficacy.

Conclusion

The length of the PEG linker is a critical design parameter for ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may offer advantages in terms of ADC stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, especially for hydrophobic payloads. However, this can come at the cost of reduced in vitro potency. The optimal PEG linker length is likely context-dependent, influenced by the specific antibody, payload, and target antigen. Therefore, a systematic and empirical evaluation, following a structured workflow as outlined in this guide, is essential for the rational design of safer and more effective antibody-drug conjugates.

References

Validating the Synthesis of N-Boc-PEG10-alcohol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive validation framework for the successful synthesis of N-Boc-PEG10-alcohol, a heterobifunctional linker crucial in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1] Aimed at researchers, scientists, and drug development professionals, this document outlines the synthesis protocol, analytical validation techniques, and a comparative analysis with alternative PEG-based linkers, supported by established experimental principles.

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the protection of the terminal amine of amino-PEG10-alcohol with a tert-butyloxycarbonyl (Boc) group. This method ensures the selective availability of the terminal hydroxyl group for subsequent conjugation.

Experimental Protocol: Synthesis of this compound

A plausible and commonly employed synthetic route involves the reaction of amino-PEG10-alcohol with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base.[2]

Materials:

  • Amino-PEG10-alcohol

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve amino-PEG10-alcohol (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.5 equivalents) to the solution and stir at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Validation of Successful Synthesis

The successful synthesis and purity of this compound are confirmed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation: Expected Analytical Data

While specific spectra can vary slightly based on instrumentation and solvent, the following tables summarize the expected quantitative data for the characterization of this compound.[3]

Table 1: Expected ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.20broad s1H-NH-
~3.75 - 3.55m~36H-O-CH₂-CH₂-O- (PEG backbone)
~3.50t2H-CH₂-OH
~3.30q2H-CH₂-NH-Boc
1.44s9H-C(CH₃)₃ (Boc group)

Table 2: Expected ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (ppm)Assignment
~156.0Carbonyl carbon of Boc group
~79.0Quaternary carbon of Boc group
~72.5-CH₂-OH
~70.5-O-CH₂-CH₂-O- (PEG backbone)
~61.5-CH₂-NH-Boc
~40.5Methylene carbon adjacent to NH-Boc
28.4Methyl carbons of Boc group

Mass Spectrometry (Electrospray Ionization - ESI-MS):

  • Expected [M+Na]⁺: ~580.3 g/mol (for C₂₅H₅₁NO₁₂Na)

Comparative Analysis with Alternative PEG Linkers

The choice of linker is critical in the design of PROTACs and other bioconjugates, as it significantly influences the molecule's efficacy, selectivity, and pharmacokinetic properties.[4] this compound offers a balance of hydrophilicity and length, which is often crucial for optimal ternary complex formation in PROTACs.[5]

Table 3: Comparison of this compound with Other Common PEG Linkers

FeatureN-Boc-PEG4-alcoholThis compound (Subject of this Guide)N-Boc-PEG12-alcohol
Molecular Weight ~293.35 g/mol ~557.68 g/mol ~645.8 g/mol
Length (atoms) 153339
Solubility HighVery HighVery High
Application Note Suitable for applications requiring shorter, more rigid spacing.Often provides optimal spacing for inducing protein degradation in many PROTAC systems.May be beneficial where a longer, more flexible linker is required to bridge distant binding sites.

The optimal PEG linker length is target-dependent and often requires empirical determination. Studies have shown that both excessively short and long linkers can be detrimental to the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Visualizing the Workflow and Logic

Diagrams generated using Graphviz provide a clear visual representation of the synthesis, validation, and application logic.

Synthesis Workflow for this compound cluster_synthesis Synthesis start Amino-PEG10-alcohol reaction React with (Boc)2O, TEA in DCM start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product

Caption: Synthesis workflow for this compound.

Validation of this compound Synthesis cluster_validation Validation product Synthesized this compound nmr 1H and 13C NMR Spectroscopy product->nmr ms Mass Spectrometry (ESI-MS) product->ms confirmation Structure and Purity Confirmed nmr->confirmation ms->confirmation

Caption: Analytical validation workflow.

PROTAC Assembly and Function cluster_protac PROTAC Application poi_ligand Protein of Interest (POI) Ligand protac PROTAC Molecule poi_ligand->protac e3_ligand E3 Ligase Ligand e3_ligand->protac linker This compound linker->protac ternary_complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) protac->ternary_complex degradation Target Protein Degradation ternary_complex->degradation

Caption: Role of the linker in PROTAC function.

References

Navigating the Maze: A Comparative Guide to Size Exclusion Chromatography for PEGylated Protein Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise analysis of PEGylated proteins is a critical step in ensuring product quality, safety, and efficacy. Size Exclusion Chromatography (SEC) has emerged as a cornerstone technique for this purpose, offering valuable insights into purity, aggregation, and molecular size distribution. This guide provides an objective comparison of SEC with alternative methods, supported by experimental data, to empower you in selecting the most appropriate analytical strategy for your therapeutic protein.

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely adopted strategy to enhance the therapeutic properties of biopharmaceuticals, including increased solubility, prolonged circulation half-life, and reduced immunogenicity.[1][2] However, this modification introduces significant heterogeneity, necessitating robust analytical methods to characterize the resulting complex mixture. SEC, a technique that separates molecules based on their hydrodynamic radius, is a primary method for assessing the molecular weight distribution and identifying high molecular weight (HMW) impurities like aggregates.[1][3]

At the Core of Analysis: The SEC Workflow

The fundamental principle of SEC lies in the differential partitioning of molecules between the mobile phase and the porous stationary phase of the chromatography column. Larger molecules, such as aggregates, are excluded from the pores and thus elute first. The main PEGylated protein conjugate, having a larger hydrodynamic volume than the unconjugated protein, will elute earlier than its unmodified counterpart. Smaller molecules, like free PEG, can enter the pores more freely and therefore have a longer retention time.

SEC_Workflow cluster_sample Sample Preparation cluster_hplc SEC-HPLC System cluster_data Data Analysis Sample PEGylated Protein Sample (Mixture of conjugate, free protein, free PEG, aggregates) Injector Autosampler/Injector Sample->Injector Injection Column SEC Column Injector->Column Mobile Phase Flow Pump Isocratic Pump Pump->Injector Detector Detector Array (UV, MALS, RI) Column->Detector Elution Software Chromatography Software Detector->Software Signal Acquisition Analysis Characterization: - Purity - Aggregation - Molecular Weight - Conjugate Composition Software->Analysis Data Processing

Figure 1. A generalized experimental workflow for the analysis of PEGylated proteins using Size Exclusion Chromatography (SEC).

SEC Performance: A Quantitative Look

The effectiveness of an SEC method is determined by its ability to resolve the different species present in a PEGylated protein sample. Key performance indicators include resolution between peaks, peak symmetry, and quantitative accuracy. Modern SEC is often coupled with advanced detectors like multi-angle light scattering (MALS) to provide absolute molecular weight determination, overcoming the limitations of conventional calibration-based methods.[3]

ParameterSEC with UV DetectionSEC with Multi-Detector (UV, MALS, RI)
Primary Measurement Relative Molecular Size (based on calibration)Absolute Molecular Weight, Size, and Intrinsic Viscosity
Information Provided Purity, presence of aggregates and fragmentsIn-depth characterization of conjugate, stoichiometry, and conformation
Accuracy for PEGylated Proteins Can be inaccurate due to the large hydrodynamic volume of PEGHigh accuracy, independent of elution volume
Detection of Free PEG Limited, as PEG does not absorb UV lightCan be detected and quantified using a refractive index (RI) detector
Example Application Routine quality control for monitoring aggregate levelsCharacterization of new PEGylated protein candidates, formulation development

Table 1. Comparison of SEC with conventional UV detection versus a multi-detector setup for the analysis of PEGylated proteins.

Head-to-Head: SEC vs. Alternative Techniques

While SEC is a powerful tool, it is not without its limitations. For instance, achieving baseline separation of the PEGylated conjugate from free, unreacted PEG can be challenging, especially if their hydrodynamic radii are similar. In such cases, orthogonal techniques are invaluable.

Analytical TechniquePrinciple of SeparationAdvantages for PEGylated Protein AnalysisLimitations
Size Exclusion Chromatography (SEC) Hydrodynamic VolumeExcellent for quantifying aggregates and high molecular weight species. Can be coupled with MALS for absolute molecular weight determination.Co-elution of species with similar hydrodynamic radii (e.g., conjugate and free PEG) can occur. Potential for non-ideal interactions with the stationary phase.
Reversed-Phase Liquid Chromatography (RPLC) HydrophobicityCan effectively separate the PEGylated protein, unconjugated protein, and free PEG based on differences in their hydrophobicity.High temperatures and organic mobile phases may lead to protein denaturation or on-column aggregation.
Ion-Exchange Chromatography (IEX) Surface ChargeCapable of separating isoforms of PEGylated proteins based on differences in their surface charge distribution.The large PEG moiety can shield charged residues, potentially reducing resolution.
Mass Spectrometry (MS) Mass-to-Charge RatioProvides precise mass determination of the conjugate and can identify the sites of PEGylation.Can be complex to couple with chromatographic techniques and data interpretation can be challenging for heterogeneous mixtures.

Table 2. A comparative overview of major analytical techniques for the characterization of PEGylated proteins.

Experimental Protocols: A Closer Look

Reproducible and reliable data hinges on well-defined experimental protocols. Below are representative methodologies for SEC and a comparative technique, RP-UPLC.

Protocol 1: Size Exclusion Chromatography (SEC) with Multi-Detector System

This protocol is adapted from a study on a model PEGylated protein.

  • System: A liquid chromatography system equipped with an autosampler, isocratic pump, and a multi-detector array including UV, MALS, and RI detectors.

  • Column: Superdex 200, 10 x 300 mm.

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4. The buffer should be filtered and degassed.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 20–100 µL, adjusted for sample concentration.

  • Data Acquisition and Analysis: Specialized software is used to integrate data from all detectors to calculate the absolute molecular weight, intrinsic viscosity, and hydrodynamic radius of the eluting species.

Protocol 2: Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC)

This protocol is based on a method developed for separating a PEGylated protein from its unconjugated form and free PEG.

  • System: An ultra-performance liquid chromatography system with a UV detector and an evaporative light scattering detector (ELSD) in series.

  • Column: A C4-bonded stationary phase column.

  • Mobile Phase: A gradient of water and acetonitrile with an acid modifier (e.g., trifluoroacetic acid).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Elevated temperature (e.g., 90 °C) may be required to improve peak shape and recovery.

  • Detection: UV detection (e.g., at 280 nm) for the protein and conjugate, and ELSD for the detection of free PEG which lacks a UV chromophore.

Concluding Remarks

Size Exclusion Chromatography is an indispensable tool in the analytical arsenal for PEGylated proteins, particularly for the quantification of aggregates and the determination of molecular size distribution. The power of SEC is significantly enhanced when coupled with advanced detectors like MALS, enabling a more comprehensive and accurate characterization. However, a multi-faceted analytical approach is often necessary to fully unravel the complexity of PEGylated protein products. Techniques like RPLC and IEX provide orthogonal separation mechanisms that can resolve species that are challenging to separate by SEC alone. By understanding the strengths and limitations of each technique, researchers can develop a robust analytical strategy to ensure the quality and consistency of these important biotherapeutics.

References

A Comparative Guide to Alternatives for N-Boc-PEG10-alcohol in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternatives to N-Boc-PEG10-alcohol for bioconjugation, a critical process in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). The choice of linker can significantly impact the stability, efficacy, and pharmacokinetic profile of the final bioconjugate. This document outlines key alternatives, presents supporting experimental data for performance comparison, and provides detailed experimental protocols for their application.

Introduction to this compound and its Alternatives

This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal hydroxyl group, separated by a 10-unit polyethylene glycol (PEG) spacer. The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group for the amine, while the hydroxyl group can be activated for conjugation to various functional groups. The PEG chain enhances solubility and provides a flexible spacer.

Alternatives to this compound can be categorized based on variations in the protecting group, the reactive functional group, or the nature of the linker itself. Key alternatives include:

  • Fmoc-protected PEG linkers: Utilizing the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, offering an orthogonal deprotection strategy to the acid-labile Boc group.

  • Azide-functionalized PEG linkers: Enabling highly specific and efficient "click chemistry" reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), for bioconjugation.

  • PEG linkers with alternative reactive groups: Such as maleimides for thiol-specific conjugation or NHS esters for reaction with primary amines.

Performance Comparison of Linker Chemistries

The choice of bioconjugation strategy is a critical determinant of the final conjugate's yield, homogeneity, and stability. The following tables provide a quantitative comparison of common bioconjugation chemistries utilized with PEG linkers.

Table 1: Comparison of Bioconjugation Reaction Efficiencies

Bioconjugation MethodTarget Functional GroupTypical Molar Excess of ReagentReaction TimeReported Efficiency
NHS Ester Chemistry Primary Amine (-NH₂)10-20 fold1-4 hours70-90%
Maleimide Chemistry Thiol (-SH)10-20 fold2-4 hours>90%[1]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide (-N₃) / Cyclooctyne1.1-1.5 fold1-24 hours>95%[2]

Table 2: Stability of Resulting Covalent Bonds

LinkageFormed by Reaction ofRelative StabilityKey Considerations
Amide Bond NHS Ester + AmineHighStable under a wide range of physiological conditions.
Thioether Bond Maleimide + ThiolModerate to HighCan undergo retro-Michael addition, especially in the presence of other thiols.[3]
Triazole Linkage Azide + Alkyne (Click Chemistry)HighHighly stable and resistant to enzymatic cleavage and hydrolysis.[4][5]

Table 3: Comparison of Boc and Fmoc Protecting Groups

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Cleavage Condition Acid-labile (e.g., Trifluoroacetic acid)Base-labile (e.g., Piperidine)
Stability Stable to basic and nucleophilic conditions.Stable to acidic conditions.
Key Advantage Classic, well-established chemistry.Orthogonal to acid-labile side-chain protecting groups, allowing for milder overall synthesis conditions.

Impact of PEG Linker Length on Bioconjugate Efficacy

The length of the PEG spacer can significantly influence the pharmacokinetic properties and therapeutic efficacy of a bioconjugate, particularly in the context of ADCs.

Table 4: Effect of PEG Chain Length on ADC Performance

PEG Chain LengthEffect on Plasma Half-LifeEffect on In Vitro CytotoxicityEffect on In Vivo Tumor Growth Inhibition
Short (e.g., PEG2, PEG4)Shorter half-lifeGenerally higherLess effective
Long (e.g., PEG8, PEG12, PEG24)Increased half-lifeMay slightly decreaseMore effective

Data synthesized from studies on affibody-drug conjugates and other ADCs, indicating a general trend.

Experimental Protocols

The following are detailed methodologies for key bioconjugation reactions involving alternatives to this compound.

Protocol 1: Amine Conjugation using Fmoc-PEG-NHS Ester

This protocol describes the conjugation of a protein with available primary amines to a molecule functionalized with an Fmoc-PEG-NHS ester.

Materials:

  • Protein-NH₂ (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Fmoc-PEG-NHS Ester linker.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine.

  • Desalting columns.

Procedure:

  • Preparation of Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Preparation of NHS Ester Solution: Immediately before use, dissolve the Fmoc-PEG-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution with gentle stirring.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.

  • Purification: Remove unreacted linker and byproducts using a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Thiol Conjugation using Maleimide-PEG Linker

This protocol outlines the conjugation of a maleimide-functionalized PEG linker to a protein containing a free cysteine residue.

Materials:

  • Thiol-containing protein in a thiol-free, degassed buffer (e.g., PBS, pH 6.5-7.5).

  • Maleimide-PEG reagent.

  • (Optional) Reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

  • Desalting column.

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer. If necessary, reduce disulfide bonds with a 10-100x molar excess of TCEP for 30-60 minutes at room temperature.

  • Preparation of Maleimide Solution: Prepare a 10 mM stock solution of the Maleimide-PEG reagent in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the conjugate using a desalting column to remove unreacted maleimide reagent.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free click chemistry reaction between a DBCO-functionalized molecule and an azide-containing PEG linker.

Materials:

  • DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH ~7.4).

  • Azide-PEG-alcohol (or other azide-functionalized PEG).

  • Reaction buffer (azide-free).

Procedure:

  • Reactant Preparation: Prepare solutions of the DBCO-activated biomolecule and the azide-PEG linker separately.

  • SPAAC Reaction: Mix the solutions. A slight molar excess (1.1-1.5 equivalents) of the azide-PEG linker is typically used.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1 to 24 hours.

  • Purification: Purify the conjugate using size-exclusion chromatography (SEC) or another suitable method to remove unreacted components.

  • Characterization: Confirm the final conjugate by analytical methods such as SDS-PAGE and mass spectrometry.

Mandatory Visualizations

HER2 Signaling Pathway and ADC Mechanism of Action

Antibody-drug conjugates targeting the HER2 receptor are a prime example of bioconjugates developed for cancer therapy. The following diagram illustrates the HER2 signaling pathway and the general mechanism of action of a HER2-targeting ADC. Upon binding to the HER2 receptor, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.

HER2_Signaling_and_ADC_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) HER2 HER2 Receptor ADC->HER2 1. Binding Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binding PI3K PI3K HER2->PI3K Dimerization & Activation Endosome Endosome HER2->Endosome 2. Internalization RAS RAS EGFR->RAS Dimerization & Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload 3. Payload Release Apoptosis Apoptosis Payload->Apoptosis 4. Cell Death

Caption: HER2 signaling pathway and ADC mechanism of action.

Experimental Workflow for ADC Development and Evaluation

The development of an effective ADC involves a multi-step process, from initial design and synthesis to rigorous in vitro and in vivo evaluation.

ADC_Development_Workflow Start Target_Selection Target Antigen Selection Start->Target_Selection Antibody_Development Antibody Development Target_Selection->Antibody_Development Payload_Linker_Selection Payload & Linker Selection Antibody_Development->Payload_Linker_Selection Conjugation Bioconjugation Payload_Linker_Selection->Conjugation Purification Purification & Characterization (DAR) Conjugation->Purification In_Vitro_Testing In Vitro Testing Purification->In_Vitro_Testing Binding Affinity, Cytotoxicity In_Vivo_Testing In Vivo Testing In_Vitro_Testing->In_Vivo_Testing Pharmacokinetics, Efficacy Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization End In_Vivo_Testing->End Successful Candidate Lead_Optimization->Conjugation Iterative Refinement

Caption: A generalized workflow for ADC development and evaluation.

Conclusion

The selection of a PEG linker for bioconjugation extends beyond the properties of this compound. Alternatives featuring different protecting groups like Fmoc, or employing distinct conjugation chemistries such as click chemistry, offer a versatile toolkit for researchers. The choice of linker should be guided by the specific requirements of the biomolecule, the desired stability of the conjugate, and the overall synthetic strategy. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to optimize the performance of their bioconjugates for therapeutic and research applications.

References

A Comparative Analysis of Discrete vs. Polydisperse PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal PEG Linker

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of molecules such as small drugs, peptides, and antibodies. This process can improve a drug's stability, solubility, and circulation half-life while reducing immunogenicity. The choice between two main types of PEG linkers—discrete (monodisperse) and polydisperse—is a critical decision that significantly impacts the final drug conjugate's performance, manufacturing, and regulatory pathway. This guide provides an objective comparison of discrete and polydisperse PEG linkers, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific applications.

Key Differences at a Glance

Discrete PEG linkers are single molecular entities with a precisely defined molecular weight and a polydispersity index (PDI) of 1.0. In contrast, polydisperse PEGs are a heterogeneous mixture of polymers with a range of molecular weights, characterized by an average molecular weight and a PDI greater than 1.0.[1][2] This fundamental difference in their chemical nature leads to significant variations in their physical and biological properties.

Data Presentation: A Quantitative Comparison

The homogeneity of discrete PEG linkers translates into more predictable and consistent behavior in biological systems. The following tables summarize quantitative data from comparative studies, highlighting the performance advantages of using monodisperse PEG linkers.

ParameterDiscrete PEGPolydisperse PEGFold ChangeReference
PDI 1.0> 1.01-[1][2]
Protein Adsorption (in vitro) Markedly lower and constantHigher and variableUp to 70% reduction with discrete PEG[3]
Blood Circulation Half-Life (in vivo) Significantly prolongedShorter-
Tumor Accumulation (%ID/g at 24h) ~22.6%~14.3%~1.58x higher with discrete PEG
Batch-to-Batch Reproducibility HighLow-
Characterization Complexity LowHigh-

Table 1: Physicochemical and Pharmacokinetic Properties. This table summarizes the key differences in physical characteristics and in vivo behavior between discrete and polydisperse PEG linkers. Data on protein adsorption, blood circulation, and tumor accumulation are derived from a comparative study on PEGylated gold nanoparticles, a model system that illustrates the fundamental impact of PEG dispersity.

Linker TypeHalf-Life ExtensionIn Vitro Cytotoxicity ReductionReference
No PEG 1x1x
4 kDa PEG 2.5x4.5x
10 kDa PEG 11.2x22x

Table 2: Impact of PEG Molecular Weight on Conjugate Performance. This table illustrates how increasing the PEG chain length, a parameter that is precisely controlled with discrete PEGs, can significantly impact the half-life and in vitro cytotoxicity of a drug conjugate. While this study used polydisperse PEGs of varying average molecular weights, it underscores the importance of precise PEG length in fine-tuning a drug's therapeutic index. The use of discrete PEGs allows for this optimization without the inherent heterogeneity of polydisperse mixtures.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and characterization of PEGylated conjugates. Below are representative protocols for the synthesis of both discrete and polydisperse PEG linkers, as well as a general protocol for antibody-drug conjugate (ADC) preparation.

Synthesis of a Discrete Heterobifunctional PEG Linker (Maleimide-PEG-NHS Ester)

This protocol describes the synthesis of a discrete PEG linker with two different reactive groups, making it suitable for linking a payload to an antibody.

Materials:

  • α-Amino-ω-carboxyl-PEG (discrete)

  • Maleic anhydride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Synthesis of Maleimido-PEG-acid:

    • Dissolve α-Amino-ω-carboxyl-PEG and a molar excess of maleic anhydride in anhydrous DCM.

    • Add TEA to the solution and stir at room temperature overnight.

    • Acidify the reaction mixture with dilute HCl and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the maleimido-PEG-acid.

  • Synthesis of Maleimide-PEG-NHS ester:

    • Dissolve the maleimido-PEG-acid, DCC, and NHS in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Precipitate the product by adding cold diethyl ether.

Synthesis of a Polydisperse Heterobifunctional PEG Linker (α-Azide-ω-hydroxyl PEG)

This protocol outlines the synthesis of a polydisperse PEG linker with an azide and a hydroxyl group.

Materials:

  • α-Tosyl-ω-hydroxyl PEG (polydisperse)

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve α-Tosyl-ω-hydroxyl PEG and NaN₃ in dry DMF.

  • Stir the mixture overnight at 90°C under an argon atmosphere.

  • After cooling, filter the solution and remove the solvent by rotary evaporation.

  • Dissolve the residue in DCM and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

General Protocol for ADC Conjugation

This protocol describes the conjugation of a thiol-containing payload to an antibody using a discrete PEG linker.

Materials:

  • Monoclonal antibody in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEG-Payload linker

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction: Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds.

  • Conjugation: Add the Maleimide-PEG-Payload linker to the reduced antibody solution and incubate at room temperature for 1 hour.

  • Purification: Purify the resulting ADC from unreacted linker and payload by SEC.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC). Assess the purity and aggregation of the ADC by SEC. Confirm the identity and integrity of the ADC by mass spectrometry.

Visualizing the Concepts

Diagrams created using Graphviz (DOT language) help to illustrate the key differences and workflows discussed.

cluster_0 Discrete PEG Linker cluster_1 Polydisperse PEG Linker d1 Defined MW d2 PDI = 1.0 d1->d2 d3 Homogeneous Product d2->d3 p1 Average MW p2 PDI > 1.0 p1->p2 p3 Heterogeneous Mixture p2->p3

Caption: Key characteristics of discrete versus polydisperse PEG linkers.

cluster_discrete Discrete PEG Workflow cluster_polydisperse Polydisperse PEG Workflow d_start Stepwise Synthesis d_purify Standard Purification d_start->d_purify d_char Precise Characterization (NMR, MS) d_purify->d_char d_conjugate Controlled Conjugation d_char->d_conjugate d_final Homogeneous ADC d_conjugate->d_final p_start Polymerization p_purify Fractionation/ Dialysis p_start->p_purify p_char Average MW Characterization (GPC, MALDI) p_purify->p_char p_conjugate Variable Conjugation p_char->p_conjugate p_final Heterogeneous ADC Mixture p_conjugate->p_final

Caption: Comparative workflow for ADC production with discrete vs. polydisperse PEGs.

cluster_advantages Advantages of Discrete PEG Linkers cluster_disadvantages Challenges of Polydisperse PEG Linkers adv1 Improved PK/PD Profile adv1->adv_center adv2 Enhanced Therapeutic Index adv2->adv_center adv3 Simplified Manufacturing & QC adv3->adv_center adv4 Reduced Immunogenicity Risk adv4->adv_center adv5 Batch-to-Batch Consistency adv5->adv_center dis1 Heterogeneous Final Product dis1->dis_center dis2 Complex Characterization dis2->dis_center dis3 Difficult Purification dis3->dis_center dis4 Potential for Increased Immunogenicity dis4->dis_center dis5 Lack of Precise Control dis5->dis_center

Caption: A summary of the comparative advantages and challenges.

Conclusion

The choice between discrete and polydisperse PEG linkers has profound implications for the entire drug development lifecycle. While polydisperse PEGs have been historically used and are often less expensive to produce, the lack of homogeneity presents significant challenges in characterization, reproducibility, and ensuring a consistent clinical performance.

Discrete PEG linkers, with their precisely defined structure, offer a superior alternative for the development of next-generation therapeutics. The use of monodisperse PEGs leads to more homogeneous drug conjugates with improved pharmacokinetic profiles, a potentially wider therapeutic window, and a more straightforward path through regulatory approval due to enhanced batch-to-batch consistency. For researchers aiming to optimize the performance and safety of their bioconjugates, the adoption of discrete PEG linkers is a scientifically sound and strategically advantageous approach.

References

Safety Operating Guide

Proper Disposal of N-Boc-PEG10-alcohol: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before handling N-Boc-PEG10-alcohol, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines. The following are general recommendations based on the properties of similar chemical structures.

Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.

Engineering Controls:

  • Fume Hood: All handling of this compound, especially when in solution or if generating aerosols, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the disposal of this compound in both solid and liquid forms.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired solid this compound in a dedicated, clearly labeled hazardous waste container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.

  • Liquid Waste:

    • Solutions of this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.

2. Spill Management:

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

3. Final Disposal:

  • Do not dispose of this compound down the drain. While the polyethylene glycol component is generally considered biodegradable, the full environmental impact of the N-Boc derivative is not well-documented.

  • Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type spill Spill Occurs fume_hood->spill solid_waste Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid waste_type->spill Potential solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container disposal Arrange for Disposal via EHS or Licensed Contractor solid_container->disposal liquid_container->disposal spill_procedure Follow Spill Management Protocol (Absorb, Collect, Decontaminate) spill->spill_procedure Yes spill_procedure->disposal

Caption: Disposal workflow for this compound.

Chemical Properties and Hazard Considerations

While a specific SDS is not available, the components of this compound suggest the following:

  • Polyethylene Glycol (PEG): Generally has low toxicity and is biodegradable. However, the properties can be altered by the addition of other functional groups.

  • Boc-Protecting Group: This group is sensitive to acidic conditions and can decompose to release isobutylene and carbon dioxide. Therefore, this compound should not be mixed with acidic waste.

Given the lack of specific toxicity data, it is prudent to treat this compound as a potentially hazardous substance and follow the disposal procedures outlined above to minimize risk to personnel and the environment. Always default to the most conservative safety measures in the absence of complete information.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.